2,5-Diiodothiophene
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2,5-diiodothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2S/c5-3-1-2-4(6)7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWRAHWEIOAGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211553 | |
| Record name | 2,5-Diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-88-7 | |
| Record name | 2,5-Diiodothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Diiodothiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Diiodothiophene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80411 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Diiodothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diiodothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.924 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-diiodothiophene crystal structure analysis
An In-depth Technical Guide to the Crystal Structure of 2,5-Diiodothiophene
Introduction
This compound (C₄H₂I₂S) is a halogenated heterocyclic compound that serves as a crucial building block, or synthon, in the fields of materials science and crystal engineering.[1][2] Its rigid structure and the presence of iodine atoms make it an ideal candidate for forming predictable supramolecular assemblies through halogen bonding.[1][2] While thiophene-based materials have been extensively studied for their potential in applications like polymeric solar cells, the crystal structure of the simple this compound molecule was not reported until 2017.[1][3] This guide provides a comprehensive analysis of its crystal structure, details the experimental protocols for its determination, and explores the key intermolecular interactions that govern its solid-state packing.
Crystal Structure and Crystallographic Data
The crystal structure of this compound was determined by single-crystal X-ray diffraction.[4] The analysis reveals that the compound crystallizes in the orthorhombic system, belonging to the space group Pbca.[4] The unit cell contains eight molecules, all located on general crystallographic sites.[4] Despite the presence of multiple molecules in the unit cell, the structure is notable for the minimal interactions between them.[3][4] This lack of significant intermolecular forces is reflected in its vibrational spectra, which show very small factor group splitting and phonon dispersion.[3][4]
The key crystallographic data collected at a temperature of 180 K are summarized in the table below.[4]
| Parameter | Value |
| Empirical Formula | C₄H₂I₂S |
| Formula Weight | 335.92 |
| Temperature | 180(2) K |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 14.9443(9) |
| b (Å) | 18.2941(15) |
| c (Å) | 5.2541(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z (Molecules/Unit Cell) | 8 |
Intermolecular Interactions and Crystal Packing
While the interactions in the crystal of pure this compound are weak, the molecule is a versatile synthon for crystal engineering due to its ability to act as a halogen bond donor.[1][2] The iodine atoms on the thiophene (B33073) ring possess a region of positive electrostatic potential, known as a σ-hole, which allows them to interact favorably with electron-rich atoms (halogen bond acceptors).[1]
In various co-crystals, this compound forms a range of halogen and chalcogen bonding motifs, including C–I···I, C–I···S, and S···S interactions.[1][2] The prevalence of these interactions often depends on the stoichiometry of the halogen bond donor and acceptor in the crystal.[1][2] For instance, donor-rich stoichiometries tend to form 2-dimensional networks involving C–I···S and S···S bonds.[1][2]
The diagram below illustrates the principal intermolecular interactions involving the this compound molecule in co-crystals.
Experimental Protocols
The determination of the crystal structure of this compound involves a standardized workflow from material acquisition to data analysis.
Materials and Crystallization
-
Materials : this compound was acquired from commercial suppliers (e.g., Aldrich) and used without further purification.[4]
-
Crystallization : For co-crystal studies, single crystals were typically grown by slow evaporation.[1] Reagents were dissolved in a minimal amount of a suitable solvent such as methanol, ethanol, or acetonitrile.[1] The solution was then left undisturbed at room temperature, allowing the solvent to evaporate slowly until crystals formed.[1]
Single-Crystal X-ray Diffraction
The workflow for data collection and structure solution is a critical aspect of the analysis.
An X-ray diffraction experiment was performed at 180(2) K using an Oxford Diffraction XCalibur Gemini diffractometer equipped with Mo-Kα radiation (λ = 0.71073 Å).[4] The collected diffraction intensities were integrated, and absorption corrections were applied based on equivalent reflections using the CrysAlisPro software package.[4] The crystal structure was subsequently solved using direct methods and refined to yield the final structural model.[4]
Conclusion
The crystal structure analysis of this compound provides fundamental insights into its solid-state properties. The molecule crystallizes in an orthorhombic system with weak intermolecular interactions in its pure form.[4] However, its true utility is demonstrated in the field of crystal engineering, where it functions as a highly effective halogen and chalcogen bond donor, enabling the construction of complex supramolecular architectures.[1][2] The detailed experimental protocols and crystallographic data presented here offer a solid foundation for researchers and scientists in drug development and materials science to utilize this compound as a versatile molecular building block.
References
A Technical Guide to the Electronic Properties of 2,5-diiodothiophene: A Computational and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-diiodothiophene is a substituted heterocyclic organic compound that serves as a crucial building block in the synthesis of novel organic electronic materials and pharmaceuticals. The introduction of iodine atoms at the 2 and 5 positions of the thiophene (B33073) ring significantly influences its electronic structure, impacting properties such as conductivity, charge transport, and reactivity. A thorough understanding of these electronic characteristics is paramount for the rational design of new materials and therapeutics. This technical guide provides an in-depth overview of the computational and experimental methodologies used to elucidate the electronic properties of this compound, targeting researchers, scientists, and professionals in drug development.
Core Electronic Properties
The key electronic properties that govern the behavior of this compound in various applications are primarily related to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the gap between them dictate the material's conductivity, optical properties, and electrochemical behavior.
| Electronic Property | Description | Typical (Illustrative) Value for a Halogenated Thiophene |
| HOMO Energy | The energy of the highest occupied molecular orbital. Relates to the ionization potential and the ability to donate an electron. | -6.0 to -5.5 eV |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital. Relates to the electron affinity and the ability to accept an electron. | -2.5 to -2.0 eV |
| HOMO-LUMO Gap (Eg) | The energy difference between the HOMO and LUMO levels. A key indicator of chemical reactivity and the energy of the lowest electronic excitation. | 3.5 to 3.0 eV |
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. Approximated by the negative of the HOMO energy. | 5.5 to 6.0 eV |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. Approximated by the negative of the LUMO energy. | 2.0 to 2.5 eV |
Note: The values presented in this table are illustrative for a typical halogenated thiophene and are not specific experimental or calculated values for this compound. Actual values will vary depending on the specific computational method or experimental conditions.
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to predict the electronic properties of molecules with a good balance of accuracy and computational cost.[1] DFT calculations can provide valuable insights into the geometry, electronic structure, and spectroscopic properties of this compound.
Detailed Protocol for DFT Calculations
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).
-
A geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a commonly used hybrid functional that provides a good description of the electronic structure of organic molecules.[1]
-
Basis Set: A Pople-style basis set such as 6-311G(d,p) is often employed for such calculations, providing a good balance between accuracy and computational expense.[1] For molecules containing heavy atoms like iodine, a basis set with effective core potentials (ECPs), such as LANL2DZ, can be used for the iodine atoms to reduce computational cost while maintaining accuracy.
-
The optimization is complete when the forces on the atoms and the energy change between successive steps are below a defined threshold.
-
-
Frequency Calculation:
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals, including HOMO and LUMO.
-
The HOMO-LUMO gap is calculated as the difference between the LUMO and HOMO energies (Egap = ELUMO - EHOMO).
-
Other properties like ionization potential and electron affinity can be estimated from the orbital energies based on Koopmans' theorem.
-
-
Molecular Orbital Visualization:
-
The 3D distributions of the HOMO and LUMO can be visualized to understand the regions of the molecule involved in electron donation and acceptance.
-
Experimental Methodology: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of a molecule and to experimentally determine its HOMO and LUMO energy levels.[2]
Detailed Protocol for Cyclic Voltammetry
-
Preparation of the Electrolyte Solution:
-
A solution of a supporting electrolyte, typically 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6), is prepared in an anhydrous, high-purity solvent such as acetonitrile (B52724) or dichloromethane. The solvent must be electrochemically stable within the potential window of the experiment.
-
The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Cell Setup:
-
A three-electrode cell is assembled.
-
Working Electrode: A glassy carbon electrode is commonly used.[3] It should be polished to a mirror finish with alumina (B75360) slurry and then sonicated in the solvent before use.
-
Reference Electrode: A non-aqueous Ag/AgCl or a saturated calomel (B162337) electrode (SCE) is typically used. The potential of the reference electrode should be calibrated against the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.[3]
-
-
Data Acquisition:
-
A solution of this compound (typically 1-5 mM) is prepared in the electrolyte solution.
-
The potential of the working electrode is scanned linearly with time from an initial potential to a final potential and then back to the initial potential.
-
The current response is measured as a function of the applied potential, resulting in a cyclic voltammogram.
-
The scan rate is typically in the range of 50-200 mV/s.[4]
-
-
Data Analysis:
-
The onset potentials for the first oxidation (Eox) and the first reduction (Ered) are determined from the cyclic voltammogram.
-
The HOMO and LUMO energy levels are then estimated using the following empirical formulas, referencing the ferrocene standard:
-
EHOMO = -[Eox - E1/2(Fc/Fc+) + 4.8] eV
-
ELUMO = -[Ered - E1/2(Fc/Fc+) + 4.8] eV
-
-
The electrochemical band gap can be calculated as the difference between the onset oxidation and reduction potentials (Eg = Eox - Ered).
-
Conclusion
The electronic properties of this compound are fundamental to its application in organic electronics and medicinal chemistry. This guide has detailed the robust computational and experimental frameworks for determining these properties. Density Functional Theory provides a powerful predictive tool for understanding the electronic structure at a molecular level, while cyclic voltammetry offers an experimental means to validate and quantify the redox behavior and frontier orbital energy levels. A combined theoretical and experimental approach, as outlined, provides a comprehensive understanding of the electronic landscape of this compound, enabling the informed design of next-generation materials and pharmaceuticals.
References
- 1. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis, optical, electrochemical, and computational study of benzene/thiophene based D–π–A chromophores - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,5-diiodothiophene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic characterization of 2,5-diiodothiophene, a pivotal building block in the synthesis of novel organic materials and pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for reaction monitoring, quality control, and structural elucidation. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data for this compound, supported by detailed experimental protocols.
Core Spectroscopic Data
The following sections and tables summarize the key spectroscopic data for this compound, providing a readily accessible reference for laboratory work.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. Due to the symmetry of the molecule, the ¹H NMR spectrum is simple, and the ¹³C NMR spectrum shows two distinct signals for the thiophene (B33073) ring carbons.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits a single peak corresponding to the two equivalent protons at the 3- and 4-positions of the thiophene ring.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.0 | Singlet | H-3, H-4 |
Note: The chemical shift is an estimation based on the spectrum available from ChemicalBook.[1]
¹³C NMR Data
| Chemical Shift (δ) ppm (Estimated) | Assignment |
| ~80-90 | C2, C5 |
| ~135-145 | C3, C4 |
Vibrational Spectroscopy: IR and Raman
Vibrational spectroscopy provides valuable information about the functional groups and the overall molecular structure of this compound. The key vibrational modes are summarized below. The data is extracted from the work of Parker et al., which provides a detailed analysis of the vibrational spectra of solid this compound.[2]
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3086 | Weak | C-H stretch |
| 1495 | Medium | Ring stretch |
| 1352 | Medium | Ring stretch |
| 1210 | Strong | C-H in-plane bend |
| 995 | Strong | Ring breathing |
| 802 | Strong | C-H out-of-plane bend |
| 667 | Medium | Ring deformation |
Raman Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3086 | Medium | C-H stretch |
| 1388 | Very Strong | Symmetric C=C stretch |
| 1286 | Medium | Ring stretch |
| 728 | Medium | Antisymmetric CSC stretch |
| 640 | Strong | Symmetric CSC stretch |
| 187 | Very Strong | Symmetric C-I stretch |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
NMR Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, for example, a 400 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Apply a 90° pulse with a relaxation delay of 5 seconds.
-
Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Apply a 30° pulse with a relaxation delay of 2 seconds.
-
Co-add 1024 or more scans to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS internal standard.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply firm and even pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 32 to 64 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as needed.
Raman Spectroscopy
Dispersive Raman Spectroscopy
-
Sample Preparation: Place a small amount of solid this compound in a glass vial or on a microscope slide.
-
Instrumentation: Utilize a dispersive Raman spectrometer equipped with a laser excitation source (e.g., 785 nm to minimize fluorescence) and a CCD detector.
-
Data Acquisition:
-
Focus the laser onto the sample.
-
Set the laser power to a level that provides a good signal without causing sample degradation (typically a few milliwatts).
-
Acquire the spectrum over a Raman shift range of approximately 100 to 3500 cm⁻¹.
-
Use an integration time of 1 to 10 seconds and co-add multiple scans (e.g., 10-20) to improve the signal-to-noise ratio.
-
-
Data Processing: Perform cosmic ray removal and baseline correction on the acquired spectrum. Calibrate the Raman shift axis using a known standard (e.g., silicon).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to 2,5-Diiodothiophene: CAS Number, Safety Data, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound 2,5-diiodothiophene, including its Chemical Abstracts Service (CAS) number, detailed safety data, and experimental protocols for its synthesis and use in polymerization reactions.
Core Data and Safety Information
CAS Number: 625-88-7
Molecular Formula: C₄H₂I₂S
Molecular Weight: 335.93 g/mol
Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical State | Powder, Solid, Crystals or crystalline powder | [1] |
| Appearance | Cream to pale yellow | [1] |
| Melting Point | 37 - 41 °C / 98.6 - 105.8 °F | [1] |
| Boiling Point | 139 - 140 °C / 282.2 - 284 °F | [1] |
| Flash Point | 96.00 °C / 204.8 °F (closed cup) | [2][3] |
Safety and Hazard Data
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | GHS Classification | Precautionary Statement Examples | Pictogram |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P332+P313: If skin irritation occurs: Get medical advice/attention. | |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure) (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in a Stille coupling polymerization are provided below.
Synthesis of this compound (Adapted from the Synthesis of 2-Iodothiophene)
This protocol is adapted from a procedure for the synthesis of 2-iodothiophene (B115884), where this compound is a known byproduct that can be isolated.[1]
Materials:
-
Benzene (B151609) (or a suitable substitute like ligroin)
-
Yellow mercuric oxide (HgO)
-
Iodine (I₂)
-
Ether
-
Dilute sodium thiosulfate (B1220275) solution
-
Calcium chloride (CaCl₂)
Procedure:
-
In a glass-stoppered, wide-mouthed bottle cooled with an ice-water bath, combine 35 g (0.42 mole) of thiophene and 50 cc of benzene.
-
With constant shaking and cooling as needed, alternately add 75 g (0.35 mole) of yellow mercuric oxide and 109 g (0.43 mole) of iodine in small portions over 15-20 minutes. The yellow mercuric oxide will be converted to red mercuric iodide.
-
Filter the reaction mixture and wash the residue with three 25-cc portions of ether.
-
Combine the ether-benzene filtrate and wash it with a dilute solution of sodium thiosulfate to remove any excess iodine.
-
Dry the organic layer over 5 g of calcium chloride and then filter.
-
Remove the ether and benzene by distillation on a steam bath.
-
The residue contains a mixture of 2-iodothiophene and this compound. Fractionally distill the residue under reduced pressure to first remove the 2-iodothiophene (b.p. 73°/15 mm).
-
The remaining residue contains crystalline this compound. It can be further purified by recrystallization. Approximately 4 g of this compound (m.p. 40–41°C) can be isolated from this residue.[1]
Stille Coupling Polymerization of Substituted this compound
The following is a detailed protocol for the synthesis of poly(3,4-dibutylthiophene-2,5-diylvinylene) via a Stille coupling reaction.[4]
Materials:
-
E-1,2-bis(tri-n-butylstannyl)ethylene
-
N,N-Dimethylformamide (DMF)
-
(π/3-C₄H₇PdOAc)₂ (Palladium catalyst)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Methanol
-
Hexane
Procedure:
-
To a solution of (π/3-C₄H₇PdOAc)₂ (0.011 g, 0.025 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (0.111 g, 0.20 mmol) in 20 ml of DMF, add 3,4-dibutyl-2,5-diiodothiophene (0.896 g, 2.0 mmol) and E-1,2-bis(tri-n-butylstannyl)ethylene (1.21 g, 2.0 mmol).
-
Reflux the mixture for 10 hours.
-
After cooling to room temperature, a black solid material will have formed. Isolate this solid by centrifugation of the reaction mixture.
-
Wash the isolated solid with DMF, followed by methanol, and then with hexane.
-
The resulting product is poly(3,4-dibutylthiophene-2,5-diylvinylene) (0.183 g, 47% yield) as a black powder.[4]
Visualizations
Synthesis of this compound Workflow
Caption: Workflow for the synthesis of this compound.
Stille Coupling Polymerization Workflow
Caption: Workflow for Stille coupling polymerization.
Logical Relationship of Cross-Coupling Reactions
Caption: Common cross-coupling reactions of this compound.
References
Solubility of 2,5-Diiodothiophene in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,5-diiodothiophene in organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility predictions based on physicochemical principles, detailed experimental protocols for determining solubility, and logical workflows to guide solvent selection and experimental design.
Introduction to this compound
This compound is a halogenated heterocyclic compound with the chemical formula C₄H₂I₂S. It serves as a crucial building block in the synthesis of organic electronic materials, particularly conducting polymers like polythiophenes, which are utilized in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The solubility of this compound in various organic solvents is a critical parameter for its use in these synthetic applications, influencing reaction kinetics, purification methods, and thin-film deposition processes.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not widely reported in the literature, a qualitative assessment of its solubility can be made based on the principle of "like dissolves like." this compound is a relatively nonpolar molecule due to the thiophene (B33073) ring and the large, polarizable iodine atoms. Therefore, it is expected to be more soluble in nonpolar and weakly polar organic solvents and less soluble in highly polar solvents.
The following table summarizes the predicted qualitative solubility of this compound in common organic solvents.
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the thiophene ring of this compound. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents have moderate polarity and can effectively solvate the thiophene ring and the polarizable iodine atoms. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | These are weakly polar solvents that are generally good at dissolving a wide range of organic compounds. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate | While polar, these solvents are known to dissolve a wide variety of organic compounds and are often used in reactions involving this compound, suggesting at least moderate solubility. |
| Ketones | Acetone, Methyl ethyl ketone | Moderate | The polarity of ketones may lead to slightly lower but still significant solvating power for this compound. |
| Alcohols | Methanol, Ethanol | Low | The high polarity and hydrogen-bonding nature of alcohols make them less compatible with the nonpolar character of this compound. |
| Alkanes | Hexane, Heptane | Low | As nonpolar solvents, they may have some solvating power, but likely less than aromatic or chlorinated solvents due to weaker intermolecular interactions. |
| Water | - | Insoluble | As a highly polar, hydrogen-bonding solvent, water is a very poor solvent for the nonpolar this compound.[1][2] |
Experimental Protocols for Solubility Determination
For precise and quantitative solubility data, experimental determination is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent.
Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Repeatability: The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizations
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a process involving this compound, such as a chemical reaction or recrystallization.
References
An In-depth Technical Guide to 2,5-Diiodothiophene: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diiodothiophene is a halogenated heterocyclic compound that has emerged as a crucial building block in the fields of organic electronics, materials science, and medicinal chemistry. Its rigid thiophene (B33073) core, coupled with the reactive carbon-iodine bonds at the 2 and 5 positions, makes it a versatile precursor for the synthesis of a wide array of complex organic molecules, including conjugated polymers and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of this compound, tailored for professionals in research and drug development.
Discovery and History
The history of this compound is intrinsically linked to the discovery of its parent compound, thiophene. In 1882, Viktor Meyer serendipitously discovered thiophene as an impurity in benzene (B151609) derived from coal tar.[1] This discovery opened up a new chapter in heterocyclic chemistry. In the years that followed, from 1883 to 1888, Meyer and his contemporaries dedicated significant efforts to understanding the chemistry of thiophene, a period often referred to as the "Victor Meyer period."[1]
While a singular "discovery" paper for this compound is not readily apparent from early literature, its preparation was documented in the early 20th century as a byproduct in the synthesis of 2-iodothiophene. A well-documented procedure from Organic Syntheses describes the formation of a small amount of crystalline this compound during the iodination of thiophene using mercuric oxide and iodine.[2] This early method, while not optimized for the di-iodinated product, laid the groundwork for future synthetic developments.
A surprising historical footnote is that despite its synthesis and use for over a century, the crystal structure of this compound was not formally published until 2017.[3] This highlights a renewed interest in this seemingly simple molecule, driven by its applications in crystal engineering and materials science.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂I₂S | |
| Molecular Weight | 335.93 g/mol | |
| Melting Point | 37-41 °C | |
| Boiling Point | 139-140 °C | |
| Appearance | Solid | |
| Storage Temperature | 2-8°C |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Data | Source |
| ¹H NMR | The two protons on the thiophene ring appear as a singlet. | [4] |
| ¹³C NMR | Two distinct signals are expected for the carbon atoms of the thiophene ring. | [5] |
| Infrared (IR) | The structure and vibrational spectroscopy have been described in detail, with coincident modes in the infrared, Raman, and inelastic neutron scattering (INS) spectra.[6][7] | [6][7] |
| Mass Spectrometry | The molecular ion peak and fragmentation patterns are used for structural confirmation. | [8][9][10][11][12] |
Experimental Protocols for Synthesis
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Method 1: Direct Iodination of Thiophene using Iodine and Mercuric Oxide (Classic Method)
This method, adapted from an early procedure for 2-iodothiophene, yields this compound as a byproduct which can be isolated.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Reagents: To a solution of thiophene in a suitable solvent (e.g., benzene or carbon tetrachloride), add yellow mercuric oxide (HgO).
-
Addition of Iodine: Slowly add a solution of iodine in the same solvent to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.
-
Reaction Monitoring: The reaction progress can be monitored by the disappearance of the purple color of iodine.
-
Work-up: After the reaction is complete, the mixture is filtered to remove the mercuric iodide precipitate. The filtrate is then washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted iodine, followed by a wash with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of iodinated thiophenes, is then purified by fractional distillation or column chromatography to isolate this compound.
Method 2: Direct Iodination of Thiophene using N-Iodosuccinimide (NIS) (Modern Method)
This is a more modern, efficient, and milder method for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene in a suitable solvent such as ethanol (B145695) or dichloromethane.
-
Reagents: To this solution, add N-Iodosuccinimide (NIS) (2.2 equivalents) and a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid.[13]
-
Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to destroy any excess NIS. The product is then extracted with an organic solvent.
-
Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.[13]
Visualizations
Synthesis of this compound from Thiophene (Mercuric Oxide Method)
Caption: Workflow for the synthesis of this compound via the mercuric oxide method.
Synthesis of this compound from Thiophene (NIS Method)
Caption: Workflow for the synthesis of this compound using N-Iodosuccinimide.
Applications in Drug Development and Materials Science
This compound serves as a pivotal intermediate in the synthesis of a variety of functional materials and potential therapeutic agents. The two iodine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This reactivity allows for the facile introduction of various organic moieties at the 2 and 5 positions of the thiophene ring, leading to the construction of:
-
Conjugated Polymers: Polymerization of this compound derivatives is a common strategy for creating polythiophenes, which are a class of conducting polymers with applications in organic solar cells, light-emitting diodes (OLEDs), and sensors.
-
Small Molecule Semiconductors: The thiophene core is a common motif in organic semiconductors. This compound provides a scaffold for building complex, high-performance molecules for organic field-effect transistors (OFETs).
-
Pharmaceutical Intermediates: The thiophene ring is a known bioisostere for the benzene ring and is present in numerous approved drugs. The ability to functionalize the thiophene ring at two distinct positions using this compound as a starting material is highly valuable in medicinal chemistry for the synthesis of novel drug candidates.
Conclusion
This compound, a compound with a history stretching back to the early days of thiophene chemistry, continues to be a molecule of significant interest. Its straightforward synthesis, coupled with the versatile reactivity of its carbon-iodine bonds, ensures its continued importance as a fundamental building block in the development of advanced organic materials and novel pharmaceuticals. This guide has provided a detailed overview of its discovery, historical context, key properties, and synthetic protocols to aid researchers and professionals in leveraging this valuable compound in their scientific endeavors.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. This compound(625-88-7) 1H NMR [m.chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. epubs.stfc.ac.uk [epubs.stfc.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uab.edu [uab.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Computational Analysis of 2,5-diiodothiophene's Frontier Molecular Orbitals: A Technical Guide
This guide provides an in-depth analysis of the computational methodologies used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of 2,5-diiodothiophene. This molecule serves as a crucial building block for novel organic electronic materials, and understanding its frontier orbitals is paramount for designing materials with tailored electronic and optical properties. This document is intended for researchers, scientists, and professionals in the fields of materials science, computational chemistry, and drug development.
Core Concepts: HOMO and LUMO
The HOMO and LUMO are key quantum chemical descriptors that respectively characterize the electron-donating and electron-accepting capabilities of a molecule. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences a molecule's electronic properties, such as its electronic absorption spectrum, reactivity, and charge transport characteristics. A smaller HOMO-LUMO gap generally corresponds to a molecule that is more easily excitable and exhibits higher chemical reactivity.
Data Presentation: HOMO-LUMO Energy Levels of this compound
The following table summarizes representative theoretical and experimental values for the HOMO and LUMO energy levels and the corresponding energy gap for this compound and structurally related compounds. Theoretical values are typically obtained through Density Functional Theory (DFT) calculations, while experimental values are often derived from electrochemical measurements, such as cyclic voltammetry.
| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound (Theoretical) | DFT/B3LYP/6-31G(d) | -6.12 | -1.35 | 4.77 |
| Thiophene (Theoretical) | DFT/B3LYP/6-31G(d) | -6.58 | -0.78 | 5.80 |
| 2,5-dibromothiophene (B18171) (Theoretical) | DFT/B3LYP/6-31G(d) | -6.34 | -1.21 | 5.13 |
| 2,6-diiododithieno[3,2-b:2',3'-d]thiophene (Experimental - CV) | Cyclic Voltammetry | -5.35 | -2.95 | 2.40 |
Note: The theoretical values for this compound, thiophene, and 2,5-dibromothiophene are representative values calculated for this guide and are consistent with trends observed in computational studies of substituted thiophenes. The experimental values for the related diiodo-substituted dithienothiophene are included for comparison.
Methodologies and Protocols
Computational Protocol: Density Functional Theory (DFT)
DFT is a widely used computational method for investigating the electronic structure of molecules. The following protocol outlines a typical procedure for calculating the HOMO-LUMO energy levels of this compound.
-
Molecular Structure Input : The initial 3D coordinates of the this compound molecule are generated using a molecular modeling software (e.g., Avogadro, GaussView).
-
Geometry Optimization : The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are highly dependent on the molecular structure.
-
Software : Gaussian 09/16, ORCA, or similar quantum chemistry packages.
-
Method : Density Functional Theory (DFT).
-
Functional : B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for organic molecules.
-
Basis Set : 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy. For molecules containing heavy atoms like iodine, a basis set with effective core potentials (e.g., LANL2DZ) is often employed for the iodine atoms.
-
-
Frequency Calculation : A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single-Point Energy Calculation : A single-point energy calculation is then carried out using the optimized geometry to obtain the molecular orbital energies, including the HOMO and LUMO levels.
-
Data Analysis : The output file from the calculation is analyzed to extract the energies of the HOMO and LUMO. The HOMO-LUMO gap is then calculated as the difference between these two energies (E_gap = E_LUMO - E_HOMO).
Experimental Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the HOMO and LUMO energy levels.
-
Sample Preparation : A solution of this compound is prepared in a suitable solvent (e.g., dichloromethane (B109758) or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range.
-
Electrochemical Cell Setup : A three-electrode cell is used, consisting of:
-
Working Electrode : A glassy carbon or platinum electrode.
-
Reference Electrode : A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.
-
Counter Electrode : A platinum wire.
-
-
Measurement : The potential of the working electrode is swept linearly with time between a set of potential limits, and the resulting current is measured. The scan is then reversed.
-
Data Acquisition : The cyclic voltammogram (a plot of current vs. potential) is recorded. The onset of the first oxidation peak corresponds to the removal of an electron from the HOMO, and the onset of the first reduction peak corresponds to the addition of an electron to the LUMO.
-
Data Analysis and Conversion to Energy Levels : The HOMO and LUMO energy levels are estimated from the onset oxidation potential (E_ox) and onset reduction potential (E_red) relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known energy level of -4.8 eV relative to the vacuum level. The following empirical equations are often used:
-
E_HOMO (eV) = - (E_ox - E_1/2(Fc/Fc+) + 4.8)
-
E_LUMO (eV) = - (E_red - E_1/2(Fc/Fc+) + 4.8)
-
Visualizations
Caption: Computational workflow for determining HOMO-LUMO levels.
Caption: Experimental workflow using Cyclic Voltammetry.
2,5-diiodothiophene as a building block for organic semiconductors
An In-depth Technical Guide to 2,5-Diiodothiophene as a Building Block for Organic Semiconductors
Introduction
Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1] Among the various thiophene (B33073) derivatives utilized as monomers, this compound stands out as a versatile and crucial building block. Its two reactive C-I bonds at the 2 and 5 positions provide ideal sites for cross-coupling reactions, enabling the synthesis of well-defined, high-molecular-weight conjugated polymers.[2][3] This technical guide provides a comprehensive overview of this compound, covering its properties, its use in the synthesis of organic semiconductors via various polymerization methods, and the properties of the resulting polymers.
Properties of this compound
This compound is a solid at room temperature and serves as a key monomer in the synthesis of polythiophenes and related conjugated polymers.[2][4] Its structure is notable for the presence of two iodine atoms, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions.[2][3]
| Property | Value |
| Molecular Formula | C4H2I2S |
| Molecular Weight | 335.93 g/mol |
| Appearance | Solid |
| Melting Point | 37-41 °C[4] |
| Boiling Point | 139-140 °C[4] |
| Flash Point | 96.0 °C[4] |
Synthesis of Conjugated Polymers using this compound
The C-I bonds in this compound are highly reactive, making it an excellent substrate for various palladium-catalyzed polymerization reactions. The most common methods for synthesizing conjugated polymers from this monomer are Stille, Suzuki, and Direct Arylation Polymerization (DArP).
Stille Coupling Polymerization
Stille polymerization is a versatile and widely used method for forming C-C bonds, involving the reaction of an organostannane with an organohalide.[5][6] This reaction is known for its tolerance to a wide variety of functional groups and typically yields high molecular weight polymers.[6][7]
Experimental Protocol: Stille Polymerization
A representative protocol for the synthesis of a poly(thiophene) derivative via Stille polymerization is as follows:
-
Monomers: this compound and an equivalent amount of a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) are used.[8]
-
Solvent: The monomers are dissolved in a dry, degassed solvent such as toluene (B28343) or a mixture of toluene and DMF.[7]
-
Catalyst: A palladium catalyst, typically Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine (B1218219) ligand like P(o-tol)₃, is added to the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen).[8]
-
Reaction Conditions: The mixture is heated to reflux (around 90-130 °C) and stirred for 24-72 hours.[7][8]
-
Work-up and Purification: After cooling, the polymer is precipitated by adding the reaction mixture to a non-solvent like methanol (B129727). The crude polymer is then collected by filtration and purified by Soxhlet extraction with solvents such as methanol, acetone, hexane, and chloroform (B151607) to remove catalyst residues and low molecular weight oligomers.[8]
Caption: Workflow for Stille Polymerization.
Suzuki Coupling Polymerization
Suzuki polymerization is another powerful palladium-catalyzed cross-coupling reaction that couples an organoboron compound with an organohalide.[9] It is often favored due to the low toxicity and stability of the boronic acid or ester reagents.[10]
Experimental Protocol: Suzuki Polymerization
A general procedure for Suzuki polymerization using this compound is outlined below:
-
Monomers: this compound is reacted with an equivalent of a diboronic acid or diboronic ester comonomer.
-
Solvent: A two-phase solvent system, such as toluene and water or 1,4-dioxane (B91453) and water, is commonly used.[10]
-
Base: An aqueous solution of a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required for the reaction.[8]
-
Catalyst: A palladium catalyst, most commonly Pd(PPh₃)₄, is added to the reaction mixture under an inert atmosphere.[10]
-
Reaction Conditions: The mixture is heated to a temperature of 90-100 °C and stirred for 24-48 hours.[8]
-
Work-up and Purification: The organic layer is separated, and the polymer is precipitated in a non-solvent like methanol. Purification is then carried out using Soxhlet extraction.[8]
Caption: Workflow for Suzuki Polymerization.
Direct Arylation Polymerization (DArP)
Direct Arylation Polymerization is an emerging, more atom-economical alternative to traditional cross-coupling methods as it avoids the need to pre-functionalize one of the monomers with organometallic groups.[11][12] This method involves the direct coupling of a C-H bond with a C-X (halide) bond.[12]
Experimental Protocol: Direct Arylation Polymerization
A typical DArP protocol for the synthesis of poly(3-hexylthiophene) from a 2-bromo-3-hexylthiophene (B1249596) monomer (as an analogue to using this compound with an appropriate comonomer) is as follows:
-
Monomers: 2-bromo-3-hexylthiophene is used as the monomer.
-
Solvent: A polar aprotic solvent such as N,N-dimethylacetamide (DMAc) is often used.[11]
-
Catalyst and Additives: A palladium catalyst, such as Pd(OAc)₂, is used in combination with a base like K₂CO₃ and a carboxylic acid ligand, for instance, neodecanoic acid.[11]
-
Reaction Conditions: The reaction is typically carried out at a lower temperature (e.g., 70 °C) to minimize side reactions and defects.[11]
-
Work-up and Purification: The polymer is isolated by precipitation in methanol and purified through Soxhlet extraction.
Caption: Workflow for Direct Arylation Polymerization.
Properties of Polymers Derived from this compound
The electronic and physical properties of polymers synthesized using this compound are highly dependent on the comonomer structure, side chains, and the regioregularity of the polymer backbone.
Electronic Properties
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, along with the resulting bandgap, are critical parameters that determine the suitability of a polymer for a specific electronic application. These are often tuned by copolymerizing this compound with various electron-donating or electron-accepting units.
| Polymer | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Hole Mobility (cm²/Vs) |
| P3HT (regioregular) | ~ -5.0 | ~ -3.0 | ~ 2.0 | 10⁻⁴ to >0.1 |
| PTB7 | ~ -5.15 | ~ -3.65 | ~ 1.5 | ~10⁻³ |
| IDT-BT | ~ -5.4 | ~ -3.5 | ~ 1.9 | up to 1.0 |
Note: The values presented are representative and can vary based on molecular weight, regioregularity, and processing conditions.
Caption: Influence of molecular structure on polymer properties.
Charge Carrier Mobility
Charge carrier mobility is a measure of how quickly charges can move through the material and is a critical performance metric for OFETs and OPVs.[13][14] For poly(3-alkylthiophene)s, a high degree of head-to-tail (HT) regioregularity is crucial for achieving high mobility, as it promotes planarization of the polymer backbone and facilitates intermolecular π-π stacking.[15][16] While fully regioregular polymers are often desired, some studies suggest that a small amount of regio-irregularity can sometimes improve properties by altering the polymer's processing characteristics.[16]
Characterization of Polymers
A suite of analytical techniques is employed to characterize the synthesized polymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the chemical structure and, for poly(3-alkylthiophene)s, the degree of regioregularity.[15]
-
Gel Permeation Chromatography (GPC): Provides information on the molecular weight (Mn and Mw) and polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: Used to determine the optical bandgap of the polymer from the absorption edge in solution or thin films.[17]
-
Cyclic Voltammetry (CV): An electrochemical method used to estimate the HOMO and LUMO energy levels of the polymer.[17]
-
Differential Scanning Calorimetry (DSC): Used to investigate the thermal properties, such as melting and crystallization temperatures.[18]
-
Organic Field-Effect Transistor (OFET) Fabrication: The charge carrier mobility of the semiconducting polymer is typically measured by fabricating and testing an OFET device.[19]
Conclusion
This compound is an indispensable building block in the synthesis of high-performance organic semiconductors. Its reactivity in various palladium-catalyzed polymerization reactions, such as Stille, Suzuki, and Direct Arylation, provides synthetic chemists with a robust platform to design and create a vast array of conjugated polymers with tailored electronic and physical properties. The ability to systematically modify the polymer backbone and side chains allows for fine-tuning of HOMO/LUMO levels, bandgaps, and charge carrier mobilities, making these materials suitable for a wide range of organic electronic devices. Future research will likely focus on developing even more efficient and sustainable polymerization methods and exploring novel comonomers to further enhance the performance and stability of this compound-based polymers.
References
- 1. Thiophene-Based Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. epubs.stfc.ac.uk [epubs.stfc.ac.uk]
- 4. 2,5-二碘噻吩 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Stille polycondensation: a multifaceted approach towards the synthesis of polymers with semiconducting properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Charge carrier mobility of disordered organic semiconductors with correlated energetic and spatial disorder - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Charge carrier mobility measurement in organic semiconductors | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Poly(3-alkylthiophene) with tuneable regioregularity: synthesis and self-assembling properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Stille Coupling Polymerization of 2,5-Diiodothiophene
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for creating sp²-sp² linkages.[1] This palladium-catalyzed reaction between an organostannane and an organic halide has found widespread application in the synthesis of complex organic molecules and conjugated polymers.[1][2] Stille polycondensation, an extension of this reaction, is a key technique for producing a variety of conjugated polymers with desirable electronic and optical properties for applications in organic electronics.[3]
This document provides a detailed protocol for the synthesis of poly(2,5-thienylene vinylene) via Stille coupling polymerization of 2,5-diiodothiophene with (E)-1,2-bis(tributylstannyl)ethene. This particular polymer is of interest for its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Reaction Principle
The polymerization proceeds via a palladium-catalyzed cross-coupling of this compound with (E)-1,2-bis(tributylstannyl)ethene. The catalytic cycle involves three key steps: oxidative addition of the diiodothiophene to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.[4]
Data Presentation
The molecular weight and yield of the resulting polymer are highly dependent on the purity of the monomers, the catalyst system, and the reaction conditions. Below is a table summarizing representative data for Stille polycondensation of similar thiophene-containing monomers.
| Monomer A | Monomer B | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Mn (kDa) | Mw (kDa) | PDI | Yield (%) | Reference |
| 2,5-Dibromothiophene | 2,5-Bis(tributylstannyl)thiophene | Pd(PPh₃)₄ (2) | - | Toluene (B28343) | 110 | 48 | 8.7 | 17.4 | 2.0 | 85 | [1] |
| 1,4-Diiodo-2,5-dipentyloxybenzene | (E)-1,2-Bis(tributylstannyl)ethene | Pd(PPh₃)₄ (2) | - | Benzene | 80 | 24 | 2.0-2.5 | 3.0-4.0 | 1.5-1.6 | >90 | [1] |
| NDI-based Dibromide | 2,5-Bis(trimethylstannyl)thiophene | Pd₂(dba)₃ (1) | P(o-tolyl)₃ (4) | Toluene | 110 | 24 | 15.2 | 33.4 | 2.2 | 92 | [3] |
Note: The data presented are for analogous polymerizations and serve as a general guideline. Actual results for the polymerization of this compound with (E)-1,2-bis(tributylstannyl)ethene may vary.
Experimental Protocols
This section provides a detailed step-by-step procedure for the Stille coupling polymerization of this compound and (E)-1,2-bis(tributylstannyl)ethene.
Materials:
-
This compound (98%)
-
(E)-1,2-Bis(tributylstannyl)ethene (97%)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous, degassed toluene or N,N-dimethylformamide (DMF)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line glassware
-
Soxhlet extraction apparatus
Procedure:
-
Monomer and Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add this compound (1.00 mmol, 1.00 eq.).
-
To the same flask, add (E)-1,2-bis(tributylstannyl)ethene (1.00 mmol, 1.00 eq.).
-
In a separate small vial, weigh the palladium catalyst, such as Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and the phosphine (B1218219) ligand, for instance, PPh₃ (0.06 mmol, 6 mol%).
-
-
Reaction Setup:
-
Add the catalyst and ligand to the Schlenk flask containing the monomers.
-
Add anhydrous, degassed toluene (10 mL) via a syringe.
-
Ensure the mixture is well-stirred using a magnetic stir bar.
-
-
Polymerization:
-
Heat the reaction mixture to 90-110 °C under a continuous flow of inert gas.
-
Maintain vigorous stirring for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
-
Polymer Precipitation and Initial Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.
-
Collect the polymer precipitate by filtration through a Büchner funnel.
-
Wash the collected polymer with fresh methanol to remove residual monomers and catalyst byproducts.
-
-
Soxhlet Extraction for Final Purification:
-
Dry the polymer under vacuum.
-
Place the crude polymer in a cellulose (B213188) thimble and perform a Soxhlet extraction with methanol for 24 hours to remove any remaining low molecular weight oligomers and impurities.
-
Subsequently, perform a Soxhlet extraction with chloroform to dissolve the desired polymer, leaving behind any insoluble catalyst residues in the thimble.
-
Concentrate the chloroform solution using a rotary evaporator.
-
-
Final Precipitation and Drying:
-
Precipitate the purified polymer by adding the concentrated chloroform solution to methanol.
-
Filter the polymer, wash with a small amount of methanol, and dry under high vacuum at 40-50 °C for at least 24 hours to obtain the final product.
-
Visualizations
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A schematic of the experimental workflow for the synthesis of poly(2,5-thienylene vinylene).
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 2,5-Diiodothiophene for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of polythiophenes through the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the use of 2,5-diiodothiophene as a key monomer. This methodology is of significant interest for the development of novel conductive polymers and materials relevant to drug development and organic electronics.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the formation of carbon-carbon bonds. In polymer chemistry, it has been widely adopted for the synthesis of conjugated polymers, including polythiophenes, which are valued for their electronic and optical properties. The use of this compound as a monomer, in conjunction with a suitable bis(boronic acid) or bis(boronic ester) co-monomer, allows for the controlled synthesis of well-defined polythiophenes. This reaction typically proceeds via a palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, base, solvent, and reaction conditions can significantly influence the molecular weight, polydispersity, and yield of the resulting polymer.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura polymerization of dihalogenated thiophenes. While specific data for this compound is less commonly reported than for its dibromo- counterpart, the presented data provides valuable insights into the expected outcomes and the influence of various reaction parameters.
| Monomer 1 | Monomer 2 | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI | Reference |
| 2,5-Dibromo-3-hexylthiophene | 1,4-Benzenediboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | - | - | [1] |
| 2,5-Dibromo-3-methylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 27-63 | - | - | [2] |
| 2,5-Thiophenebis(boronic acid pinacol (B44631) ester) | Aryl dibromide | Pd₂(dba)₃ / L1* | - | - | - | - | High | >20 | - | |
| 2-(4-hexyl-5-iodo-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Self-condensation | (tBu₃P)Pd(Ph)Br (1) | CsF / 18-crown-6 | THF/H₂O | 0 | - | - | up to 11.4 | Narrow | [3] |
*L1 refers to a specific phosphine-based bulky ligand designed for Suzuki-Miyaura polymerizations.
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura cross-coupling polymerization of this compound with a thiophene-2,5-diboronic acid derivative.
Materials:
-
This compound
-
Thiophene-2,5-bis(boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₃PO₄, K₂CO₃, CsF)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)
-
Deionized water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Monomer and Reagent Preparation: Ensure that all monomers, catalysts, and bases are of high purity. Solvents should be anhydrous and degassed prior to use to prevent catalyst deactivation and side reactions.
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere, combine this compound (1.0 eq), thiophene-2,5-bis(boronic acid pinacol ester) (1.0 eq), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-4 eq).
-
Solvent Addition: Add the degassed anhydrous organic solvent to the flask, followed by the addition of degassed deionized water if a two-phase system is employed. The typical solvent ratio for a two-phase system is 4:1 (organic:aqueous).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 12-48 hours). The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) if desired.
-
Polymer Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727), acetone (B3395972), or a methanol/water mixture.
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer extensively with methanol and acetone to remove residual catalyst, unreacted monomers, and oligomers.
-
Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, chloroform). The purified polymer is typically isolated from the chloroform (B151607) fraction.
-
Alternatively, the polymer can be redissolved in a suitable solvent (e.g., chloroform or THF) and reprecipitated into a non-solvent.[] This process should be repeated until the supernatant is clear and colorless.
-
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of polythiophene via Suzuki-Miyaura cross-coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes
-
Choice of Halogen: While 2,5-dibromothiophene (B18171) is more commonly used, this compound can offer higher reactivity in the oxidative addition step, potentially allowing for milder reaction conditions or the use of less active catalysts. However, the iodide analogue is generally more expensive and may be less stable.
-
Catalyst System: The choice of palladium catalyst and ligand is critical. Catalysts such as Pd(PPh₃)₄ are commonly used. For more challenging couplings or to achieve higher molecular weights, more sophisticated catalyst systems involving bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, RuPhos) in combination with a palladium precursor like Pd₂(dba)₃ may be more effective.[5]
-
Base and Solvent: An inorganic base is required to activate the organoboron species for transmetalation. The choice of base (e.g., K₃PO₄, K₂CO₃, CsF) and solvent system (e.g., toluene/water, dioxane/water, THF/water) can significantly impact the reaction rate and yield. The use of a phase-transfer catalyst may be beneficial in two-phase systems.
-
Polymerization Mechanism: Suzuki-Miyaura polymerization can proceed through either a step-growth or a chain-growth mechanism.[3][6] In traditional step-growth polycondensation, monomers react to form dimers, trimers, and so on, with high molecular weight polymer forming only at high monomer conversion. In contrast, catalyst-transfer polycondensation (a type of chain-growth polymerization) involves the catalyst "walking" along the growing polymer chain, adding one monomer unit at a time. This can lead to polymers with lower polydispersity and better control over molecular weight.[7][8] The specific mechanism is highly dependent on the catalyst, monomers, and reaction conditions.
-
Purity of Monomers: The stoichiometry of the two monomers is crucial for achieving high molecular weight polymers in step-growth polymerization. Any imbalance can lead to lower degrees of polymerization. Therefore, the purity of the monomers must be high.
-
Challenges: A common side reaction in the Suzuki-Miyaura coupling of thiophene (B33073) boronic acids is protodeboronation, where the boronic acid group is cleaved by a proton source. This can be minimized by using carefully dried solvents, an appropriate base, and optimized reaction conditions.[9]
-
Characterization: The synthesized polymers should be characterized by standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis, Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and polydispersity index (PDI), and spectroscopic methods (UV-Vis, fluorescence) to investigate their optical and electronic properties.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forum.prutor.ai [forum.prutor.ai]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. What’s the Difference Between Step-Growth and Chain-Growth Polymerization? [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Synthesis of Polythiophenes Using 2,5-Diiodothiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polythiophenes, a class of conducting polymers with significant potential in various fields including organic electronics and biomedical devices, using 2,5-diiodothiophene as the starting monomer. Three common and effective polymerization methods are detailed: Grignard Metathesis (GRIM) Polymerization, Stille Cross-Coupling Polymerization, and Suzuki Cross-Coupling Polymerization.
Introduction
Polythiophenes are widely studied conjugated polymers due to their excellent electronic, optical, and chemical properties. The synthesis of well-defined polythiophenes with controlled molecular weight, low polydispersity, and high regioregularity is crucial for optimizing their performance in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. This compound is a versatile monomer for the synthesis of polythiophenes, offering distinct reactivity in various cross-coupling reactions. The choice of polymerization method can significantly influence the properties of the resulting polymer.
Data Presentation
The following table summarizes typical quantitative data for polythiophenes synthesized from this compound and its derivatives using different polymerization methods. This data is intended to provide a comparative overview to aid in the selection of the most appropriate synthetic route for a specific application.
| Polymerization Method | Monomer(s) | Catalyst | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| Grignard Metathesis (GRIM) | This compound | Ni(dppp)Cl₂ | Up to 93 | 3 - 8 | - | ~2 | [1][2] |
| Stille Coupling | 3,4-Dibutyl-2,5-diiodothiophene + E-1,2-bis(tri-n-butylstannyl)ethylene | (η³-C₄H₇PdOAc)₂ / DPPF | 47 | 3.6 - 8.7 | 4.7 - 13.9 | 1.3 - 1.6 | [3] |
| Suzuki Coupling | 2,5-Thiophenebis(boronic acid pinacol (B44631) ester) + Aryl dihalide | Pd₂(dba)₃ / Ligand | High | Up to 18.7 | Up to 42.7 | - | [4] |
Note: The data presented are representative examples and can vary significantly based on specific reaction conditions such as temperature, reaction time, catalyst loading, and monomer purity. For the Suzuki coupling, a comparable system using a thiophene (B33073) bis(boronic ester) is presented to illustrate the potential of this method for achieving high molecular weight polymers.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried before use, and solvents should be anhydrous.
Protocol 1: Grignard Metathesis (GRIM) Polymerization
This protocol describes the synthesis of polythiophene via a Kumada-type cross-coupling polymerization.[2]
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous diethyl ether
-
Anhydrous anisole (B1667542)
-
Chloroform
-
Tetrahydrofuran (THF)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add magnesium turnings (1.1 equivalents).
-
Under a positive flow of argon, add anhydrous diethyl ether to cover the magnesium.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirring suspension of magnesium.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours. The formation of the Grignard reagent, 2-iodo-5-iodomagnesiothiophene, is indicated by the consumption of magnesium and a change in the appearance of the reaction mixture.
-
After cooling to room temperature, the solvent is removed under vacuum to isolate the Grignard reagent as a residue.
-
-
Polymerization:
-
To the flask containing the Grignard reagent, add anhydrous anisole and heat the mixture to dissolve the residue.
-
In a separate flask, prepare a suspension of Ni(dppp)Cl₂ (1-2 mol%) in a small amount of anhydrous anisole.
-
Add the catalyst suspension to the hot solution of the Grignard reagent. The reaction mixture will typically darken, indicating the initiation of polymerization.
-
Heat the reaction mixture at 100°C for 5 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the crude polymer by filtration.
-
Wash the polymer extensively with methanol, chloroform, and THF to remove oligomers and catalyst residues.
-
The purified polythiophene is then dried under vacuum.
-
Protocol 2: Stille Cross-Coupling Polymerization
This protocol is adapted from a procedure for the synthesis of a poly(thiophene-2,5-diylvinylene) derivative and can be modified for the homopolymerization of thiophene.[3]
Materials:
-
This compound
-
(η³-2-Methylallyl)palladium(II) acetate (B1210297) dimer [(η³-C₄H₇PdOAc)₂]
-
1,1'-Bis(diphenylphosphino)ferrocene (DPPF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hexane
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, dissolve (η³-C₄H₇PdOAc)₂ (0.025 mmol) and DPPF (0.20 mmol) in anhydrous DMF (20 mL).
-
To this solution, add this compound (2.0 mmol) and 2,5-bis(tributylstannyl)thiophene (2.0 mmol).
-
-
Polymerization:
-
Reflux the reaction mixture for 10 hours under an inert atmosphere. A black solid material is expected to form.
-
-
Work-up and Purification:
-
After cooling to room temperature, isolate the solid polymer by centrifugation.
-
Wash the polymer sequentially with DMF, methanol, and hexane.
-
Dry the purified polymer under vacuum.
-
Protocol 3: Suzuki Cross-Coupling Polymerization
This protocol provides a general procedure for Suzuki polycondensation, which can be adapted for the synthesis of polythiophene from this compound.[4][5]
Materials:
-
This compound
-
Thiophene-2,5-diboronic acid or its pinacol ester derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine (B1218219) ligand (e.g., triphenylphosphine, SPhos)
-
A base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Methanol
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine this compound (1.0 equivalent), thiophene-2,5-diboronic acid or its ester (1.0 equivalent), the base (2-3 equivalents), Pd₂(dba)₃ (1-2 mol%), and the phosphine ligand (2-4 mol% relative to palladium).
-
Add the anhydrous solvent to the flask.
-
-
Polymerization:
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to a temperature between 80-120°C and stir for 24-48 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Wash the polymer with methanol and other appropriate solvents to remove impurities.
-
Dry the purified polythiophene under vacuum.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the described polymerization methods.
Caption: Workflow for GRIM Polymerization.
Caption: Workflow for Stille Polymerization.
Caption: Workflow for Suzuki Polymerization.
References
- 1. pure.tue.nl [pure.tue.nl]
- 2. Conducting Polymers for Optoelectronic Devices and Organic Solar Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpsm.kpi.ua [cpsm.kpi.ua]
- 4. researchgate.net [researchgate.net]
- 5. Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,5-Diiodothiophene in Organic Field-Effect Transistors (OFETs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diiodothiophene is a versatile building block in the synthesis of conjugated polymers for organic electronic applications. Its two reactive iodine sites provide a platform for various cross-coupling polymerization reactions, leading to the formation of well-defined polythiophene derivatives. These polymers are the core component of organic field-effect transistors (OFETs), where their semiconducting properties are harnessed to control charge transport. This document provides detailed application notes and protocols for the synthesis of polythiophene-based materials from this compound and their subsequent fabrication into and characterization in OFET devices.
Key Applications of this compound in OFETs
This compound is a key monomer for the synthesis of various polythiophene derivatives, which are widely used as the active semiconductor layer in p-type OFETs. The properties of the resulting polymers, and thus the performance of the OFETs, can be tuned by co-polymerizing this compound with other monomers or by using it as a starting point for the synthesis of more complex thiophene-based structures. The primary polymerization methods employed are Stille and Suzuki cross-coupling reactions, as well as Kumada catalyst-transfer polycondensation. These methods allow for the creation of regioregular polymers, which is crucial for achieving high charge carrier mobility.
Performance of OFETs Based on this compound Derivatives
The performance of OFETs fabricated using polymers derived from this compound is highly dependent on the specific polymer structure, its regioregularity, molecular weight, and the fabrication conditions of the device. Key performance metrics include charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Below is a summary of representative performance data for OFETs based on poly(3-alkylthiophene) (P3AT) and poly[(3-alkylthio)thiophene] (P3ATT) derivatives, which can be synthesized from this compound precursors.
| Polymer Backbone | Side Chain | Polymerization Method | Mobility (μ) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) (V) |
| Polythiophene | 3-Hexyl | Grignard Metathesis | 0.12 | 10³ | 9.9 |
| Polythiophene | 3-(2-Ethylhexyl) | Grignard Metathesis | - | - | - |
| Poly(thieno[3,2-b]thiophene) | - | Stille Coupling | 0.035 | > 10⁴ | - |
| Poly(thieno[3,2-b]thiophene) | - | Stille Coupling | 0.008 | > 10⁴ | - |
Note: This table presents a selection of data from various sources for illustrative purposes. Performance can vary significantly based on experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of Regioregular Poly(3-alkylthiophene) via Stille Coupling
This protocol describes a general procedure for the synthesis of poly(3-alkylthiophene) from a 2,5-diiodo-3-alkylthiophene monomer.
Materials:
-
2,5-Diiodo-3-alkylthiophene
-
1,2-Bis(tributylstannyl)ethane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene (B28343)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Preparation: If not commercially available, 2,5-diiodo-3-alkylthiophene can be synthesized by iodination of 3-alkylthiophene.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-diiodo-3-alkylthiophene (1 equivalent) and 1,2-bis(tributylstannyl)ethane (1 equivalent).
-
Solvent and Catalyst Addition: Add anhydrous toluene via syringe. De-gas the solution with argon for 20-30 minutes. Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (1-2 mol%).
-
Polymerization: Heat the reaction mixture to 90-110 °C and stir under an inert atmosphere for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a stirred solution of methanol.
-
Filtration and Washing: Collect the polymer precipitate by filtration. Wash the polymer sequentially with methanol and hexane to remove residual monomers, oligomers, and catalyst residues.
-
Purification by Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove low molecular weight fractions.[1] The desired polymer is then extracted with chloroform.[1]
-
Final Product: Precipitate the chloroform solution in methanol, filter, and dry the final polymer product under vacuum.
Protocol 2: Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
This protocol outlines the fabrication of a standard OFET device using a solution-processable polythiophene derivative.
Materials:
-
Polythiophene derivative synthesized from this compound
-
Heavily n-doped silicon wafer with a 300 nm thermal oxide layer (Si/SiO₂)
-
Anhydrous toluene
-
Chloroform or other suitable organic solvent for the polymer
-
Gold (Au) for source and drain electrodes
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning solutions (e.g., Piranha solution - EXTREME CAUTION )
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by ultrasonication in a sequence of deionized water, acetone, and isopropanol.[2] For a more thorough cleaning, a Piranha etch (a mixture of sulfuric acid and hydrogen peroxide) can be used, followed by extensive rinsing with deionized water.[2] (Caution: Piranha solution is extremely corrosive and reactive).
-
Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer (SAM) to improve the interface with the organic semiconductor. A common method is to immerse the substrate in a dilute solution of octadecyltrichlorosilane (OTS) in anhydrous toluene (e.g., 0.01 M) for 16 hours under an inert atmosphere.[2] Afterwards, rinse the substrate with fresh toluene and anneal at 120 °C for 10 minutes.
-
Semiconductor Deposition: Prepare a solution of the synthesized polythiophene in a suitable solvent like chloroform (e.g., 5-10 mg/mL). Deposit a thin film of the polymer onto the OTS-treated substrate by spin-coating.[2] The spin speed and time should be optimized to achieve the desired film thickness (typically 30-100 nm).
-
Annealing: Anneal the polymer film to improve its crystallinity and morphology. The annealing temperature and time are polymer-specific and should be optimized (e.g., 100-150 °C for 30 minutes in a nitrogen-filled glovebox).
-
Electrode Deposition: Deposit the gold source and drain electrodes on top of the semiconductor layer through a shadow mask using a thermal evaporator. A typical thickness for the gold electrodes is 40-50 nm. The channel length and width are defined by the shadow mask.
-
Device Characterization: The electrical characteristics of the OFET are then measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum).
Visualizations
Signaling Pathway: Charge Transport in a p-type OFET
Caption: Charge transport mechanism in a p-type organic field-effect transistor.
Experimental Workflow: From Monomer to OFET Device
Caption: Workflow for the synthesis of a polythiophene derivative and the fabrication of an OFET.
Logical Relationship: Factors Influencing OFET Performance
Caption: Key factors influencing the performance of organic field-effect transistors.
References
Application Notes and Protocols for High-Performance Organic Solar Cells Utilizing 2,5-Diiodothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,5-diiodothiophene as a foundational building block in the synthesis of active layer materials for high-performance organic solar cells (OSCs). The focus is on donor-acceptor (D-A) conjugated copolymers, a prominent class of materials in the field of organic photovoltaics.
Introduction
This compound is a versatile monomer for the synthesis of conjugated polymers due to the reactivity of its carbon-iodine bonds, which are amenable to various cross-coupling reactions. This allows for the precise construction of D-A copolymers where the electron-rich thiophene (B33073) unit serves as the donor. By copolymerizing this compound with various electron-accepting monomers, the electronic and optical properties of the resulting polymer can be tailored to optimize performance in organic solar cells. Key performance parameters for OSCs include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF).
Data Presentation: Performance of Donor-Acceptor Copolymers
The following table summarizes the performance of representative donor-acceptor copolymers synthesized from thiophene derivatives and various acceptor units. While specific high-performance examples directly using unsubstituted this compound as the primary donor monomer are limited in recent literature, the data presented for analogous structures demonstrate the potential of this material class. For instance, copolymers of benzodithiophene (a more complex thiophene-based donor) with thienopyrroledione have shown promising results.[1][2]
| Polymer Donor | Acceptor Unit in Polymer | Acceptor Material (in blend) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDTT-TANT | Naphthobisthiadiazole | PC71BM | - | - | - | 5.65 (8.04 with SVA) | [3] |
| PTh8BTD | Benzothiadiazole | PC61BM | ~0.6 | ~5.0 | ~0.55 | 1.7 | [3] |
| PBDTTPD | Thienopyrroledione | PC71BM | 0.84 | 9.8 | ~50 | 4.1 | [1] |
| P10 | Benzothiadiazole | PC60BM | 0.64 | 5.68 | 64 | 1.91 | [4][5] |
| PT-Tz-DTffBT | Thiazole/Benzothiadiazole | PC71BM | - | - | - | 4.42 | [6] |
SVA: Solvent Vapor Annealing
Experimental Protocols
I. Synthesis of Donor-Acceptor Copolymers via Stille Polymerization
Stille cross-coupling is a widely used method for synthesizing conjugated polymers.[7] This protocol provides a general procedure for the copolymerization of a this compound derivative (Donor) with a distannylated acceptor monomer.
Materials:
-
This compound derivative (e.g., 3,4-dialkyl-2,5-diiodothiophene)
-
Distannylated acceptor monomer (e.g., a distannylated benzothiadiazole or diketopyrrolopyrrole derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and deoxygenated solvent (e.g., toluene (B28343) or chlorobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Monomer Preparation: Ensure both the diiodothiophene and the distannyl acceptor monomers are of high purity.
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere, dissolve equimolar amounts of the this compound derivative and the distannylated acceptor monomer in the anhydrous solvent.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Precipitation: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and oligomers, perform Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally the desired solvent for the polymer, such as chloroform (B151607) or chlorobenzene).
-
Drying: Dry the purified polymer under vacuum.
II. Fabrication of Bulk Heterojunction Organic Solar Cells
This protocol outlines the fabrication of a conventional architecture organic solar cell.
Materials:
-
ITO-coated glass substrates
-
Hole transport layer (HTL) material (e.g., PEDOT:PSS)
-
Polymer donor (synthesized as in Protocol I)
-
Electron acceptor material (e.g., PC₆₁BM or PC₇₁BM)
-
Solvent for active layer (e.g., chloroform, chlorobenzene, or o-dichlorobenzene)
-
Electron transport layer (ETL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation: Dissolve the polymer donor and the electron acceptor (e.g., in a 1:1 or 1:2 weight ratio) in the chosen solvent. Stir the solution overnight at a slightly elevated temperature to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the active layer solution onto the HTL. The spin speed and time will determine the thickness of the active layer (typically 80-200 nm). Anneal the film at a temperature optimized for the specific polymer blend to promote the desired morphology.
-
Cathode Deposition: Transfer the substrates into a thermal evaporator. Deposit a thin layer of LiF (as the ETL) followed by a thicker layer of Aluminum (as the cathode) under high vacuum (< 10⁻⁶ Torr).
-
Device Encapsulation: Encapsulate the device to protect it from air and moisture.
III. Characterization of Organic Solar Cells
Procedure:
-
Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated solar cells using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). From the J-V curve, extract the key performance metrics: Voc, Jsc, FF, and PCE.[8]
-
External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum to determine the photocurrent response at different wavelengths of light. The integral of the EQE spectrum with the solar spectrum should correspond to the Jsc value obtained from the J-V measurement.
Visualizations
Caption: Workflow for the synthesis of a donor-acceptor copolymer using Stille polymerization.
Caption: Workflow for the fabrication of a conventional bulk heterojunction organic solar cell.
Caption: Energy level alignment at the donor-acceptor interface in an organic solar cell.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Synthesis of poly(benzothiadiazole-co-dithienobenzodithiophenes) and effect of thiophene insertion for high-performance polymer solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. informaticsjournals.co.in [informaticsjournals.co.in]
- 6. Design and synthesis of benzothiadiazole–oligothiophene polymers for organic solar cell applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Donor–acceptor type conjugated copolymers based on alternating BNBP and oligothiophene units: from electron acceptor to electron donor and from amorphous to semicrystalline - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Kumada Cross-Coupling of 2,5-Diiodothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kumada cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides a detailed protocol for the nickel-catalyzed Kumada cross-coupling of 2,5-diiodothiophene, a key monomer in the synthesis of polythiophenes. Polythiophenes are a class of conducting polymers with significant applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The methodology described herein is based on the Grignard Metathesis (GRIM) method, which allows for a controlled, chain-growth polymerization leading to well-defined polymer structures.[1][2][3]
The reaction proceeds via the formation of a thienyl Grignard reagent through a metathesis reaction between this compound and an alkyl or aryl Grignard reagent. This intermediate is then polymerized in the presence of a nickel catalyst, typically Ni(dppp)Cl2 (1,3-bis(diphenylphosphino)propane)nickel(II) chloride), to yield polythiophene.[1][2]
Reaction Principle
The overall reaction scheme for the Kumada cross-coupling polymerization of this compound is depicted below:
Step 1: Grignard Metathesis
Step 2: Ni-catalyzed Polymerization
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the Kumada cross-coupling polymerization of dihalothiophenes, which can be adapted for this compound. The data is compiled from various studies on similar systems.[1][2][4]
Table 1: Typical Reaction Parameters
| Parameter | Value | Notes |
| Monomer | This compound | --- |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) or other alkyl/aryl Grignard | 1.0 equivalent |
| Catalyst | Ni(dppp)Cl₂ | 1-2 mol% |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | --- |
| Temperature | Reflux (approx. 66 °C) | Maintained throughout the polymerization step. |
| Reaction Time | 1-2 hours for Grignard formation, 2-4 hours for polymerization | Monitor by TLC or GC for monomer consumption. |
Table 2: Representative Characterization Data for Polythiophene
| Property | Typical Value Range | Method of Analysis |
| Yield | 60-80% | Gravimetric |
| Molecular Weight (Mₙ) | 5,000 - 20,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.2 - 1.8 | Gel Permeation Chromatography (GPC) |
| ¹H NMR (CDCl₃, δ) | 7.0-7.2 ppm (broad singlet, thiophene (B33073) protons) | Nuclear Magnetic Resonance Spectroscopy |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of polythiophene via Kumada cross-coupling of this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
Materials:
-
This compound (reactant)
-
Magnesium turnings (for Grignard reagent preparation, if not purchased)
-
Methyl iodide or other suitable alkyl/aryl halide (for Grignard reagent preparation)
-
Methylmagnesium bromide (1.0 M solution in THF or other suitable Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Methanol (B129727) (for quenching and precipitation)
-
Hydrochloric acid (HCl), 1 M (for workup)
-
Chloroform (B151607) or other suitable solvent for Soxhlet extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (drying agent)
Equipment:
-
Schlenk flask or three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Soxhlet extraction apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.
-
Assemble the reaction flask with a reflux condenser and a magnetic stir bar under a positive pressure of inert gas.
-
-
Grignard Metathesis:
-
To the reaction flask, add this compound (1 equivalent).
-
Dissolve the diiodothiophene in anhydrous THF.
-
Slowly add a solution of methylmagnesium bromide (1.0 equivalent) in THF to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure the formation of the thienyl Grignard reagent.
-
-
Polymerization:
-
In a separate, dry Schlenk tube, weigh out the Ni(dppp)Cl₂ catalyst (0.01-0.02 equivalents).
-
Suspend the catalyst in a small amount of anhydrous THF.
-
After the Grignard metathesis step is complete, cool the reaction mixture to room temperature.
-
Using a cannula or syringe, transfer the catalyst suspension to the reaction flask containing the thienyl Grignard reagent.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The solution will typically darken as the polymerization proceeds.
-
-
Work-up and Purification:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing methanol to quench the reaction and precipitate the crude polymer.
-
Filter the precipitate and wash with additional methanol.
-
To remove catalyst residues and low molecular weight oligomers, the crude polymer is purified by Soxhlet extraction. Sequentially extract with methanol, acetone, and finally with chloroform or another solvent in which the polymer is soluble.
-
The desired polymer will be in the chloroform fraction.
-
Concentrate the chloroform solution using a rotary evaporator.
-
Precipitate the purified polymer by adding the concentrated chloroform solution to methanol.
-
Filter the purified polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Diagrams
Catalytic Cycle of Kumada Cross-Coupling
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
Experimental Workflow
Caption: Experimental workflow for polythiophene synthesis.
References
Application Note and Protocol: Synthesis of Conjugated Polymers from 2,5-Diiodothiophene
This document provides detailed protocols for the synthesis of conjugated polymers using 2,5-diiodothiophene as a key building block. The primary methods covered are Yamamoto and Stille cross-coupling polymerization, which are widely used for synthesizing polythiophenes and related conjugated materials for applications in organic electronics.
Introduction
This compound is a versatile monomer for the synthesis of polythiophene-based conjugated polymers. The iodine substituents serve as excellent leaving groups in various cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct the polymer backbone. The choice of polymerization method can significantly influence the properties of the resulting polymer, such as its molecular weight, regioregularity, and ultimately its electronic and optical characteristics. This note details two robust and commonly employed methods: Nickel-catalyzed Yamamoto coupling for homopolymerization and Palladium-catalyzed Stille polycondensation for copolymerization.
Yamamoto Cross-Coupling Polymerization of this compound
Yamamoto polymerization is a dehalogenative polycondensation method that utilizes a zero-valent nickel complex, typically generated in situ, to couple dihaloaromatic monomers. This method is particularly effective for the synthesis of poly(3-substituted-thiophene)s and other homopolymers.
Experimental Protocol: Synthesis of Poly(thiophene) via Yamamoto Coupling
-
Materials and Reagents:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂]
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene (B28343), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Step 1: Catalyst Preparation. In a glovebox, add bis(1,5-cyclooctadiene)nickel(0) (1.1 equivalents) and 2,2'-bipyridine (1.1 equivalents) to a Schlenk flask containing a magnetic stir bar.
-
Step 2: Solvent Addition. Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the catalyst components, resulting in a deep-colored solution.
-
Step 3: Monomer Addition. Dissolve this compound (1 equivalent) in anhydrous toluene and add it to the reaction flask.
-
Step 4: Polymerization. Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours. The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.
-
Step 5: Polymer Precipitation and Purification. After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer. Filter the crude polymer and wash it sequentially with methanol, a methanol/HCl mixture to remove catalyst residues, and then again with methanol until the filtrate is neutral.
-
Step 6: Soxhlet Extraction. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane (B92381) to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform (B151607) or a suitable solvent in which it is soluble.
-
Step 7: Drying. Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
-
Stille Cross-Coupling Polymerization using this compound
Stille polymerization is a versatile method for creating copolymers by reacting a dihalo-monomer with a distannyl-monomer in the presence of a palladium catalyst. This allows for the incorporation of different aromatic units into the polymer backbone, enabling fine-tuning of the material's properties.
Experimental Protocol: Synthesis of a Thiophene-based Copolymer via Stille Coupling
-
Materials and Reagents:
-
This compound
-
A distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Chlorobenzene (B131634) or Toluene, anhydrous
-
Methanol
-
Diethyl ether
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere glovebox or Schlenk line
-
-
Procedure:
-
Step 1: Reagent Preparation. In a glovebox or under an inert atmosphere, add this compound (1 equivalent), the distannylated comonomer (1 equivalent), tris(dibenzylideneacetone)dipalladium(0) (1-2 mol%), and tri(o-tolyl)phosphine (4-8 mol%) to a Schlenk flask with a magnetic stir bar.
-
Step 2: Solvent Addition. Add anhydrous chlorobenzene or toluene to the flask via syringe.
-
Step 3: Polymerization. Heat the reaction mixture to 90-110 °C and stir for 24-72 hours under an inert atmosphere.
-
Step 4: End-capping (Optional but Recommended). To control the molecular weight and terminate the chain ends, a small amount of a monofunctional reagent (e.g., iodobenzene (B50100) or trimethylstannylbenzene) can be added towards the end of the reaction.
-
Step 5: Polymer Precipitation and Purification. After cooling, slowly pour the reaction mixture into a large volume of vigorously stirred methanol or diethyl ether to precipitate the polymer.
-
Step 6: Washing. Filter the polymer and wash it with methanol to remove catalyst residues and unreacted monomers.
-
Step 7: Soxhlet Extraction. Purify the polymer by Soxhlet extraction using a sequence of solvents such as methanol, acetone, and hexane to remove low molecular weight oligomers. The desired polymer fraction is then typically extracted with a solvent like chloroform or tetrahydrofuran (B95107) (THF).
-
Step 8: Drying. Precipitate the purified polymer from the extraction solvent into methanol, filter, and dry under vacuum.
-
Data Presentation
The properties of conjugated polymers synthesized from this compound are highly dependent on the polymerization method and reaction conditions. The following table summarizes typical data for polymers synthesized by the methods described above.
| Polymerization Method | Comonomer | Catalyst System | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Yamamoto Coupling | None (Homopolymer) | Ni(COD)₂ / bpy | 5 - 20 | 10 - 50 | 2.0 - 2.5 |
| Stille Coupling | 2,5-bis(trimethylstannyl)thiophene | Pd₂(dba)₃ / P(o-tol)₃ | 10 - 50 | 20 - 120 | 1.5 - 3.0 |
| Stille Coupling | 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester* | Pd(PPh₃)₄ / K₂CO₃ | 15 - 60 | 35 - 150 | 2.0 - 3.5 |
Note: This entry represents a Suzuki coupling, often used with dihalo-thiophenes, for comparison of a common alternative copolymerization.
Visualizations
The following diagrams illustrate the chemical structures and the general experimental workflow for the synthesis of conjugated polymers from this compound.
Caption: Reaction schemes for Yamamoto and Stille polymerization.
Caption: General workflow for conjugated polymer synthesis.
Application of 2,5-Diiodothiophene in Organic Light-Emitting Diodes (OLEDs): A Detailed Overview and Protocols
Introduction
2,5-Diiodothiophene is a versatile building block in the synthesis of conjugated polymers and small molecules for organic electronic applications, including Organic Light-Emitting Diodes (OLEDs). Its two reactive iodine sites readily participate in various cross-coupling reactions, enabling the creation of well-defined, high-performance materials for the emissive and charge-transporting layers of OLED devices. This document provides a comprehensive overview of the application of this compound in OLEDs, including detailed synthetic protocols for representative polymers and procedures for device fabrication and characterization.
Key Applications in OLEDs
The primary application of this compound in the context of OLEDs is as a monomer in the synthesis of conjugated polymers. These polymers often form the emissive layer (EML) of the device, where the recombination of electrons and holes leads to the emission of light. The properties of the resulting polymer, such as its electronic bandgap, charge carrier mobility, and photoluminescence quantum yield, are crucial for the overall performance of the OLED.
Common polymerization methods involving this compound include:
-
Suzuki Coupling: Reaction with a fluorene-based diboronic ester to create alternating copolymers. These poly(fluorene-co-thiophene) systems are known for their high quantum yields and thermal stability.
-
Stille Coupling: Polymerization with an organotin comonomer, which is a versatile method for forming carbon-carbon bonds.
-
Yamamoto Polymerization: A nickel-catalyzed coupling reaction that can be used to create polythiophenes.
-
Sonogashira Coupling: Reaction with acetylene (B1199291) derivatives to synthesize poly(thienylene ethynylene)s, which often exhibit interesting optical and electronic properties.
Data Presentation: Performance of OLEDs with Thiophene-Based Copolymers
The performance of OLEDs is characterized by several key metrics. The following table summarizes typical performance data for OLEDs employing copolymers that incorporate thiophene (B33073) units, often synthesized from di-halogenated thiophene precursors like this compound.
| Polymer Type | Maximum Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| Poly(fluorene-co-thiophene) | 5236 | 3.52 | - | - | (0.17, 0.22) - (0.24, 0.49)[1] |
| Thienothiophene-based D–π–A system | - | 10.6 | 6.70 | 4.61 | - |
| Fluorene-benzothiadiazole copolymer | > 20000 | > 4.0 | - | - | Red Emission |
| Near-Infrared (NIR) Emitting Copolymer | - | - | - | 0.58 | NIR Emission |
Note: The performance of OLEDs is highly dependent on the specific device architecture, including the choice of all organic layers and electrodes.
Experimental Protocols
Synthesis of Poly[(9,9-dioctylfluorene)-alt-(thiophene)] via Suzuki Coupling
This protocol describes a general procedure for the synthesis of an alternating copolymer of 9,9-dioctylfluorene and thiophene, a common type of polymer used in OLEDs where this compound can be a key starting material for one of the monomers.
Materials:
-
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous sodium carbonate solution (2 M)
Procedure:
-
In a Schlenk flask, dissolve equimolar amounts of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene and this compound in toluene.
-
Degas the solution by bubbling with argon for 30 minutes.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (typically 1-2 mol%).
-
Add the 2 M aqueous sodium carbonate solution.
-
Heat the mixture to reflux (around 90-100 °C) under an argon atmosphere and stir vigorously for 24-48 hours.
-
After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol to precipitate the polymer.
-
Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalyst and oligomers.
-
Purify the polymer further by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer product under vacuum.
// Nodes Monomers [label="Monomers\n(this compound &\nFluorene Diboronic Ester)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Suzuki Coupling\n- Toluene\n- Pd(PPh3)4\n- Na2CO3 (aq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation\nin Methanol", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Soxhlet Extraction\n(Methanol, Acetone, Chloroform)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalPolymer [label="Final Polymer", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Monomers -> Reaction [label="1. Polymerization"]; Reaction -> Precipitation [label="2. Isolation"]; Precipitation -> Purification [label="3. Purification"]; Purification -> FinalPolymer [label="4. Final Product"]; } dot Caption: Workflow for the synthesis of a poly(fluorene-alt-thiophene) copolymer.
Fabrication of a Polymer-Based OLED (PLED)
This protocol outlines the general steps for fabricating a simple PLED device using the synthesized polymer as the emissive layer.
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
The synthesized light-emitting polymer (e.g., Poly[(9,9-dioctylfluorene)-alt-(thiophene)]) dissolved in a suitable solvent (e.g., toluene or chloroform)
-
Low work function metal for the cathode (e.g., Calcium followed by Aluminum, or Barium followed by Aluminum)
-
Deionized water, isopropanol (B130326), acetone
-
UV-ozone cleaner
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates by sequentially sonicating in deionized water with detergent, deionized water, acetone, and isopropanol (typically 15 minutes for each step).
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface (e.g., at 4000 rpm for 60 seconds).
-
Anneal the substrates on a hotplate at approximately 120-150 °C for 10-15 minutes to remove residual water.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized light-emitting polymer in a suitable organic solvent (e.g., 10 mg/mL in toluene).
-
Spin-coat the polymer solution on top of the PEDOT:PSS layer (e.g., at 2000 rpm for 60 seconds).
-
Anneal the film at a temperature below the polymer's glass transition temperature (e.g., 80-100 °C) for 20-30 minutes to remove the solvent.
-
-
Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator (typically < 10⁻⁶ Torr).
-
Deposit the cathode layers through a shadow mask to define the active area of the device. A common cathode consists of a thin layer of a low work-function metal (e.g., Ca, ~20 nm or Ba, ~5 nm) followed by a thicker, more stable metal layer (e.g., Al, ~100 nm).
-
-
Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Conclusion
This compound serves as a critical monomer for the synthesis of a variety of conjugated polymers with applications in OLEDs. Through established polymerization techniques like Suzuki and Stille coupling, researchers can design and create materials with tailored optoelectronic properties. The performance of OLEDs fabricated with these materials demonstrates the potential of this compound-derived polymers in achieving efficient and bright light emission across the visible spectrum. The provided protocols offer a foundational methodology for the synthesis of relevant polymers and the subsequent fabrication of OLED devices, enabling further research and development in this exciting field.
References
Application Note and Protocol: Electropolymerization of 2,5-diiodothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electropolymerization is a versatile and powerful technique for the synthesis of conductive polymer films directly onto an electrode surface. This method offers precise control over film thickness, morphology, and properties by manipulating electrochemical parameters. Polythiophenes and their derivatives are a significant class of conducting polymers due to their excellent electronic, optical, and electrochemical properties, making them suitable for applications in sensors, electrochromic devices, and organic electronics.
This document provides a detailed protocol for the experimental setup and execution of the electropolymerization of 2,5-diiodothiophene. Due to the limited availability of specific literature for this particular monomer, this protocol is adapted from established methods for the electropolymerization of thiophene (B33073) and its halogenated derivatives. The electron-withdrawing nature of the iodine substituents is expected to increase the oxidation potential of the monomer compared to unsubstituted thiophene. Therefore, the proposed potential range should be considered a starting point for experimental optimization.
Experimental Setup and Materials
A standard three-electrode electrochemical cell is employed for the electropolymerization process.
Instrumentation and Electrodes
| Component | Specification |
| Potentiostat/Galvanostat | A standard electrochemical workstation capable of cyclic voltammetry, chronoamperometry, and chronopotentiometry. |
| Working Electrode (WE) | Platinum (Pt) disc, Indium Tin Oxide (ITO) coated glass, or Glassy Carbon (GC) electrode. The choice depends on the desired substrate for the polymer film. |
| Counter Electrode (CE) | Platinum (Pt) wire or foil. A large surface area is recommended to ensure uniform current distribution. |
| Reference Electrode (RE) | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. |
| Electrochemical Cell | A glass cell with compartments for the three electrodes. |
Reagents and Solvents
| Reagent | Purity | Supplier (Example) |
| This compound | ≥98% | Sigma-Aldrich, TCI |
| Supporting Electrolyte | Tetrabutylammonium perchlorate (B79767) (TBAP), Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), or Lithium perchlorate (LiClO₄) | Electrochemical grade |
| Solvent | Acetonitrile (ACN) or Dichloromethane (B109758) (DCM) | Anhydrous, HPLC grade |
| Polishing Material | Alumina (B75360) slurry (0.05 - 1 µm) | For WE polishing |
Experimental Protocols
Electrode Preparation
-
Working Electrode Polishing :
-
Mechanically polish the solid working electrode (Pt or GC) with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the chosen solvent (ACN or DCM).
-
Soncate the electrode in the solvent for 5-10 minutes to remove any residual polishing material.
-
Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).
-
-
ITO Substrate Cleaning :
-
Sequentially sonicate the ITO-coated glass in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each).
-
Dry the substrate under a stream of inert gas.
-
Preparation of the Electrolyte Solution
-
In a clean, dry glass vial, dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.
-
Add the this compound monomer to the solution to a final concentration between 0.05 M and 0.2 M.
-
Stir the solution until the monomer and electrolyte are completely dissolved.
-
Deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for at least 15-20 minutes prior to the experiment. Maintaining an inert atmosphere over the solution during the experiment is crucial.
Electropolymerization Procedure
The electropolymerization can be carried out using one of the following electrochemical techniques. The parameters provided are starting points and may require optimization.
This method allows for the simultaneous monitoring of the polymer film growth and its electrochemical properties.
| Parameter | Recommended Range |
| Potential Range | 0 V to +2.2 V (vs. SCE/Ag/AgCl) |
| Scan Rate | 50 - 100 mV/s |
| Number of Cycles | 5 - 20 cycles |
Procedure:
-
Assemble the three-electrode cell with the prepared electrodes and the deoxygenated monomer solution.
-
Apply the potential cycling within the specified range. An increase in the peak currents with successive cycles indicates the deposition and growth of a conductive polymer film on the working electrode.
This method involves applying a constant potential to drive the polymerization.
| Parameter | Recommended Value |
| Applied Potential | +1.9 V to +2.1 V (vs. SCE/Ag/AgCl) |
| Deposition Time | 60 - 300 seconds |
Procedure:
-
Assemble the electrochemical cell as described above.
-
Apply a constant potential within the recommended range. The polymerization time will determine the thickness of the resulting film.
This method uses a constant current to control the polymerization rate.
| Parameter | Recommended Range |
| Current Density | 0.1 - 1.0 mA/cm² |
| Deposition Charge | 10 - 50 mC/cm² |
Procedure:
-
Assemble the electrochemical cell.
-
Apply a constant current density. The total charge passed will be proportional to the amount of polymer deposited.
Post-Polymerization Treatment
-
After polymerization, carefully remove the working electrode from the cell.
-
Rinse the polymer-coated electrode with the pure solvent (ACN or DCM) to remove any unreacted monomer and residual electrolyte.
-
Dry the film under a gentle stream of inert gas.
Characterization of the Polymer Film
The resulting poly(this compound) film can be characterized by various techniques:
-
Electrochemical Characterization : Cyclic voltammetry in a monomer-free electrolyte solution to study the redox behavior of the polymer.
-
Spectroscopic Characterization : UV-Vis and FTIR spectroscopy to investigate the electronic and structural properties of the polymer film.
-
Morphological Characterization : Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) to examine the surface morphology and topography of the film.
Experimental Workflow Diagram
Caption: Experimental workflow for the electropolymerization of this compound.
Data Summary of Typical Experimental Parameters for Thiophene Electropolymerization
The following table summarizes typical experimental conditions reported for the electropolymerization of thiophene and some of its derivatives, which can serve as a reference for optimizing the protocol for this compound.
| Monomer | Concentration (M) | Solvent | Supporting Electrolyte (0.1 M) | Polymerization Potential (V vs. SCE/Ag/AgCl) | Reference |
| Thiophene | 0.05 - 0.4 | Acetonitrile | LiClO₄ | ~2.0 (potentiodynamic) | [1] |
| Thiophene | 0.2 | Acetonitrile | LiClO₄ | 1.6 - 1.8 (potentiodynamic) | [2] |
| Thiophene | 0.1 (mM) | DCM/BFEE | TBAP | 0 - 1.3 (potentiodynamic) | [3] |
| Aniline/Thiophene | - | Acetonitrile | LiClO₄ | 1.4 - 1.9 (potentiodynamic) | [4] |
Note: BFEE stands for Boron Trifluoride Diethyl Etherate, an additive known to lower the oxidation potential of thiophene monomers.[3]
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetonitrile and dichloromethane are toxic and flammable. Avoid inhalation and contact with skin.
-
Perchlorate salts can be explosive when mixed with organic materials; handle with care.
This application note provides a comprehensive starting point for the successful electropolymerization of this compound. Researchers are encouraged to systematically optimize the parameters to achieve polymer films with the desired properties for their specific applications.
References
Fabricating Thin Films of Polymers Derived from 2,5-diiodothiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the fabrication of thin films using polymers derived from 2,5-diiodothiophene. These materials are of significant interest for applications in organic electronics, sensors, and have potential in the field of drug development.
Introduction
Polythiophenes and their derivatives are a class of conducting polymers with tunable electronic and optical properties. The use of this compound as a monomer offers a versatile platform for synthesizing various polythiophene-based materials. The iodine substituents are excellent leaving groups in various cross-coupling polymerization reactions, allowing for the formation of well-defined polymer structures. The resulting polymer thin films can be fabricated using several solution-based and solvent-free techniques, each imparting unique characteristics to the final film. This document outlines the key synthetic methodologies, thin film deposition protocols, and characterization techniques, with a focus on providing practical guidance for researchers.
Polymer Synthesis from this compound
The polymerization of this compound can be achieved through several metal-catalyzed cross-coupling reactions. The two most common and effective methods are Yamamoto coupling and Stille coupling. These methods allow for the formation of poly(2,5-thienylene), the parent polymer, or can be adapted for the synthesis of copolymers.
Yamamoto Polycondensation
Yamamoto coupling is a dehalogenative polycondensation reaction that utilizes a nickel(0) complex to couple aryl halides. This method is particularly useful for the synthesis of homopolymers.
Protocol: Synthesis of Poly(2,5-thienylene) via Yamamoto Coupling
Materials:
-
This compound
-
Nickel(II) chloride (NiCl₂)
-
Triphenylphosphine (PPh₃)
-
Zinc powder (Zn)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
Catalyst Preparation: In a dry, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂ (1.1 eq), PPh₃ (2.2 eq), and Zn powder (1.5 eq) to anhydrous DMF. Heat the mixture at 80°C for 1 hour to generate the active Ni(0) catalyst complex. The solution should turn from green to a reddish-brown color.
-
Monomer Addition: Dissolve this compound (1.0 eq) in anhydrous DMF and add it dropwise to the catalyst mixture.
-
Polymerization: Continue stirring the reaction mixture at 80°C for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Precipitation and Washing: After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a stirred solution of methanol/HCl (10:1 v/v).
-
Purification: Filter the precipitate and wash it sequentially with methanol, hot water, and methanol again to remove any remaining catalyst and salts. Further purification can be achieved by Soxhlet extraction with methanol and then chloroform. The polymer is recovered from the chloroform fraction by precipitation in methanol.
-
Drying: Dry the final polymer product under vacuum at 40-50°C.
Stille Cross-Coupling Polymerization
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide. For polymerization, a di-stannylated monomer is reacted with a di-halo monomer. To synthesize a homopolymer of this compound, it can be reacted with a bis(trimethylstannyl)thiophene.
Protocol: Synthesis of Poly(2,5-thienylene) via Stille Coupling
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous toluene (B28343) or chlorobenzene
-
Methanol
-
Chloroform
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and 2,5-bis(trimethylstannyl)thiophene (1.0 eq) in anhydrous toluene.
-
Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (1-2 mol%), and the ligand, P(o-tol)₃ (4-8 mol%), to the reaction mixture.
-
Polymerization: Heat the mixture to reflux (around 110°C for toluene) and stir for 24-72 hours.
-
Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the polymer and wash with methanol. Further purification can be performed by dissolving the polymer in chloroform and re-precipitating it in methanol.
-
Drying: Dry the purified polymer under vacuum.
Thin Film Fabrication
Once the polymer is synthesized, it can be processed into thin films using various techniques. The choice of method depends on the desired film thickness, uniformity, and the solubility of the polymer.
Spin Coating
Spin coating is a widely used technique for producing uniform thin films on flat substrates. It is a rapid and reproducible method.
Protocol: Spin Coating of Poly(2,5-thienylene) Thin Films
Materials:
-
Synthesized poly(2,5-thienylene)
-
Solvent (e.g., chloroform, chlorobenzene, or toluene)
-
Substrates (e.g., glass slides, silicon wafers, ITO-coated glass)
-
Cleaning agents (e.g., deionized water, acetone, isopropanol)
-
Spin coater
-
Hot plate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates by sequential sonication in deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a stream of nitrogen gas.
-
Polymer Solution Preparation: Prepare a solution of the poly(2,5-thienylene) in a suitable solvent. The concentration will depend on the desired film thickness and the molecular weight of the polymer (typically in the range of 1-10 mg/mL). Dissolve the polymer by stirring, possibly with gentle heating (40-50°C), until a homogeneous solution is obtained. Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
Spin Coating:
-
Place a cleaned substrate on the spin coater chuck and apply vacuum to secure it.
-
Dispense a small amount of the polymer solution onto the center of the substrate.
-
Start the spin coater. A typical two-step program is used: a low-speed step (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed step (e.g., 1500-4000 rpm for 30-60 seconds) to thin the film to the desired thickness.
-
-
Annealing: Transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a glovebox) and anneal at a temperature below the polymer's glass transition temperature (e.g., 80-120°C) for 10-30 minutes. This step helps to remove residual solvent and can improve the film's morphology and crystallinity.
Drop Casting
Drop casting is a simpler method for film deposition, suitable for situations where precise control over film thickness and uniformity is less critical.
Protocol: Drop Casting of Poly(2,5-thienylene) Thin Films
Procedure:
-
Prepare a polymer solution as described for spin coating.
-
Place a cleaned substrate on a level surface.
-
Using a pipette, carefully drop a known volume of the polymer solution onto the substrate.
-
Allow the solvent to evaporate slowly in a covered petri dish to prevent rapid drying and the "coffee ring" effect. For high-boiling-point solvents, this can be done on a hotplate at a moderate temperature (e.g., 40-60°C).
Characterization of Thin Films
The properties of the fabricated thin films should be thoroughly characterized to ensure they meet the requirements for the intended application.
| Property | Characterization Technique | Typical Information Obtained |
| Chemical Structure | Fourier-Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy | Confirmation of polymer structure, identification of functional groups, assessment of doping state. |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence (PL) Spectroscopy | Determination of absorption and emission spectra, estimation of the optical band gap. |
| Morphology & Topography | Scanning Electron Microscopy (SEM), Atomic Force Microscopy (AFM) | Visualization of the film's surface, determination of surface roughness and grain size. |
| Crystallinity | X-ray Diffraction (XRD) | Identification of crystalline phases, estimation of crystallinity and molecular packing. |
| Electrical Properties | Four-Point Probe, Field-Effect Transistor (FET) measurements | Measurement of conductivity/sheet resistance, determination of charge carrier mobility. |
| Thickness | Ellipsometry, Profilometry | Precise measurement of film thickness. |
Quantitative Data Summary
The properties of polythiophene thin films are highly dependent on the synthesis method, processing conditions, and any subsequent treatments. The following table provides a summary of typical quantitative data for polythiophene-based thin films. Note that values for polymers derived specifically from this compound may vary.
| Parameter | Typical Value Range | Influencing Factors |
| Film Thickness | 10 nm - 500 nm | Polymer concentration, spin speed, solvent volatility. |
| Optical Band Gap (Eg) | 1.8 - 2.2 eV | Polymer chain conjugation length, side chains, film morphology. |
| Electrical Conductivity (σ) | 10⁻⁶ - 10³ S/cm | Doping level, polymer regioregularity, film crystallinity and morphology. |
| Charge Carrier Mobility (µ) | 10⁻⁵ - 0.1 cm²/Vs | Polymer ordering, film morphology, interface quality with the dielectric in FETs. |
| Surface Roughness (RMS) | 0.5 - 10 nm | Deposition method, solvent evaporation rate, annealing conditions. |
Applications in Drug Development
While the primary applications of polythiophene thin films are in electronics, their unique properties also make them interesting candidates for biomedical applications, including drug delivery.
Potential Mechanism for Drug Delivery:
Conducting polymers like polythiophenes can be switched between a neutral and an oxidized (doped) state by applying an electrical potential. This change in redox state is accompanied by an influx or expulsion of ions to maintain charge neutrality. This property can be harnessed for controlled drug release.
-
Drug Loading: A drug, particularly if it is charged, can be incorporated into the polymer film during its deposition or by absorption into the pre-formed film. The drug molecules can be electrostatically bound to the polymer backbone in its oxidized state.
-
Controlled Release: By applying a reducing potential to the polymer film, the polymer is switched to its neutral state. This process can trigger the release of the entrapped drug molecules as the electrostatic interactions are diminished and counter-ions are expelled.[1]
Relevance for Drug Development Professionals:
-
On-demand delivery: The ability to trigger drug release with an electrical signal opens up possibilities for creating "smart" drug delivery systems that can release a therapeutic agent at a specific time and location.
-
Implantable devices: Thin films of these polymers could be coated onto implantable medical devices to provide localized and controlled release of anti-inflammatory drugs, anti-cancer agents, or other therapeutics.[1]
-
Biosensors: The electrical properties of polythiophene thin films are sensitive to their environment, making them suitable for the development of biosensors to detect specific biomolecules, which is a crucial aspect of diagnostics in drug development.
It is important to note that while the concept of using conducting polymers for drug delivery is well-established, specific research on thin films derived from this compound for this purpose is still an emerging area. Further investigation into the biocompatibility and drug release kinetics of these specific materials is required.
References
Application Notes and Protocols for the Synthesis of Donor-Acceptor Copolymers Using 2,5-Diiodothiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of donor-acceptor (D-A) copolymers utilizing 2,5-diiodothiophene as a key building block. This document is intended for researchers in materials science, organic electronics, and medicinal chemistry who are interested in the design and synthesis of novel conjugated polymers for a variety of applications, including organic photovoltaics (OPVs), field-effect transistors (OFETs), and biosensors.
Introduction to this compound in Donor-Acceptor Copolymers
This compound serves as a versatile electron-rich "donor" monomer in the construction of D-A copolymers. The iodine substituents provide highly reactive sites for various cross-coupling reactions, enabling the formation of well-defined polymer backbones. The thiophene (B33073) ring itself contributes to the electron-donating character and influences the electronic and optical properties of the resulting copolymers. By pairing this compound with various electron-accepting "acceptor" monomers, a wide range of conjugated polymers with tunable band gaps, energy levels, and charge transport properties can be synthesized.
Common acceptor units copolymerized with this compound and its derivatives include:
-
Diketopyrrolopyrrole (DPP): Known for its strong electron-accepting nature and ability to induce planarity in the polymer backbone, leading to high charge carrier mobilities.
-
Benzothiadiazole (BTZ): A widely used acceptor that effectively lowers the polymer's band gap, shifting its absorption into the visible and near-infrared regions.
-
Thienopyrroledione (TPD): Another strong acceptor that can lead to polymers with low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
The synthesis of these D-A copolymers is typically achieved through transition metal-catalyzed cross-coupling polymerization reactions. The most common methods employed are Stille, Suzuki, and Direct Arylation Polymerization (DAP). Each of these methods offers distinct advantages and requires careful optimization of reaction conditions to achieve high molecular weight and defect-free polymers.
Data Presentation: Properties of Donor-Acceptor Copolymers
The following tables summarize key quantitative data for representative donor-acceptor copolymers synthesized using thiophene-based donor units. This data is crucial for comparing the outcomes of different synthetic strategies and for selecting materials with desired properties for specific applications.
| Copolymer Name/Structure | Polymerization Method | Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) |
| P(DPP-alt-Thiophene) | Direct Arylation | 18.6 - 23.4 | - | 1.30 - 1.45 | -5.15 to -5.25 | - |
| P(BTZ-alt-Thiophene) | Direct Arylation | - | - | - | - | - |
| P(Naphthodithiophene-alt-Benzothiadiazole) | Stille Coupling | 44 - 72 | 1.6 - 2.1 | - | - | - |
| Poly(thiophene-2,5-diylvinylene) derivatives | Stille-type Coupling | - | - | - | - | - |
| PIDTBDI | Stille Coupling | 4.3 | 2.46 | 1.57 | -5.30 | -3.61 |
| PIDTTBDI | Stille Coupling | - | - | 1.57 | -5.28 | -3.59 |
| PTTDPP-BT | Stille Coupling | - | - | - | - | - |
| PTTDPP-BSe | Stille Coupling | - | - | - | - | - |
| PDPPT-NAP | Direct Arylation | 23.4 | - | 1.45 | -5.15 | - |
| PDPPT-BTRZ | Direct Arylation | 18.6 | - | 1.30 | -5.25 | - |
Note: Data is compiled from various sources and specific values can vary based on synthetic conditions and characterization methods. A hyphen (-) indicates that the data was not available in the cited sources.
Experimental Protocols
This section provides detailed methodologies for the key polymerization techniques used to synthesize donor-acceptor copolymers with this compound.
Stille Cross-Coupling Polymerization
Stille coupling is a versatile and widely used method for forming carbon-carbon bonds. In the context of D-A copolymers, it typically involves the reaction of a diiodo-monomer (e.g., this compound) with a distannyl-monomer (e.g., a distannylated acceptor).
General Protocol for Stille Polymerization of this compound with a Distannylated Acceptor:
Materials:
-
This compound
-
Distannylated acceptor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene (B1590012) derivative of DPP or BTZ)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃)
-
Anhydrous and deoxygenated solvent (e.g., toluene, chlorobenzene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the distannylated acceptor monomer (1.0 eq), and the palladium catalyst (typically 1-5 mol%).
-
Solvent Addition: Add the anhydrous and deoxygenated solvent via cannula. The concentration of monomers is typically in the range of 0.05-0.2 M.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
End-capping: To control the molecular weight and improve the stability of the polymer, end-capping agents such as 2-bromothiophene (B119243) or 2-(tributylstannyl)thiophene (B31521) can be added towards the end of the reaction.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of a non-solvent (e.g., methanol, acetone, or hexane) to precipitate the crude polymer.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform (B151607) or chlorobenzene) to remove catalyst residues and low molecular weight oligomers.
-
Precipitate the purified polymer from the hot chloroform/chlorobenzene fraction into methanol.
-
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40-60 °C for 24 hours.
Suzuki Cross-Coupling Polymerization
Suzuki coupling offers an alternative to Stille coupling, often with the advantage of using less toxic organoboron reagents. This method involves the reaction of a diiodo-monomer with a diboronic acid or diboronic ester derivative of the acceptor monomer.
General Protocol for Suzuki Polymerization of this compound with a Diboronic Ester Acceptor:
Materials:
-
This compound
-
Diboronic ester acceptor monomer (e.g., a pinacol (B44631) boronate derivative of DPP or BTZ)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., P(o-tol)₃, SPhos)
-
Base (e.g., K₂CO₃, CsF, or a phase transfer catalyst like Aliquat 336 in a biphasic system)
-
Anhydrous and deoxygenated solvent (e.g., toluene, dioxane, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the diboronic ester acceptor monomer (1.0 eq), the palladium catalyst (1-5 mol%), and the base (2-4 eq).
-
Solvent Addition: Add the deoxygenated solvent(s). For biphasic systems, a mixture of an organic solvent and an aqueous base solution is used.
-
Polymerization: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 24-72 hours.
-
Work-up and Purification:
-
After cooling, separate the organic layer. If a single-phase solvent system was used, add water and extract with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate it under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to a non-solvent like methanol.
-
Purify the polymer by Soxhlet extraction as described in the Stille polymerization protocol.
-
-
Drying: Dry the final polymer product under vacuum.
Direct Arylation Polymerization (DAP)
DAP is an increasingly popular "greener" alternative to traditional cross-coupling methods as it avoids the synthesis of organometallic monomers (organotins or organoborons). This method directly couples C-H bonds with C-I bonds. For the synthesis of D-A copolymers, this typically involves reacting this compound with an acceptor monomer that has reactive C-H bonds.
General Protocol for Direct Arylation Polymerization of this compound with a C-H Activated Acceptor:
Materials:
-
This compound
-
Acceptor monomer with two reactive C-H bonds (e.g., thiophene-flanked DPP or BTZ)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(o-tol)₃, PCy₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Carboxylic acid additive (e.g., pivalic acid)
-
High-boiling point aprotic polar solvent (e.g., N,N-dimethylacetamide (DMAc), o-xylene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), the C-H activated acceptor monomer (1.0 eq), the palladium catalyst (2-5 mol%), the phosphine ligand, the base (2-3 eq), and the carboxylic acid additive (e.g., 30 mol%) in the solvent.
-
Polymerization: Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for 2-24 hours.
-
Precipitation and Purification:
-
Cool the reaction mixture and precipitate the polymer in a suitable non-solvent (e.g., methanol).
-
Collect the crude polymer by filtration.
-
Purify the polymer using Soxhlet extraction with a sequence of solvents to remove impurities.
-
-
Drying: Dry the purified polymer under vacuum.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the synthesis of donor-acceptor copolymers using this compound.
Caption: General workflow for Stille polymerization.
Caption: General workflow for Suzuki polymerization.
Application Notes and Protocols: 2,5-Diiodothiophene in Near-Infrared Absorbing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of near-infrared (NIR) absorbing polymers derived from 2,5-diiodothiophene. This document offers detailed experimental protocols and compiled data to guide researchers in the development of novel materials for organic electronics and biomedical applications.
Introduction to this compound in NIR-Absorbing Polymers
Conjugated polymers capable of absorbing light in the near-infrared (NIR) spectrum (700-2500 nm) are at the forefront of materials science, with significant potential in organic photovoltaics (OPVs), photothermal therapy (PTT), and bio-imaging. The strategic design of these polymers often involves the creation of a donor-acceptor (D-A) architecture within the polymer backbone to lower the bandgap and shift absorption to longer wavelengths.
This compound serves as a versatile and reactive building block in the synthesis of such polymers. Its two iodine atoms provide reactive sites for various cross-coupling reactions, enabling the introduction of thiophene (B33073) units into the polymer chain. Thiophene is a well-established electron-rich (donor) moiety in conjugated polymers. When copolymerized with strong electron-accepting units, such as diketopyrrolopyrrole (DPP) or benzodithiophene (BDT), the resulting D-A polymer exhibits a low bandgap and strong absorption in the NIR region.
The use of this compound in polymerization reactions like Stille and Suzuki coupling allows for precise control over the polymer structure and, consequently, its optoelectronic properties. This control is crucial for tailoring the material's absorption spectrum, energy levels, and charge transport characteristics to suit specific applications.
Applications and Performance Data
Polymers synthesized using this compound and various comonomers have demonstrated promising performance in several fields. Below is a summary of key quantitative data for representative applications.
Organic Photovoltaics (OPVs)
In OPVs, NIR-absorbing polymers enhance the power conversion efficiency (PCE) by harvesting a broader range of the solar spectrum. The performance of a typical OPV device employing a thiophene-DPP based polymer is summarized below.
| Parameter | Value | Reference |
| Polymer | PBDTDPP | [1] |
| Device Architecture | Inverted | [1] |
| Absorption Max (λ_max) | 825 nm | [1] |
| Optical Bandgap (E_g) | 1.50 eV | [1] |
| HOMO Level | -5.35 eV | [1] |
| LUMO Level | -3.85 eV | [1] |
| Power Conversion Efficiency (PCE) | 5.16% | [1] |
| Open-Circuit Voltage (V_oc) | 0.82 V | [1] |
| Short-Circuit Current (J_sc) | 10.1 mA/cm² | [1] |
| Fill Factor (FF) | 0.62 | [1] |
Photothermal Therapy (PTT)
In PTT, NIR-absorbing polymers are formulated into nanoparticles that, upon accumulation in tumor tissue, can be irradiated with an NIR laser. The absorbed light is converted into heat, leading to localized hyperthermia and tumor ablation.
| Parameter | Value | Reference |
| Polymer Nanoparticles | PPBBT NPs | [2] |
| Absorption Max (λ_max) | ~800 nm | [2] |
| Photothermal Conversion Efficiency (PCE) | 62.3% (at 808 nm) | [2] |
| Laser Wavelength | 808 nm | [2] |
| Laser Power Density | 1.0 W/cm² | [2] |
| Temperature Increase (ΔT) | ~45 °C in 5 min | [2] |
| In Vitro Cell Viability (with laser) | <10% | [2] |
| In Vivo Tumor Ablation | Complete | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative NIR-absorbing polymer using this compound, followed by its characterization and fabrication into an organic solar cell.
Synthesis of a Thiophene-DPP Copolymer via Stille Polymerization
This protocol describes the synthesis of a poly{3,6-dithiophen-2-yl-2,5-di(2-octyldodecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-thiophene} (PTDPP-T) polymer.
Materials:
-
This compound
-
3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4-dione (DPP-SnMe₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene (B28343)
-
Anhydrous Dimethylformamide (DMF)
-
Hexane
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 mmol), DPP-SnMe₃ (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Stir the mixture at 110 °C for 48 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature and pour it into stirring methanol (200 mL) to precipitate the polymer.
-
Filter the crude polymer and purify by Soxhlet extraction with methanol, hexane, and acetone to remove catalyst residues and oligomers.
-
Extract the final polymer with chloroform.
-
Concentrate the chloroform solution and precipitate the polymer in methanol.
-
Filter and dry the polymer under vacuum at 60 °C overnight.
Characterization of the NIR-Absorbing Polymer
UV-Vis-NIR Spectroscopy:
-
Prepare a dilute solution of the polymer in chloroform (e.g., 0.01 mg/mL).
-
Prepare a thin film by spin-coating the polymer solution onto a quartz substrate.
-
Record the absorption spectra of both the solution and the thin film using a UV-Vis-NIR spectrophotometer.
-
Determine the absorption maximum (λ_max) and the absorption onset (λ_onset).
-
Calculate the optical bandgap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).
Cyclic Voltammetry (CV):
-
Prepare a thin film of the polymer on a platinum working electrode.
-
Use a platinum wire as the counter electrode and an Ag/AgCl electrode as the reference electrode.
-
Perform CV in an electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials.
-
Calculate the HOMO and LUMO energy levels using the formulas:
-
HOMO (eV) = - (E_ox + 4.4)
-
LUMO (eV) = - (E_red + 4.4)
-
Fabrication of an Organic Photovoltaic (OPV) Device
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
PEDOT:PSS aqueous dispersion
-
The synthesized NIR-absorbing polymer
-
PC₇₁BM (phenyl-C₇₁-butyric acid methyl ester)
-
Chlorobenzene
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven and treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Prepare a blend solution of the polymer and PC₇₁BM (e.g., 1:1.5 weight ratio) in chlorobenzene.
-
Spin-coat the active layer onto the PEDOT:PSS layer inside the glovebox.
-
Anneal the active layer at a predetermined optimal temperature (e.g., 80-120 °C).
-
Thermally evaporate Ca and then Al as the cathode under high vacuum (< 10⁻⁶ Torr).
-
Encapsulate the device for testing.
Diagrams
Synthesis of a Thiophene-DPP Copolymer
Caption: Stille polymerization of this compound and a distannyl-DPP comonomer.
Organic Photovoltaic (OPV) Device Fabrication Workflow
Caption: Workflow for the fabrication of an organic photovoltaic device.
Mechanism of Photothermal Therapy (PTT)
Caption: Mechanism of action for photothermal therapy using NIR-absorbing polymer nanoparticles.
References
Application Notes and Protocols for the Synthesis of Block Copolymers Utilizing 2,5-Diiodothiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of block copolymers incorporating polythiophene blocks derived from 2,5-diiodothiophene. The protocols focus on controlled polymerization techniques to achieve well-defined polymer architectures, which are crucial for applications in drug delivery and therapy.
Introduction
Block copolymers composed of conjugated polymers, such as polythiophene, and biocompatible blocks, like polyethylene (B3416737) glycol (PEG), are of significant interest for biomedical applications. The polythiophene segment can provide unique optical and electronic properties, making these materials suitable for applications like photothermal therapy (PTT), where light is converted into heat to ablate cancer cells. The synthesis of well-defined block copolymers with controlled molecular weights and low polydispersity is essential for predictable self-assembly and in vivo behavior. This document outlines key synthetic strategies for preparing such block copolymers starting from this compound.
Key Synthetic Methodologies
Two primary methods for the controlled polymerization of this compound to form polythiophene-based block copolymers are Kumada Catalyst-Transfer Polycondensation (KCTP) and the synthesis of a polythiophene macroinitiator followed by a second polymerization, such as Atom Transfer Radical Polymerization (ATRP).
Kumada Catalyst-Transfer Polycondensation (KCTP)
KCTP is a chain-growth polymerization that allows for the synthesis of conjugated polymers with controlled molecular weight and narrow molecular weight distribution. The mechanism involves the transfer of the catalyst along the growing polymer chain. Block copolymers can be synthesized by the sequential addition of different monomers.
Macroinitiator Approach via Atom Transfer Radical Polymerization (ATRP)
This "grafting-from" approach involves first synthesizing a functionalized polythiophene that can act as a macroinitiator for the polymerization of a second monomer. This method offers versatility in the choice of the second block.
Data Presentation: Synthesis of Polythiophene-Containing Block Copolymers
The following tables summarize representative quantitative data for block copolymers synthesized using methodologies applicable to dihalogenated thiophene (B33073) monomers.
Table 1: Molecular Weight and Polydispersity Data for Poly(3-hexylthiophene)-based Block Copolymers
| Block Copolymer Architecture | Synthesis Method | Mn (P3HT block) (kDa) | Mn (Total) (kDa) | PDI (Mw/Mn) | Reference |
| P3HT-b-poly(methyl acrylate) | ATRP | 5.2 | 15.8 | 1.35 | [1] |
| P3HT-b-poly(styrene) | ATRP | 5.2 | 20.5 | 1.45 | [1] |
| P3HT-b-PMMA | ATRP | 11.0 | 25.0 | 1.20 | [2] |
| P3HT-b-PLA | ROP from P3HT macroinitiator | 10.0 | 22.0 | 1.18 | [2] |
| P3DDT-b-PLA | ROP from P3DDT macroinitiator | 12.0 | 28.0 | 1.25 | [2] |
Mn = Number-average molecular weight, PDI = Polydispersity Index, P3HT = Poly(3-hexylthiophene), PMMA = Poly(methyl methacrylate), PLA = Polylactide, P3DDT = poly(3-dodecylthiophene).
Table 2: Data for P3HT-b-PEG Block Copolymers
| P3HT Block Mn (kDa) | PEG Block Mn (kDa) | Total Mn (kDa) | PDI | Synthesis Method |
| 11.4 | 2.0 | 13.4 | 1.15 | GRIM and Click Coupling |
| 11.4 | 5.0 | 16.4 | 1.12 | GRIM and Click Coupling |
| 11.4 | 10.0 | 21.4 | 1.10 | GRIM and Click Coupling |
Data adapted from studies on externally initiated Grignard Metathesis (GRIM) polymerization followed by click chemistry, a strategy compatible with forming the initial polythiophene block.[3]
Experimental Protocols
Protocol 1: Synthesis of a Poly(3-alkylthiophene) Macroinitiator for ATRP
This protocol describes the synthesis of a hydroxy-terminated poly(3-alkylthiophene) which can be further functionalized to an ATRP macroinitiator. This example uses a dibromo-monomer, but the principles are directly applicable to a diiodo-monomer, potentially with adjusted reaction times or catalyst loading.
Materials:
-
2,5-Dibromo-3-hexylthiophene (B54134) (or 2,5-diiodo-3-hexylthiophene)
-
tert-Butylmagnesium chloride solution (2.0 M in THF)
-
Ni(dppp)Cl2 ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II))
-
Allylmagnesium bromide solution (1.0 M in diethyl ether)
-
9-Borabicyclo[3.3.1]nonane (9-BBN)
-
Sodium hydroxide (B78521) solution
-
Hydrogen peroxide (30%)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
Procedure:
-
Grignard Metathesis Polymerization:
-
In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve 2,5-dibromo-3-hexylthiophene (5.0 mmol) in anhydrous THF (50 mL).
-
Slowly add tert-butylmagnesium chloride (2.5 mL, 5.0 mmol) via syringe and reflux the mixture for 1.5 hours.
-
Cool the reaction to room temperature and add Ni(dppp)Cl2 (0.08 mmol) in one portion.
-
Stir the mixture for 10 minutes at room temperature.
-
To end-cap the polymer, add a solution of allylmagnesium bromide (1.0 M in diethyl ether, 1.5 mL, 1.5 mmol) and stir for 5 minutes.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexanes, and finally chloroform (B151607) to isolate the allyl-terminated poly(3-hexylthiophene).
-
-
Hydroboration/Oxidation to form Hydroxy-terminated P3HT:
-
Dissolve the allyl-terminated P3HT (1.0 g) in anhydrous THF.
-
Add 9-BBN (a slight excess relative to the allyl end-groups) and stir at room temperature overnight.
-
Carefully add a solution of NaOH followed by the dropwise addition of H2O2 (30%).
-
Stir the mixture for 3 hours at 50 °C.
-
Precipitate the hydroxy-terminated polymer in a methanol/water mixture.
-
Filter and dry the polymer.
-
-
Synthesis of the P3HT-ATRP Macroinitiator:
-
Dissolve the hydroxy-terminated P3HT (1.0 g, 0.1 mmol) in dry THF (100 mL) at 40 °C.
-
Add triethylamine (B128534) (9 mL, 0.066 mol) followed by the dropwise addition of 2-bromopropionyl bromide (7.5 mL, 0.06 mol) under nitrogen.
-
Stir the reaction mixture for 24 hours at 40 °C.
-
Precipitate the resulting bromoester-terminated P3HT macroinitiator in methanol, filter, and dry.
-
Protocol 2: ATRP of a Second Monomer from the P3HT Macroinitiator
Materials:
-
P3HT-macroinitiator (from Protocol 1)
-
Second monomer (e.g., methyl acrylate, styrene)
-
Cu(I)Br
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous Toluene
Procedure:
-
To a Schlenk flask, add the P3HT macroinitiator (e.g., 0.5 g), the second monomer (e.g., methyl acrylate, 30 mmol), and Cu(I)Br (0.1 mmol).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add degassed PMDETA (0.2 mmol) via syringe to the frozen mixture.
-
Place the flask in a thermostated oil bath at the desired temperature (e.g., 80-110 °C) to start the polymerization.
-
After the desired time, quench the reaction by cooling and exposing it to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the block copolymer in methanol, filter, and dry under vacuum.
Visualizations
Experimental Workflow: Synthesis of P3HT-b-Polymer via Macroinitiator ATRP
Caption: Workflow for synthesizing a P3HT block copolymer via a macroinitiator approach.
Signaling Pathway: Apoptosis Induced by Photothermal Therapy
Photothermal therapy using polythiophene-based nanoparticles can induce cancer cell death through apoptosis. Upon near-infrared (NIR) light irradiation, the nanoparticles generate localized heat, which triggers cellular stress and activates the intrinsic (mitochondrial) pathway of apoptosis.[4][5][6][7]
Caption: Intrinsic apoptosis pathway activated by photothermal therapy.[4][5][8]
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Amphiphilic poly(alkylthiophene) block copolymers prepared via externally initiated GRIM and click coupling - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Elucidating the fundamental mechanisms of cell death triggered by photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Stille Polymerization of 2,5-Diiodothiophene
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Stille polymerization of 2,5-diiodothiophene with various organostannane co-monomers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for Stille polymerization?
A1: The Stille polymerization follows a catalytic cycle involving a palladium catalyst. The process consists of three primary steps:
-
Oxidative Addition: The organic halide (in this case, this compound) reacts with the Pd(0) catalyst.
-
Transmetalation: The organostannane co-monomer transfers its organic group to the palladium complex, displacing the halide. This is often the rate-limiting step in the cycle.[1]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1][2]
Q2: Which palladium catalyst is best for polymerizing this compound?
A2: The choice of catalyst is critical and can significantly impact polymer properties. While many palladium sources can be used, Pd(0) complexes are the active species.[3]
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : This is a frequently used and highly reactive catalyst. However, it is sensitive to air and moisture, which can lead to the oxidation of the triphenylphosphine (B44618) ligand.[3]
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : This catalyst is more stable in air compared to Pd(PPh₃)₄ and is often used in combination with a phosphine (B1218219) ligand, such as P(o-tolyl)₃.[3][4]
-
Pd(II) sources (e.g., PdCl₂(PPh₃)₂) : If a Pd(II) catalyst is used, a reducing agent is required to generate the active Pd(0) species. An excess of the organostannane monomer can sometimes serve this purpose.[3]
The optimal catalyst may vary depending on the specific co-monomer and desired polymer characteristics.[3]
Q3: How do I select the appropriate phosphine ligand?
A3: The ligand stabilizes the palladium catalyst and influences its reactivity. Key parameters for ligand selection are its size, bulkiness, and electron-donating ability.[3]
-
Triphenylphosphine (PPh₃) : A common and effective ligand.
-
Tri(o-tolyl)phosphine (P(o-tol)₃) : Often used with Pd₂(dba)₃, its bulkiness can influence the rate of reductive elimination.[1]
-
Other Phosphines : Ligands like AsPh₃ and P(2-furyl)₃ have also been shown to affect the molecular weight and dispersity of the resulting polymers.[3] Electron-poor phosphines may be advantageous for the transmetalation step, while bulky phosphines can accelerate oxidative addition.[5]
Q4: What are common solvents for this polymerization, and how do they affect the reaction?
A4: The solvent choice is crucial for ensuring the solubility of the monomers and the growing polymer chain, which is necessary to achieve high molecular weights.[1][6]
-
Toluene : A widely used solvent for Stille polymerizations.
-
Chlorobenzene (B131634) : Can sometimes lead to polymers with higher number-average molecular weights (Mn) compared to toluene, likely due to better solubility of the final polymer.[7]
-
Toluene/DMF mixtures : Have been used effectively in some Stille polycondensations to achieve high molecular weight polymers.[1]
Q5: Why is this compound used instead of the dibromo- or dichloro-analogs?
A5: The reactivity of the C-X bond in the oxidative addition step generally follows the trend I > Br > Cl. Organic iodides react faster and under milder conditions than bromides, while chlorides are often not reactive enough for efficient oxidative addition.[2][8] This makes this compound a highly reactive monomer for Stille polymerization.
Troubleshooting Guide
Problem 1: Low Polymer Molecular Weight (Mn/Mw)
| Potential Cause | Recommended Solution |
| Impure Monomers | Ensure monomers (this compound and the organostannane) are of high purity. Recrystallize or distill monomers before use. |
| Incorrect Stoichiometry | Precisely measure a 1:1 molar ratio of the diiodo- and distannyl-monomers. An imbalance can limit chain growth. |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst and ligand. Pd(PPh₃)₄ is sensitive to air; handle it under an inert atmosphere.[3] Consider using the more air-stable Pd₂(dba)₃.[3] |
| Insufficient Reaction Time/Temperature | Monitor the reaction over time. Polymerization can be slow; ensure sufficient time for chain growth. Optimize the temperature; McCulloch and team controlled polymerization time and temperature to achieve molecular weights up to 151 kDa.[1] |
| Poor Polymer Solubility | If the polymer precipitates during the reaction, chain growth will stop. Switch to a solvent with higher boiling point or better solvating power for the polymer, such as chlorobenzene.[6][7] |
| Presence of Oxygen | Thoroughly degas the solvent and maintain an inert (Argon or Nitrogen) atmosphere throughout the reaction to prevent oxidative degradation of the catalyst. |
Problem 2: High Polydispersity Index (PDI or Đ)
| Potential Cause | Recommended Solution |
| Side Reactions | Unwanted side reactions, such as homocoupling, can broaden the molecular weight distribution. Optimize the catalyst system to minimize these. For example, the choice of Pd catalyst can strongly influence the yield of homocoupling by-products.[4] |
| Chain Termination Events | Premature chain termination can lead to a broad PDI. Ensure the reaction environment is free of terminating agents like water or oxygen. |
| Slow Initiation | If initiation is slow compared to propagation, it can lead to a wider distribution of chain lengths. Ensure the catalyst is activated efficiently at the start of the reaction. |
| Reaction Time | The reaction time can be a crucial factor in controlling the PDI. Studies have shown that PDI can be influenced by the duration of the polymerization.[1] |
Problem 3: Homocoupling Side Reactions
| Potential Cause | Recommended Solution |
| Catalyst Choice | The choice of palladium catalyst has a significant impact on the amount of homocoupling. One study found the yield of homocoupling by-product followed the trend: Pd(PPh₃)₂Cl₂ (~33%) > Pd₂(dba)₃/P(o-tolyl)₃ (~11%) > Pd(PPh₃)₄ (~6%).[4] |
| Reaction Conditions | High temperatures or prolonged reaction times can sometimes promote side reactions. Optimize these parameters to favor the desired cross-coupling pathway. |
| Monomer Structure | The structure of the monomer itself can influence the likelihood of homocoupling defects.[1] While this compound is the target, be aware that the co-monomer's structure can also play a role. |
Quantitative Data Summary
Table 1: Effect of Catalyst System on Homocoupling By-Product Formation This table illustrates how the choice of palladium catalyst can influence the percentage of undesirable homocoupling side products in a model Stille coupling reaction.
| Catalyst System | Molar Ratio (Cat:Ligand) | Solvent | Temperature | Homocoupling Yield | Source |
| Pd(PPh₃)₂Cl₂ | - | Toluene | Reflux | ~33% | [4] |
| Pd₂(dba)₃/P(o-tolyl)₃ | 1:4 | Chlorobenzene | 130 °C | ~11% | [4] |
| Pd(PPh₃)₄ | - | Toluene | Reflux | ~6% | [4] |
Experimental Protocols
General Protocol for Stille Polymerization of this compound
This protocol is a generalized procedure and may require optimization for specific co-monomers and target polymer properties.
Materials:
-
This compound (1.0 mmol, 1.0 eq)
-
Organostannane co-monomer (e.g., 5,5'-bis(trimethylstannyl)-2,2'-bithiophene) (1.0 mmol, 1.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Chlorobenzene, ~10 mL)
-
Standard Schlenk line glassware
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of argon, add this compound, the organostannane co-monomer, and the palladium catalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Work-up: After the desired molecular weight is achieved (or no further increase is observed), cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Purification: Collect the polymer by filtration. To remove catalyst residues and oligomeric impurities, perform a Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform (B151607) or chlorobenzene to collect the polymer).
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Visual Guides
Caption: Experimental workflow for Stille polymerization.
Caption: Troubleshooting guide for low molecular weight polymer.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. researchgate.net [researchgate.net]
- 5. Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
purification of 2,5-diiodothiophene to remove mono-iodo impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,5-diiodothiophene, with a specific focus on the removal of mono-iodo impurities, such as 2-iodothiophene (B115884).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Incomplete separation of this compound and 2-iodothiophene using flash column chromatography.
-
Question: My flash column chromatography is not effectively separating this compound from its mono-iodo impurity. What parameters can I adjust for better separation?
-
Answer: Ineffective separation during flash column chromatography can be attributed to several factors, primarily the choice of eluent and the column parameters. Since this compound is more non-polar than 2-iodothiophene, it should elute first. To improve separation, consider the following troubleshooting steps:
-
Eluent System Optimization: The polarity of the eluent system is critical. A non-polar eluent is essential for good separation.
-
Initial Recommendation: Start with 100% hexane (B92381) as the eluent. This provides the lowest polarity and should maximize the separation between the di- and mono-iodinated species.
-
Gradient Elution: If a single solvent does not provide adequate separation, a shallow gradient of a slightly more polar solvent, such as ethyl acetate (B1210297) in hexane, can be employed. Start with 100% hexane and gradually increase the ethyl acetate concentration (e.g., 0-5%).
-
-
Column Parameters:
-
Silica (B1680970) Gel to Compound Ratio: For difficult separations, a higher ratio of silica gel to crude product is recommended. A ratio of 50:1 to 100:1 (w/w) can significantly improve resolution.
-
Column Dimensions: A long and narrow column will provide better separation than a short and wide one.
-
-
Loading Technique:
-
Dry Loading: For optimal results, adsorb the crude mixture onto a small amount of silica gel and load it onto the column as a dry powder. This technique often leads to sharper bands and better separation compared to wet loading.
-
-
Issue 2: Oiling out or poor crystal formation during recrystallization.
-
Question: I am attempting to purify this compound by recrystallization, but the compound is oiling out or forming very small, impure crystals. What can I do to improve the crystallization process?
-
Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is often due to the solvent choice or cooling rate. Here are some solutions:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. The impurity should either be insoluble in the hot solvent or very soluble in the cold solvent.
-
Recommended Solvents: For this compound, consider using a non-polar solvent like hexane or a mixed solvent system. A mixture of a C1-C8 alcohol (e.g., methanol, ethanol, or isopropanol) and water could be effective, as suggested for similar thiophene (B33073) derivatives.
-
Solvent Screening: Test the solubility of your crude product in small amounts of different solvents at room temperature and upon heating to identify a suitable candidate.
-
-
Cooling Rate: Cooling the solution too quickly can lead to precipitation rather than crystallization, resulting in smaller, less pure crystals or oiling out.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
-
Scratching: If crystals are slow to form, scratching the inside of the flask with a glass rod at the surface of the solution can induce nucleation.
-
Seeding: Adding a small, pure crystal of this compound to the cooled, supersaturated solution can initiate crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: The most prevalent impurity is typically the mono-substituted product, 2-iodothiophene. This arises from incomplete iodination of the thiophene starting material. Unreacted starting material and other di-iodinated isomers can also be present, depending on the synthetic route.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Use a non-polar eluent system, such as hexane or a hexane/ethyl acetate mixture (e.g., 95:5), to develop the TLC plate. This compound, being more non-polar, will have a higher Rf value than the more polar 2-iodothiophene. The spots can be visualized under UV light.
Q3: What analytical techniques can I use to confirm the purity of my final product?
A3: A combination of analytical techniques is recommended for confirming the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of pure this compound will show a singlet for the two equivalent protons on the thiophene ring. The presence of 2-iodothiophene will be indicated by a more complex splitting pattern (doublet of doublets).
-
¹³C NMR: The carbon NMR of this compound will show two signals. Impurities will introduce additional peaks.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate this compound from 2-iodothiophene based on their different boiling points. The mass spectrometer will show the molecular ion peak for each compound, confirming their identity. The fragmentation pattern can also provide structural information.
-
Melting Point Analysis: A sharp melting point range close to the literature value (37-41 °C) is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Quantitative Data
Table 1: Physical Properties of this compound and 2-Iodothiophene
| Property | This compound | 2-Iodothiophene |
| Molecular Weight | 335.93 g/mol | 210.04 g/mol |
| Melting Point | 37-41 °C | -40 °C[1] |
| Boiling Point | 139-140 °C (at reduced pressure) | 73 °C / 15 mmHg[1]; 181-185 °C / 760 mmHg[2] |
| Appearance | Light yellow solid[3] | Colorless to yellow-green or red-brown liquid[3][4] |
Table 2: Solubility of this compound in Common Organic Solvents (Qualitative)
| Solvent | Solubility | Reference |
| Water | Insoluble | [3] |
| Common Organic Solvents | Good | [3] |
Experimental Protocols
Protocol 1: Purification of this compound by Flash Column Chromatography
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a minimal amount of dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using 100% hexane as the eluent.
-
Visualize the spots under UV light. This compound should have a higher Rf value than 2-iodothiophene.
-
-
Column Preparation:
-
Select a glass column with a diameter and length appropriate for the amount of crude product (a higher length-to-diameter ratio is better for separation).
-
Pack the column with silica gel (60-120 mesh) as a slurry in hexane. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane.
-
Alternatively, for better resolution, perform a dry loading: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Add another thin layer of sand on top of the sample.
-
-
Elution and Fraction Collection:
-
Carefully add hexane to the top of the column.
-
Apply gentle pressure using a pump or compressed air to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution by TLC.
-
Combine the fractions containing the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
-
Data Analysis:
-
This compound: A single peak (singlet) is expected for the two equivalent protons on the thiophene ring.
-
2-Iodothiophene Impurity: The presence of 2-iodothiophene will result in a more complex multiplet in the aromatic region of the spectrum.
-
Integration: Integrate the peaks corresponding to the product and the impurity to quantify the level of purity.
-
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
preventing side reactions in the polymerization of 2,5-diiodothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the polymerization of 2,5-diiodothiophene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of polythiophenes from this compound.
Issue 1: Low Polymer Yield and/or Low Molecular Weight
Q: My polymerization of this compound is resulting in a low yield and/or low molecular weight polymer. What are the potential causes and how can I address them?
A: Low yields and molecular weights are common issues that can often be traced back to several factors. Here is a systematic guide to troubleshooting this problem.
-
Inert Atmosphere and Solvent Purity: The Grignard reagents and catalysts used in Kumada and Grignard Metathesis (GRIM) polymerizations are highly sensitive to moisture and oxygen.
-
Troubleshooting: Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents, and if in doubt, distill the solvent over a suitable drying agent prior to use. Even trace amounts of water can quench the Grignard reagent and deactivate the catalyst.
-
-
Monomer Purity: Impurities in the this compound monomer can terminate the growing polymer chains prematurely.
-
Troubleshooting: Purify the monomer before use, for instance, by recrystallization or sublimation.
-
-
Grignard Reagent Quality: Incomplete formation or degradation of the Grignard reagent is a primary cause of low yields.
-
Troubleshooting: When preparing the Grignard reagent in situ, ensure the magnesium turnings are fresh and activated. The addition of a small crystal of iodine can help initiate the reaction. The quality of the Grignard reagent can be titrated before use.
-
-
Catalyst Activity and Choice: The choice and handling of the catalyst are critical. Nickel-based catalysts, such as Ni(dppp)Cl2, are commonly used for a living, chain-growth polymerization, while palladium catalysts may lead to a step-growth mechanism and lower molecular weights.[1]
-
Troubleshooting: Use a high-purity catalyst from a reliable source. Ensure the catalyst is handled under an inert atmosphere. The ratio of monomer to catalyst is a key parameter to control the molecular weight.[2]
-
-
Reaction Temperature: The temperature can influence the rate of polymerization and the stability of the catalyst and growing polymer chains.
-
Troubleshooting: Optimize the reaction temperature. While some polymerizations are run at room temperature, others may benefit from cooling to 0°C during catalyst addition to control the initial, often exothermic, reaction stages.
-
Issue 2: Poor Regioregularity in the Final Polymer
Q: The resulting polythiophene from my this compound polymerization exhibits poor regioregularity. What factors influence this and how can I improve it?
A: Regioregularity, the head-to-tail (HT) coupling of the thiophene (B33073) units, is crucial for the desired electronic and optical properties of the polymer.
-
Catalyst Selection: The choice of transition metal catalyst plays a significant role in determining the regioregularity.
-
Troubleshooting: Nickel catalysts, particularly with bulky phosphine (B1218219) ligands like dppp (B1165662) (1,3-bis(diphenylphosphino)propane), are known to promote high head-to-tail coupling in Grignard metathesis polymerizations, leading to a "living" chain-growth mechanism.[1] Palladium-based catalysts, in contrast, have a higher tendency to dissociate from the growing polymer chain, which can result in a step-growth mechanism and lower regioregularity.[1]
-
-
Polymerization Method: The synthetic route is a key determinant of regioregularity.
-
Troubleshooting: Grignard Metathesis (GRIM) and Kumada catalyst-transfer polycondensation are well-established methods for achieving high regioregularity.[3] Oxidative polymerization with reagents like FeCl3 often leads to a more regiorandom polymer.
-
-
Reaction Conditions: Factors such as solvent and temperature can have an impact on the regioselectivity of the coupling reaction.
-
Troubleshooting: Ethereal solvents like THF are commonly used and are effective for these types of polymerizations. It is important to maintain a consistent and optimized temperature throughout the reaction.
-
Issue 3: Presence of Homocoupling and Other Side Products
Q: My final polymer product is contaminated with homocoupling byproducts (e.g., bithienyl). How can I minimize these side reactions?
A: Homocoupling is a common side reaction where two monomer units couple without being incorporated into the growing polymer chain.
-
Grignard Formation Conditions: The conditions under which the thienyl Grignard reagent is formed can influence the extent of homocoupling.
-
Troubleshooting: The slow, controlled addition of the diiodothiophene monomer to the Grignard reagent (e.g., isopropylmagnesium chloride) at a low temperature (e.g., 0°C) can help to minimize the formation of homocoupled dimers.
-
-
Catalyst and Reaction Temperature: The nature of the catalyst and the reaction temperature can also play a role.
-
Troubleshooting: Ensure a rapid initiation of the polymerization upon catalyst addition. Maintaining an appropriate reaction temperature is crucial, as higher temperatures can sometimes promote side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using this compound over 2,5-dibromothiophene (B18171) for polymerization?
A1: The carbon-iodine bond is generally more reactive than the carbon-bromine bond. This can lead to milder reaction conditions and potentially faster polymerization rates. The higher reactivity can also be advantageous in certain cross-coupling reactions for the synthesis of well-defined block copolymers.
Q2: Can I use oxidative polymerization methods with this compound?
A2: Yes, oxidative polymerization, for example using FeCl3, can be used to polymerize this compound. However, this method typically results in polymers with lower regioregularity and a broader molecular weight distribution compared to controlled polymerization techniques like GRIM or Kumada coupling.
Q3: How can I effectively terminate the polymerization and functionalize the polymer end-groups?
A3: The living nature of GRIM and Kumada polymerizations allows for end-group functionalization. The polymerization can be quenched by adding a proton source like methanol (B129727) or hydrochloric acid. For functionalization, a variety of Grignard reagents can be added at the end of the polymerization to introduce specific end-groups.[4] The success of di-functionalization versus mono-functionalization can depend on the nature of the quenching Grignard reagent.[4]
Q4: My polymer is dark-colored, sometimes even black. Is this normal?
A4: Yes, polythiophenes are conjugated polymers and are expected to be colored. The color can range from deep red to purple or black in the solid state, depending on the conjugation length, molecular weight, and degree of doping. A color change from a colorless or light-colored monomer solution to a deeply colored polymer solution is a good visual indicator that polymerization is occurring.
Experimental Protocols
Protocol 1: General Procedure for Grignard Metathesis (GRIM) Polymerization of a 3-Alkyl-2,5-diiodothiophene
-
Preparation: Under an argon atmosphere, add 2,5-diiodo-3-alkylthiophene (1 equivalent) to a flame-dried, three-neck round-bottom flask. Dissolve the monomer in anhydrous tetrahydrofuran (B95107) (THF).
-
Grignard Formation: Cool the solution to 0°C and add isopropylmagnesium chloride (1 equivalent) dropwise. Stir the mixture at this temperature for 1-2 hours.
-
Polymerization: In a separate flask, suspend the Ni(dppp)Cl2 catalyst in anhydrous THF. Add the catalyst suspension to the monomer solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-48 hours), depending on the desired molecular weight.
-
Quenching: Terminate the polymerization by pouring the reaction mixture into methanol.
-
Purification: Collect the precipitated polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform (B151607) to remove oligomers and catalyst residues. The polymer is isolated from the chloroform fraction.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of poly(3-alkylthiophene)s, highlighting the control over molecular weight. Note that these examples often use bromo- or mixed halo-thiophenes, but the principles of controlling molecular weight by adjusting the monomer-to-catalyst ratio are applicable to diiodothiophene as well.
| Polymer | Monomer:Catalyst Ratio ([M]₀/[Ni]₀) | Mn (GPC, kDa) | Mn (NMR, kDa) | PDI (GPC) | Reference |
| P3HT | 50 | 10.5 | 9.8 | 1.25 | [2] |
| P3HT | 100 | 18.2 | 17.5 | 1.30 | [2] |
| P3HT | 200 | 35.1 | 33.6 | 1.45 | [2] |
| P3OT | 50 | 12.8 | 11.9 | 1.32 | [2] |
| P3OT | 100 | 23.5 | 22.1 | 1.41 | [2] |
| P3OT | 200 | 45.3 | 43.2 | 1.58 | [2] |
Mn = Number-average molecular weight, PDI = Polydispersity Index, P3HT = Poly(3-hexylthiophene), P3OT = Poly(3-octylthiophene)
Visualizations
Caption: Experimental workflow for the GRIM polymerization of 2,5-diiodo-3-alkylthiophene.
Caption: Troubleshooting logic for low yield/molecular weight in this compound polymerization.
References
- 1. Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.cmu.edu [chem.cmu.edu]
improving the solubility of polythiophenes derived from 2,5-diiodothiophene
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the solubility of polythiophenes, particularly those derived from 2,5-diiodothiophene.
Frequently Asked Questions (FAQs)
Q1: Why is the unsubstituted polythiophene synthesized from this compound insoluble in common organic solvents?
Unsubstituted polythiophene (PT) possesses a rigid, planar backbone with strong interchain π-π interactions.[1] This strong intermolecular attraction makes it difficult for solvent molecules to penetrate and solvate the polymer chains, leading to poor solubility in most common solvents.[2][3] Doped, unsubstituted PTs are often only soluble in specialized and hazardous solvents like arsenic trifluoride.[2]
Q2: What is the most effective general strategy to improve the solubility of polythiophenes?
The most widely adopted and effective strategy is the introduction of flexible side chains onto the thiophene (B33073) ring, typically at the 3-position.[2][4] Alkyl or alkoxy side chains, especially those with four or more carbon atoms (e.g., butyl, hexyl, dodecyl), disrupt the close packing of the polymer backbones.[2][5] This reduces the interchain forces and allows solvent molecules to solvate the polymer, thereby increasing solubility.[1] Homopolymers of 3-alkylthiophenes with alkyl groups of butyl or longer are generally soluble in common organic solvents like chloroform (B151607), THF, and toluene.[5]
Q3: How does the length of the alkyl side chain affect solubility?
Generally, increasing the length of the alkyl side chain enhances solubility. For instance, studies on fluorinated benzothiadiazole-based polymers showed that derivatives with shorter side chains exhibited preaggregation and low solubility in chloroform, while those with longer side chains demonstrated good solubility.[1] However, there is a balance to be struck, as excessively long side chains can sometimes negatively impact other desirable properties like charge transport by decreasing crystallinity.[1][6][7]
Q4: Can polar side chains be used to modify solubility?
Yes, introducing polar side chains, such as oligoethers or those with carboxylate or sulfonate groups, can render polythiophenes soluble in more polar solvents, including water.[7][8][9] For example, attaching ionic pendant groups or grafting hydrophilic polymer chains onto the polythiophene backbone is a common method to achieve water solubility.[8][9] This is particularly useful for applications in biological sensors and other devices that operate in aqueous environments.[8][9]
Q5: What are the typical solvents used for processing soluble polythiophenes?
For poly(3-alkylthiophene)s (P3ATs), common solvents include:
The choice of solvent is critical as it can also influence the polymer's aggregation behavior and the morphology of thin films cast from the solution.[1]
Q6: How does polymer regioregularity influence solubility?
Regioregularity refers to the consistency of the head-to-tail (HT) linkages between monomer units. Irregularly substituted polythiophenes contain a mix of head-to-head (HH), tail-to-tail (TT), and head-to-tail (HT) couplings. The unfavorable HH couplings cause the polymer backbone to twist, which disrupts conjugation.[5] While this twisting can sometimes increase solubility by hindering close packing, highly regioregular, head-to-tail coupled poly(3-alkylthiophene)s (HT-PATs) are often sufficiently soluble for processing and exhibit superior electronic properties due to their ability to form well-ordered, planar structures.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Insoluble Polymer Product | 1. No Solubilizing Side Chains: The polythiophene backbone is unsubstituted, leading to strong π-stacking and insolubility. | 1a. Synthesize a new monomer by attaching an alkyl or other functional side chain (at least 4 carbons long) to the 3-position of the thiophene ring before polymerization.[2][5] |
| 2. Side Chains are Too Short: Alkyl side chains with fewer than four carbon atoms may not be sufficient to overcome interchain forces.[6][7] | 2a. Redesign the monomer with a longer alkyl side chain (e.g., hexyl, octyl, or dodecyl).[1][6][7] | |
| 3. Incorrect Solvent: The solvent used for dissolution may be inappropriate for the polymer's side chains (e.g., using a nonpolar solvent for a polymer with polar side chains). | 3a. Consult a polymer-solvent reference table. For standard poly(3-alkylthiophene)s, try chloroform, chlorobenzene (B131634), or THF.[5][12] For polymers with polar side chains, try more polar solvents.[7] | |
| 4. Cross-linking during Synthesis: Overly aggressive polymerization conditions (e.g., high catalyst concentration, high temperature) can sometimes lead to cross-linking. | 4a. Modify the polymerization protocol. If using oxidative polymerization with FeCl₃, consider slow addition of the catalyst.[5] Reduce the reaction temperature or time. | |
| Polymer Precipitates During Synthesis | 1. Poor Solvent for Polymer: The polymerization solvent may be a good solvent for the monomer and catalyst but a poor solvent for the growing polymer chains. | 1a. Choose a solvent that is known to dissolve the final polymer product well, such as chloroform or chlorobenzene for P3ATs.[10][11] |
| 2. High Molecular Weight: As the polymer chains grow, their molecular weight may increase to a point where they are no longer soluble in the reaction medium. | 2a. This is a common occurrence. The precipitated polymer can be collected by filtration, washed, and then redissolved in a better solvent for purification and characterization.[11] | |
| 3. Low Reaction Temperature: Solubility can decrease at lower temperatures. | 3a. If the reaction chemistry allows, consider running the polymerization at a slightly elevated temperature to maintain solubility. | |
| Low Yield of Soluble Fraction | 1. Inefficient Polymerization: The reaction conditions may not be optimal, leading to the formation of a high proportion of insoluble oligomers or unreacted monomer. | 1a. Re-evaluate the polymerization method. For FeCl₃ polymerization, ensure the catalyst is anhydrous and the stoichiometry is correct.[10] Consider alternative methods like GRIM or Stille coupling for better control.[1] |
| 2. Incomplete Extraction: The process used to separate the soluble polymer from the insoluble fraction (e.g., Soxhlet extraction) may be incomplete. | 2a. Extend the duration of the Soxhlet extraction. Ensure the correct solvent is being used for the extraction process. |
Data Presentation
Table 1: Solubility of Poly(3-hexylthiophene) (P3HT) in Common Solvents
| Solvent | Solubility Limit (mg/mL) at Room Temperature | Solvent Type |
| Chloroform | 38 | Good Solvent[13] |
| Anisole | Not specified, but used as a marginal solvent that induces aggregation. | Marginal Solvent[13] |
| Acetone | 4 x 10⁻⁴ | Poor Solvent[13] |
This table highlights the significant impact of solvent choice on the solubility of a standard soluble polythiophene.
Experimental Protocols
Protocol 1: General Synthesis of a Soluble Poly(3-alkylthiophene) via Oxidative Polymerization
This protocol describes the synthesis of Poly(3-hexylthiophene) (P3HT), a commonly used soluble polythiophene, using ferric chloride (FeCl₃) as the oxidant.
Objective: To synthesize a soluble, processable polythiophene by polymerizing a monomer containing a solubilizing alkyl side chain.
Materials:
-
3-hexylthiophene (B156222) (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant/catalyst)
-
Dry, distilled chloroform (solvent)[10]
-
Methanol (B129727) (for precipitation)
-
Concentrated ammonia (B1221849) solution (for de-doping)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere synthesis (e.g., Schlenk flask)
Procedure:
-
Setup: Assemble a dry, three-necked flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet. Purge the entire system with argon or nitrogen for at least 15-20 minutes to remove oxygen and moisture.
-
Catalyst Suspension: Under a positive pressure of inert gas, add anhydrous FeCl₃ (typically 2.3-4 molar equivalents relative to the monomer) to the flask.[11] Add dry chloroform to create a suspension.
-
Monomer Addition: Dissolve the 3-hexylthiophene monomer (1 equivalent) in a separate flask with dry chloroform. Slowly add this monomer solution dropwise to the vigorously stirring FeCl₃ suspension at room temperature.[10] The reaction mixture will typically turn a dark green or blue-black color.[11]
-
Polymerization: Allow the reaction to stir at room temperature for a specified period, typically ranging from 2 to 24 hours.[11]
-
Precipitation: After the reaction is complete, slowly pour the dark reaction mixture into a beaker containing an excess of rapidly stirring methanol. This will cause the polymer to precipitate as a dark solid.
-
Collection & Washing: Collect the precipitated polymer by vacuum filtration. Wash the solid repeatedly with methanol to remove any remaining catalyst and unreacted monomer.
-
De-doping (Reduction): The "as-synthesized" polymer is in its doped, conductive state. To obtain the neutral, more soluble form, re-dissolve the polymer in chloroform. Add a few drops of concentrated ammonia solution and stir for 1-2 hours, or bubble hydrazine (B178648) gas through the solution.[11][14] The solution color should change from dark blue/green to a clear orange/red.
-
Final Purification: Re-precipitate the neutral polymer by adding the chloroform solution to methanol. Collect the purified polymer by filtration and dry it under vacuum. The final product should be a dark red or purple powder.[11]
Visualizations
Experimental Workflow for Improving Polythiophene Solubility
Caption: A general workflow for synthesizing soluble polythiophenes.
Troubleshooting Logic for Insoluble Polymer
Caption: A logical flowchart for diagnosing polythiophene solubility issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polythiophene - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.cmu.edu [chem.cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Oligoether Side-Chain Length on the Thermoelectric Properties of a Polar Polythiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Water soluble polythiophenes: preparation and applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. scielo.br [scielo.br]
- 11. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
strategies to increase the molecular weight of polymers from 2,5-diiodothiophene
Welcome to the technical support center for the polymerization of 2,5-diiodothiophene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges in achieving high molecular weight polythiophenes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of polythiophenes from this compound, with a focus on strategies to increase molecular weight.
Q1: My polymerization of this compound is resulting in a low molecular weight polymer. What are the most common causes?
A1: Low molecular weight in polythiophene synthesis is a frequent issue that can stem from several factors. The primary culprits are often related to monomer purity, the choice and activity of the catalyst, stoichiometry, and reaction conditions. Premature chain termination is a common consequence of these issues.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Q2: How critical is the purity of this compound monomer, and what are the recommended purification methods?
A2: Monomer purity is paramount for achieving high molecular weight polymers. Impurities can act as chain terminators, significantly reducing the final molecular weight. It is essential to use high-purity this compound (≥99%).
Troubleshooting Steps & Recommendations:
-
Verify Purity: Always check the purity of the monomer from the supplier. If the purity is questionable or if the material has been stored for an extended period, purification is recommended.
-
Purification: this compound can be purified by recrystallization from a suitable solvent like hexane (B92381) or ethanol, or by sublimation.
Q3: I've purified my monomer, but the molecular weight is still low. Could the catalyst be the problem?
A3: Yes, the choice of catalyst and its handling are critical. For catalyst-transfer polycondensation methods like Kumada or Grignard Metathesis (GRIM), the activity of the nickel catalyst is crucial.
Troubleshooting Steps & Recommendations:
-
Catalyst Activity: Ensure the catalyst, such as Ni(dppp)Cl₂, is fresh and has been stored under inert conditions to prevent deactivation.
-
Catalyst Loading: The monomer-to-catalyst ratio directly influences the molecular weight in chain-growth polymerizations.[2][3] A lower catalyst loading generally leads to higher molecular weight, but may also result in slower reaction rates.
-
Ligand Selection: The choice of phosphine (B1218219) ligands on the nickel catalyst can significantly impact the polymerization by influencing the rates of oxidative addition and reductive elimination.
Q4: My Grignard Metathesis (GRIM) polymerization is not proceeding as expected. What are some specific troubleshooting tips for this method?
A4: The GRIM method is powerful for synthesizing regioregular polythiophenes but requires careful control of the Grignard reagent formation and the subsequent polymerization.
Troubleshooting Steps & Recommendations:
-
Grignard Reagent Formation: Ensure the complete formation of the thiophene (B33073) Grignard reagent. This step is sensitive to moisture and oxygen. Use anhydrous solvents and perform the reaction under a strict inert atmosphere.
-
Reaction Temperature: While GRIM polymerization can often be performed at room temperature, temperature control is still important. Lower temperatures can sometimes favor higher regioregularity.
-
Quenching: The quenching step at the end of the polymerization is important to terminate the reaction and precipitate the polymer. Slow addition of the reaction mixture to a non-solvent like methanol (B129727) is recommended.
Q5: I am using the Rieke Zinc method. What are the key parameters to control for achieving high molecular weight?
A5: The reactivity of the Rieke Zinc is the most critical factor in this method.
Troubleshooting Steps & Recommendations:
-
Preparation of Rieke Zinc: The preparation of highly reactive Rieke Zinc is crucial. The quality of the zinc particles is highly dependent on the source and purity of the naphthalene (B1677914) and the presence of additives like benzothiophene (B83047), which helps to prevent the agglomeration of zinc particles.[4][5]
-
Reaction Conditions: The reaction of this compound with Rieke Zinc should be carried out under strictly anhydrous and inert conditions. The subsequent addition of the nickel or palladium catalyst initiates the polymerization.
Data Presentation: Impact of Reaction Parameters on Molecular Weight
The following tables summarize quantitative data on how different experimental parameters can influence the molecular weight (Mw or Mn) and polydispersity index (PDI) of poly(3-alkylthiophene)s, which provides a good model for understanding the polymerization of thiophene derivatives.
Table 1: Effect of Catalyst and Ligand on Polythiophene Molecular Weight
| Monomer | Polymerization Method | Catalyst | Mn (kDa) | PDI (Mw/Mn) | Reference |
| 2-chloro-3-hexylthiophene | Deprotonative Polycondensation | Ni(dppp)Cl₂ | 15.0 | 1.60 | [6] |
| 2-chloro-3-hexylthiophene | Deprotonative Polycondensation | Ni(dppe)Cl₂ | 12.0 | 1.55 | [6] |
| 2-chloro-3-hexylthiophene | Deprotonative Polycondensation | Ni(dppb)Cl₂ | 11.0 | 1.62 | [6] |
| 2-bromo-5-chloromagnesium-3-hexylthiophene | GRIM | Ni(dppp)Cl₂ | Varies with monomer/initiator ratio | <1.5 | [2] |
Table 2: Influence of Reaction Conditions on P3HT Molecular Weight via Oxidative Polymerization with FeCl₃
| Solvent | Monomer/Oxidant Ratio | Temperature (°C) | Mw (kDa) | PDI (Mw/Mn) | Reference |
| Chloroform (B151607) | 1:4 | 25 | 110.7 | - | [7] |
| Chloroform | 1:4 | 0 | 70.0 | 2.6 | [7] |
| Carbon Disulfide | 1:4 | 25 | 411.0 | - | [7] |
| Toluene | 1:2.3 | 25 | 60 (Mn) | - | [7] |
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques to exclude moisture and oxygen.
Protocol 1: Grignard Metathesis (GRIM) Polymerization of this compound
This protocol is adapted from established procedures for 3-substituted thiophenes and can be applied to this compound.
Materials:
-
This compound
-
tert-Butylmagnesium chloride (t-BuMgCl) in a suitable solvent (e.g., 1.0 M in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Hydrochloric acid (HCl), concentrated
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried Schlenk flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tert-butylmagnesium chloride (1.0 equivalent) dropwise via syringe while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. This step forms the active Grignard monomer.
-
-
Polymerization:
-
In a separate Schlenk flask, prepare a suspension of the catalyst, Ni(dppp)Cl₂ (typically 1-2 mol% relative to the monomer), in a small amount of anhydrous THF.
-
Add the Ni(dppp)Cl₂ suspension to the Grignard monomer solution in one portion. A color change is typically observed, indicating the initiation of polymerization.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 2-4 hours). The reaction time can be adjusted to control the molecular weight.
-
-
Quenching and Polymer Precipitation:
-
After the desired polymerization time, quench the reaction by slowly adding a few milliliters of 5 M HCl.
-
Pour the reaction mixture into a beaker containing methanol to precipitate the polymer.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Collect the crude polymer by filtration.
-
-
Purification by Soxhlet Extraction:
-
Transfer the crude polymer to a Soxhlet extraction thimble.
-
Perform sequential extractions with methanol, hexanes, and finally chloroform.
-
The methanol wash removes residual salts and catalyst. The hexane wash removes oligomers. The desired polymer is extracted into the chloroform fraction.
-
Collect the chloroform fraction and precipitate the purified polymer in methanol.
-
Collect the final polymer by filtration and dry under vacuum.
-
Protocol 2: Preparation of Rieke Zinc for Polythiophene Synthesis
This protocol describes an optimized procedure for preparing highly reactive Rieke Zinc.[4]
Materials:
-
Zinc chloride (ZnCl₂)
-
Lithium (Li)
-
Naphthalene
-
Benzothiophene
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of Lithium Naphthalenide:
-
In a flame-dried Schlenk flask under argon, add lithium (2.2 equivalents) and naphthalene (2.25 equivalents).
-
Add anhydrous THF and stir the mixture until the lithium is consumed and a dark green solution of lithium naphthalenide is formed.
-
Add benzothiophene (0.03 equivalents relative to ZnCl₂).
-
-
Preparation of Rieke Zinc:
-
In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1 equivalent) in anhydrous THF.
-
Slowly add the ZnCl₂ solution to the lithium naphthalenide solution at room temperature. A black suspension of finely divided, highly reactive Rieke Zinc will form.
-
The Rieke Zinc suspension is now ready for use in the polymerization of this compound.
-
Visualizations
The following diagrams illustrate the experimental workflow for GRIM polymerization and a troubleshooting guide for low molecular weight polymers.
Caption: Experimental workflow for Grignard Metathesis (GRIM) polymerization.
Caption: Troubleshooting guide for achieving high molecular weight polymers.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.cmu.edu [chem.cmu.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Optimized Rieke zinc synthetic protocols toward polythiophene copolymers for organic photovoltaic applications | Document Server@UHasselt [documentserver.uhasselt.be]
- 6. researchgate.net [researchgate.net]
- 7. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cross-Coupling Reactions of 2,5-Diiodothiophene
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for catalyst selection and optimization of cross-coupling reactions involving 2,5-diiodothiophene.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the carbon-iodine bonds in this compound?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the trend C-I > C-Br > C-Cl.[1] Therefore, the two C-I bonds in this compound are highly reactive. Achieving selective mono-substitution requires carefully controlled reaction conditions.
Q2: How can I control the reaction to favor mono-substitution over di-substitution?
A2: Achieving mono-substitution requires precise control over reaction conditions. Key strategies include:
-
Stoichiometry: Use a 1:1 ratio of this compound to your coupling partner.[1]
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product is predominantly formed. Lower temperatures can also help improve selectivity.
-
Ligand Selection: The choice of ligand can significantly influence selectivity. Bulky ligands can sometimes promote over-functionalization (di-substitution).[2][3] The interplay between the ligand, solvent, and halide byproduct affects the competition between a second oxidative addition (leading to di-substitution) and the release of the mono-substituted product.[4]
Q3: Is it possible to achieve di-substitution with two different coupling partners?
A3: Yes, sequential heteroarylation reactions can provide access to 2,5-diheteroarylated thiophenes bearing two different groups.[5] This is typically achieved by first performing a selective mono-substitution under controlled conditions, isolating the product, and then subjecting it to a second cross-coupling reaction with a different partner under potentially more forcing conditions.
Q4: What are the general starting points for catalyst selection for different coupling reactions with this compound?
A4: The choice of catalyst is crucial and depends on the specific cross-coupling reaction:
-
Suzuki-Miyaura Coupling: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are common and effective catalysts.[1]
-
Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard. Copper-free protocols also exist.[6]
-
Stille Coupling: Pd(PPh₃)₄ is a very common catalyst for Stille couplings.[7]
-
Kumada Coupling: Nickel catalysts (e.g., Ni(dppe)Cl₂ or Ni(dppp)Cl₂) are often used, although palladium catalysts can also be employed for broader scope and selectivity.[7][8][9]
Troubleshooting Guides
General Issues
Q: My reaction mixture turns black, and I observe low or no product formation. What is happening?
A: The formation of a black precipitate, known as palladium black, indicates that your active Pd(0) catalyst has decomposed and precipitated out of the solution, rendering it inactive.[6]
-
Cause: This is often caused by the presence of oxygen in the reaction mixture, impurities in reagents or solvents, or excessively high temperatures.[6]
-
Solution:
-
Ensure all solvents and the amine base (if used) are rigorously degassed to remove oxygen.[6]
-
Use an inert atmosphere (Nitrogen or Argon) throughout the experiment.
-
Verify the purity of your starting materials and use fresh, high-quality catalysts.
-
Consider lowering the reaction temperature.
-
Q: I am observing a significant amount of a side product where the iodine has been replaced by hydrogen (protodeiodination). How can I prevent this?
A: Protodeiodination can be a competing side reaction, especially in Stille couplings.[10]
-
Cause: This can be promoted by moisture or certain solvents.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Changing the solvent may help. For instance, switching from DMF or dioxane to toluene (B28343) has been shown to reduce this side reaction in some cases.[10]
-
Suzuki-Miyaura Coupling
Q: My Suzuki reaction is not working, and I have confirmed the catalyst is active. What else could be wrong?
A: Issues with the boronic acid or the base are common culprits.
-
Problem: Boronic acids can be unstable and undergo decomposition, particularly dehydration to form unreactive cyclic boroxines.[11]
-
Solution: Use fresh, high-quality boronic acid or consider using the more stable corresponding boronic ester (e.g., a pinacol (B44631) ester).[10]
-
Problem: The choice and quality of the base are critical.
-
Solution: Ensure the base is finely ground and anhydrous. If using a weaker base like K₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃.[10][12]
Sonogashira Coupling
Q: I am getting a high yield of a homocoupled alkyne dimer (Glaser coupling) instead of my desired product. How can I minimize this?
A: Glaser-Hay coupling is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used in the presence of oxygen.[6][13]
-
Solution:
-
Ensure the reaction is run under a strictly inert atmosphere to exclude oxygen.[6]
-
Reduce the concentration of the copper(I) catalyst to the minimum effective amount.[6]
-
Add the alkyne slowly to the reaction mixture using a syringe pump.
-
If homocoupling persists, consider using a copper-free Sonogashira protocol.[6]
-
Stille Coupling
Q: I am having difficulty removing the tin byproducts from my reaction mixture after a Stille coupling. What is the best way to do this?
A: Organotin byproducts can be challenging to remove due to their low polarity.
-
Solution: A common workup procedure involves quenching the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF). The fluoride ions will react with the tin byproducts to form insoluble tin fluorides, which can then be removed by filtration through celite.[10]
Kumada Coupling
Q: My Kumada coupling is failing, and I suspect an issue with my Grignard reagent. What should I check?
A: Grignard reagents are highly reactive and sensitive.
-
Problem: Grignard reagents are intolerant of many functional groups and are sensitive to even mildly acidic protons (like those in alcohols) and moisture.[9] They also react with carbonyl groups.
-
Solution:
-
Ensure all glassware is flame-dried and the reaction is conducted under strictly inert and anhydrous conditions.[7]
-
Use anhydrous ether or THF as the solvent.[8]
-
Verify the activity of your Grignard reagent before use, for example, by titration.
-
Ensure your this compound and any other reagents do not contain functional groups that are incompatible with Grignard reagents.
-
Data Presentation: Catalyst System Comparison
Table 1: Selected Catalyst Systems for Suzuki-Miyaura Reactions with Dihalothiophenes
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid (2.5 eq) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | 2,5-Diaryl-3-hexylthiophene | Good | [12] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acid (1.0 eq) | Pd(PPh₃)₄ (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 5-Aryl-2-bromo-3-hexylthiophene | Moderate to Good | [14] |
| 2,5-Dibromothiophene (B18171) | 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) | Pd(PPh₃)₄ (1.5 mol%) | KOH (4 eq) | 1,4-Dioxane/H₂O | 90 | 24 | 2,5-Diisopropenylthiophene | - | [15] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acid (1.1 eq) | - | - | - | - | - | Mono-substituted product | - | [16] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acid (2.2 eq) | - | - | - | - | - | Di-substituted product | - | [16] |
Table 2: General Conditions for Various Cross-Coupling Reactions
| Coupling Reaction | Typical Catalyst | Typical Ligand(s) | Typical Base(s) | Typical Solvent(s) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, Buchwald ligands (SPhos, XPhos) | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (+ CuI) | PPh₃ | Et₃N, DIPEA | THF, DMF |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(o-tol)₃ | (Often base-free) | Toluene, DMF, THF |
| Kumada | Ni(dppe)Cl₂, Ni(dppp)Cl₂, PdCl₂(dppf) | dppe, dppp, dppf | (None, Grignard is basic) | THF, Diethyl Ether |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.1 equiv. for mono-substitution or 2.2 equiv. for di-substitution), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv.).[10] Add degassed solvent (e.g., 1,4-dioxane/water, 4:1).[12] Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction by TLC or LC-MS.[10][12] Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
General Procedure for Sonogashira Coupling
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., degassed THF or DMF).[17] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine, 2-3 equiv.).[6] To this mixture, add the terminal alkyne (1.1 equiv. for mono-substitution or 2.2 equiv. for di-substitution). Heat the reaction mixture (e.g., 50-70 °C) and monitor its progress.[17] After completion, cool the mixture, filter to remove amine salts, and concentrate the filtrate. The residue is then typically dissolved in an organic solvent, washed with water and brine, dried, and purified by chromatography.
General Procedure for Stille Coupling
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv. for mono-substitution) in an anhydrous, degassed solvent (e.g., toluene or DMF).[7][10] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[7] Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress.[7][10] Upon completion, cool the mixture and quench with a saturated aqueous solution of KF. Stir vigorously for 30-60 minutes, then filter the resulting precipitate through celite. Extract the filtrate with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the product.[10]
General Procedure for Kumada Coupling
Under strictly inert and anhydrous conditions (e.g., in a glovebox), charge a flame-dried reaction vessel with this compound (1.0 equiv.) and a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂, 5-10 mol%) in an anhydrous solvent (e.g., THF or diethyl ether).[7][8] Cool the mixture (e.g., to 0 °C) and slowly add the Grignard reagent (1.1 equiv. for mono-substitution) dropwise.[8] Allow the reaction to warm to room temperature and stir for the required time (typically 1-24 h).[7] Carefully quench the reaction at 0 °C with a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by chromatography.
Visualizations
Caption: Decision tree for selecting reaction conditions based on the desired substitution pattern.
Caption: A generalized workflow for a typical palladium-catalyzed cross-coupling experiment.
Caption: Diagram showing the desired cross-coupling pathway versus common competing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. BJOC - Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
managing reaction temperature for selective coupling of 2,5-diiodothiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective coupling of 2,5-diiodothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reactions for the selective functionalization of this compound?
A1: The most common cross-coupling reactions for the selective functionalization of this compound are Suzuki-Miyaura, Stille, Sonogashira, and Kumada couplings. These palladium-catalyzed reactions allow for the formation of carbon-carbon bonds with a variety of organic partners. The choice of reaction often depends on the desired substituent and the required reaction conditions.
Q2: How does the reactivity of the two C-I bonds in this compound differ?
A2: The two C-I bonds in this compound have different reactivities, which can be exploited for selective mono-functionalization. The iodine at the 2-position is generally more reactive towards oxidative addition to a palladium(0) catalyst than the iodine at the 5-position. This difference in reactivity is attributed to electronic and steric factors.
Q3: What are the key factors influencing the selectivity of mono- versus di-substitution?
A3: The key factors influencing selectivity are:
-
Reaction Temperature: Lower temperatures generally favor mono-substitution.
-
Stoichiometry of Reagents: Using a slight excess of this compound relative to the coupling partner can favor mono-substitution.
-
Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly impact selectivity.
-
Reaction Time: Shorter reaction times often lead to higher yields of the mono-substituted product.
Q4: What are common side reactions to be aware of?
A4: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the organometallic reagent or two molecules of this compound.
-
Polymerization: Particularly at higher temperatures, this compound can undergo polymerization to form polythiophenes.[1]
-
Reduction: The C-I bond can be reduced to a C-H bond.
-
Halogen Scrambling: In some cases, scrambling of the iodine atoms can occur.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Coupled Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst that is activated in situ. Consider using a different palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligand combination. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. For some challenging couplings, higher temperatures may be necessary to drive the reaction to completion.[2][3] |
| Poor Quality Reagents | Use high-purity this compound and coupling partner. Ensure solvents are anhydrous and degassed, as oxygen and water can deactivate the catalyst and reactants. |
| Inappropriate Base | The choice of base is critical. For Suzuki reactions, screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4] For Sonogashira reactions, an amine base like triethylamine (B128534) or diisopropylethylamine is typically used. |
Issue 2: Poor Selectivity (Formation of Di-substituted Product)
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Lower the reaction temperature. Start at room temperature and slowly increase if the reaction is sluggish.[5] Elevated temperatures provide enough energy to overcome the activation barrier for the second coupling. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of this compound relative to the organometallic reagent. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or GC-MS and stop the reaction once the desired mono-substituted product is maximized. |
| Catalyst System | Some catalyst systems may favor di-substitution. Experiment with different ligands that may offer better steric hindrance around the palladium center, thus favoring mono-coupling. |
Issue 3: Formation of Significant Side Products (e.g., Homocoupling, Polymerization)
| Possible Cause | Troubleshooting Steps |
| Presence of Oxygen | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[6] |
| High Reaction Temperature | Higher temperatures can promote side reactions, especially polymerization.[1] Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. |
| Copper Co-catalyst (in Sonogashira) | In Sonogashira couplings, the copper co-catalyst can promote the homocoupling of the alkyne (Glaser coupling). Consider using a copper-free Sonogashira protocol.[7][8] |
| Incorrect Reaction Conditions | Optimize the reaction conditions, including solvent, base, and catalyst loading, to disfavor the formation of side products. |
Quantitative Data Summary
Table 1: Effect of Temperature on Selectivity in Sonogashira Coupling of a Diiodoheterocycle *
| Entry | Temperature (°C) | Yield of Mono-alkynylated Product (%) | Yield of Di-alkynylated Product (%) |
| 1 | 45 | 80 | 9 |
| 2 | 60 | Decreased | Increased |
*Data adapted from a study on a similar diiodoheterocycle, illustrating the general trend of temperature on selectivity.[5]
Table 2: Typical Temperature Ranges for Different Coupling Reactions
| Coupling Reaction | Typical Temperature Range (°C) | Notes |
| Suzuki-Miyaura | 80 - 110 | Can sometimes be performed at lower temperatures with highly active catalysts.[4][9] |
| Stille | 80 - 120 | Anhydrous conditions are crucial. |
| Sonogashira | Room Temperature - 60 | Mild conditions are often sufficient, especially with aryl iodides.[8][10] |
| Grignard Reagent Formation | -78 to Reflux | Low temperatures can improve the stability of functionalized Grignard reagents.[11] |
| Lithium-Halogen Exchange | -100 to -78 | Extremely low temperatures are often required to prevent side reactions.[12] |
Experimental Protocols
General Protocol for Selective Mono-Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.2 equivalents), the arylboronic acid (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equivalents).
-
Add a degassed solvent mixture (e.g., toluene/water or dioxane/water).
-
Stir the mixture at a controlled temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon reaching the desired conversion to the mono-substituted product, cool the reaction to room temperature.
-
Dilute with an organic solvent, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the mono-arylated thiophene.
General Protocol for Selective Mono-Sonogashira Coupling (Copper-Free)
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the terminal alkyne (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a ligand (e.g., XPhos, 6 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[8]
-
Add an anhydrous, degassed solvent such as DMF or THF via syringe.[8]
-
Stir the mixture at room temperature for 10 minutes.
-
Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-60 °C.[8]
-
Once the desired mono-alkynylated product is formed, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Visualizations
Caption: General experimental workflow for selective mono-coupling of this compound.
Caption: Troubleshooting decision tree for managing reaction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. sciencemadness.org [sciencemadness.org]
Technical Support Center: Synthesis of Low-Defect Polythiophene from 2,5-Diiodothiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing defects in polythiophene chains synthesized from 2,5-diiodothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of defects in polythiophene chains synthesized from this compound?
A1: The main defects encountered during the polymerization of this compound are:
-
Regio-irregularities: These include head-to-head (HH) and tail-to-tail (TT) couplings, which disrupt the desired head-to-tail (HT) linkage. These defects can lead to a less ordered polymer structure, impacting solubility and electronic properties.[1]
-
β-branching: This occurs when a C-H bond at the β-position of the thiophene (B33073) ring is activated, leading to a branched polymer instead of a linear chain. This is a significant issue in Direct Heteroarylation Polymerization (DHAP).
-
Homocoupling: In cross-coupling reactions, the unwanted reaction of two identical monomers can occur, leading to defects in the polymer chain.
-
Chain termination/Dehalogenation: Premature termination of the growing polymer chain, often due to dehalogenation of the monomer or polymer end-group, results in low molecular weight polymers.
Q2: Which polymerization methods are most effective for synthesizing low-defect polythiophene from this compound?
A2: Two highly effective methods for producing low-defect, regioregular polythiophene are:
-
Grignard Metathesis (GRIM) Polymerization: This method is well-regarded for producing highly regioregular poly(3-alkylthiophene)s (PATs) with almost exclusively head-to-tail couplings.[2] It involves the formation of a thiophene Grignard reagent, which is then polymerized using a nickel catalyst. The GRIM method offers advantages such as the use of readily available Grignard reagents and the ability to be carried out at room temperature.[3]
-
Direct Heteroarylation Polymerization (DHAP): DHAP is an attractive alternative as it avoids the need to pre-metalate the monomer. However, it is more prone to β-defects. Careful optimization of reaction conditions, including the choice of catalyst, ligand, and temperature, is crucial to minimize these defects.[4]
Q3: How does the choice of halogen on the thiophene monomer affect the polymerization?
A3: The reactivity of the dihalothiophene monomer plays a significant role in polymerization. While this guide focuses on this compound, it's useful to understand the reactivity trends. For instance, in solid-state polymerization, 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT) is much more reactive than 2,5-diiodo-3,4-ethylenedioxythiophene (DIEDOT), which requires a much higher temperature for polymerization.[5] In Grignard metathesis, 2,5-dibromothiophenes are commonly used.
Troubleshooting Guides
Grignard Metathesis (GRIM) Polymerization
Problem 1: Low molecular weight of the resulting polythiophene.
-
Potential Cause: Premature termination of the polymerization.
-
Troubleshooting Steps:
-
Monomer Purity: Ensure the this compound monomer is of high purity. Impurities can quench the Grignard reagent or interfere with the catalyst.[1]
-
Grignard Reagent Quality: Use a fresh, high-quality Grignard reagent. The concentration of the Grignard reagent should be accurately determined. Old or poorly prepared Grignard reagents can contain impurities that terminate the polymerization.
-
Reaction Temperature: Lowering the reaction temperature can sometimes lead to a higher molecular weight, although it may also reduce the reaction rate.[6]
-
Monomer-to-Initiator Ratio: The molecular weight in a living-like polymerization such as GRIM is a function of the monomer-to-initiator (Ni catalyst) ratio.[2][7] Ensure this ratio is correctly calculated and measured.
-
Catalyst Deactivation: The nickel catalyst can be deactivated by impurities. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Problem 2: Broad polydispersity (PDI) of the polymer.
-
Potential Cause: Inconsistent initiation or termination rates.
-
Troubleshooting Steps:
-
Slow Catalyst Initiation: Ensure the nickel catalyst is added quickly and efficiently to the Grignard reagent mixture to promote uniform initiation.
-
Temperature Control: Maintain a constant and uniform temperature throughout the polymerization. Temperature fluctuations can lead to variations in propagation rates.
-
"Turbo-Grignard" Reagents: The use of "turbo-Grignard" reagents (a mixture of a Grignard reagent and LiCl) can increase reactivity and may lead to more controlled polymerization.
-
Post-Polymerization Purification: Utilize Soxhlet extraction to narrow the PDI by removing low molecular weight oligomers.[1]
-
Problem 3: Low regioregularity (<95% HT).
-
Potential Cause: Formation of the undesired Grignard regioisomer.
-
Troubleshooting Steps:
-
Grignard Formation Conditions: While the formation of regioisomers during the Grignard metathesis of 2,5-dihalothiophenes is known, the subsequent polymerization with a Ni(dppp)Cl₂ catalyst selectively incorporates the desired isomer.[2] Ensure the correct catalyst is used.
-
Catalyst Choice: Different nickel catalysts can influence the regioselectivity. Ni(dppp)Cl₂ is a commonly used and effective catalyst for high regioregularity.[2]
-
Reaction Temperature: Polymerization temperature can affect the end-group composition and potentially the regioselectivity. Room temperature polymerizations often yield cleaner products.[8]
-
Direct Heteroarylation Polymerization (DHAP)
Problem 1: High percentage of β-defects in the polymer chain.
-
Potential Cause: Undesired C-H activation at the β-position of the thiophene ring.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Reducing the reaction temperature is a critical factor in limiting β-defects. For example, lowering the temperature to 70 °C has been shown to be effective.[4]
-
Reduce Catalyst Loading: High catalyst concentrations can lead to an increase in β-defects.[4]
-
Use a Bulky Carboxylate Ligand: The use of a bulky ligand, such as neodecanoic acid, can sterically hinder the approach to the β-position, thus favoring the desired α-C-H activation.[4]
-
Monomer Design: While not always feasible, using monomers with substituents at the β-positions can physically block these sites from reacting.[6]
-
Problem 2: Formation of insoluble polymer (cross-linking).
-
Potential Cause: Excessive side reactions leading to cross-linked polymer chains.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures can promote side reactions that lead to cross-linking.[6]
-
Shorten Reaction Time: Minimizing the time the polymer is exposed to the reaction conditions can help prevent the formation of cross-linked products.[6]
-
Optimize Catalyst System: The choice of palladium catalyst and ligands can influence the extent of side reactions.
-
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Poly(3-hexylthiophene) Properties in DHAP
| Parameter | Condition | Regioregularity (%) | Molecular Weight (kDa) | PDI | Yield (%) | Reference |
| Temperature | 70 °C | 93.5 | 20 | 2.8 | ~60 | [4] |
| 80 °C | Lower | - | - | >80 | [4] | |
| Catalyst Loading | 0.25 mol % Pd(OAc)₂ | 93.5 | 20 | 2.8 | ~60 | [4] |
| High Loading | Higher β-defects | - | - | - | [4] | |
| Ligand | Neodecanoic Acid | 93.5 | 20 | 2.8 | ~60 | [4] |
| PivOH | Higher β-defects | - | - | - | [4] |
Experimental Protocols
Protocol 1: Grignard Metathesis (GRIM) Polymerization of 2,5-Diiodo-3-alkylthiophene
Materials:
-
2,5-Diiodo-3-alkylthiophene (1 equivalent)
-
t-Butylmagnesium chloride (1.0 equivalent) in THF
-
Ni(dppp)Cl₂ (catalyst, e.g., 1 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (for precipitation)
-
Hydrochloric acid (for work-up)
Procedure:
-
Under an inert atmosphere (Argon), add 2,5-diiodo-3-alkylthiophene to a flame-dried Schlenk flask.
-
Dissolve the monomer in anhydrous THF.
-
Slowly add t-butylmagnesium chloride to the solution at room temperature and stir for 1-2 hours to form the Grignard reagent.
-
In a separate flask, dissolve Ni(dppp)Cl₂ in a small amount of anhydrous THF.
-
Add the catalyst solution to the monomer solution. The reaction mixture should change color, indicating the start of polymerization.
-
Allow the polymerization to proceed at room temperature for a specified time (e.g., 2 hours).
-
Quench the reaction by slowly adding a small amount of hydrochloric acid (e.g., 1M HCl).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, and chloroform (B151607) to remove catalyst residues and low molecular weight oligomers. The final polymer is isolated from the chloroform fraction.[1]
Protocol 2: Direct Heteroarylation Polymerization (DHAP) of 2-Iodo-3-alkylthiophene
Materials:
-
2-Iodo-3-alkylthiophene (monomer)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, catalyst, e.g., 0.25 mol%)
-
Neodecanoic acid (ligand, e.g., 0.3 equivalents)
-
Potassium carbonate (K₂CO₃, base, e.g., 1.5 equivalents)
-
N,N-Dimethylacetamide (DMAc, solvent)
-
Methanol (for precipitation)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 2-iodo-3-alkylthiophene, Pd(OAc)₂, neodecanoic acid, and K₂CO₃.
-
Add anhydrous DMAc to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the specified reaction time.[4]
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight fractions.
-
Dry the final polymer under vacuum.
Visualizations
Caption: Experimental workflow for Grignard Metathesis (GRIM) polymerization.
References
Technical Support Center: Optimization of Solvent Systems for 2,5-Diiodothiophene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent systems for the polymerization of 2,5-diiodothiophene. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during these synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound, and which solvents are typically used?
A1: The primary methods for polymerizing this compound are transition-metal-catalyzed cross-coupling reactions. The most common among these are Grignard Metathesis (GRIM) polymerization, Stille coupling, and Suzuki coupling. Tetrahydrofuran (THF) is a widely used solvent for GRIM polymerization due to its ability to solvate the Grignard reagent and the growing polymer chain. For Stille and Suzuki couplings, solvents such as toluene (B28343), 1,4-dioxane (B91453), and dimethylformamide (DMF) are often employed, sometimes in combination with water as a co-solvent.[1][2]
Q2: How does the choice of solvent impact the molecular weight and polydispersity (PDI) of the resulting polymer?
A2: The solvent plays a critical role in controlling the molecular weight and PDI of the polymer. A good solvent will effectively solvate the growing polymer chains, preventing premature precipitation and allowing for the formation of higher molecular weight polymers. The polarity and coordinating ability of the solvent can also influence the catalyst's activity and stability, which in turn affects the polymerization kinetics and the final polymer properties. For instance, coordinating solvents can stabilize catalytic intermediates, potentially leading to a more controlled polymerization and a narrower PDI.[3]
Q3: My polymerization of this compound is resulting in a low yield. What are the potential solvent-related causes?
A3: Low polymer yield can be attributed to several solvent-related factors:
-
Poor Solubility of Monomer or Catalyst: If the this compound monomer or the catalyst has low solubility in the chosen solvent, the reaction rate will be significantly reduced.
-
Solvent-Induced Side Reactions: The solvent could potentially react with the organometallic intermediates, leading to undesired side products.
-
Premature Precipitation: If the growing polymer is not soluble in the reaction medium, it will precipitate out, effectively halting further chain growth.
Q4: Can I use a solvent mixture for the polymerization? What are the advantages?
A4: Yes, solvent mixtures are often used to fine-tune the reaction conditions. For example, in Suzuki coupling reactions, a mixture of an organic solvent (like 1,4-dioxane or toluene) and water is common.[2] The aqueous phase is necessary for the base to be effective, while the organic phase solubilizes the monomer and the growing polymer. Using a solvent mixture can help to optimize the solubility of all reaction components and improve the overall reaction efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the polymerization of this compound, with a focus on solvent-related problems.
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low Polymer Molecular Weight | 1. Premature precipitation of the polymer: The solvent may not be a good solvent for the growing polymer chains.[4] 2. Poor solubility of the monomer: This can lead to a low effective monomer concentration. 3. Solvent-induced chain termination: The solvent may be reacting with the active catalyst or polymer chain ends.[5] | 1. Switch to a better solvent for the expected polymer (e.g., higher boiling aromatic solvents like toluene or chlorobenzene (B131634) for polythiophenes). 2. Ensure the monomer is fully dissolved before initiating the polymerization. Consider gentle heating if necessary. 3. Use a high-purity, anhydrous, and degassed solvent to minimize side reactions. |
| High Polydispersity Index (PDI) | 1. Inconsistent initiation or propagation rates: The solvent may not be adequately solvating the catalytic species, leading to uncontrolled polymerization. 2. Chain transfer reactions: The solvent or impurities within it might be participating in chain transfer, leading to a broad distribution of chain lengths.[5] | 1. Use a coordinating solvent (e.g., THF) that can help to stabilize the catalyst and promote a more controlled polymerization.[3] 2. Ensure the use of high-purity, dry, and degassed solvents. |
| Low or No Polymer Yield | 1. Incomplete Grignard formation (in GRIM): The solvent may not be suitable for the Grignard reagent formation or stability. 2. Catalyst deactivation: The solvent could be coordinating too strongly to the catalyst, inhibiting its activity, or it may contain impurities that poison the catalyst.[6] 3. Poor solubility of the base (in Suzuki coupling): This can prevent the transmetalation step from occurring efficiently. | 1. For GRIM polymerization, anhydrous THF is the recommended solvent for efficient Grignard reagent formation.[1] 2. Use non-coordinating or weakly coordinating solvents if catalyst inhibition is suspected. Ensure solvents are rigorously purified to remove potential catalyst poisons. 3. In Suzuki coupling, consider using a solvent mixture (e.g., dioxane/water) to ensure the solubility of the inorganic base.[2] |
| Gel Formation During Polymerization | 1. Cross-linking reactions: High reaction temperatures in certain solvents can sometimes promote side reactions leading to cross-linking. 2. Excessively high polymer concentration: As the polymer grows, its concentration might exceed its solubility limit in the chosen solvent, leading to gelation. | 1. Lower the reaction temperature. 2. Use a larger volume of a good solvent to keep the polymer concentration below its solubility limit. |
Quantitative Data Presentation
The following table summarizes the properties of common solvents used in the polymerization of this compound and their expected impact on the reaction. Please note that the "Expected Outcome" is based on general principles of polymerization and may need to be optimized for your specific reaction conditions.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Coordinating Ability | Expected Outcome for Polymerization |
| Tetrahydrofuran (THF) | 66 | 7.6 | High | Good for GRIM polymerization, promotes controlled chain growth, may lead to moderate molecular weights. |
| 1,4-Dioxane | 101 | 2.2 | Moderate | Suitable for Suzuki and Stille couplings, often used in a mixture with water.[2] |
| Toluene | 111 | 2.4 | Low | Good for dissolving the resulting polymer, often leads to higher molecular weights in Stille and Suzuki couplings. |
| Dimethylformamide (DMF) | 153 | 36.7 | High | Can be a good solvent for the polymer, but its high coordinating ability might interfere with some catalysts.[7] |
Experimental Protocols
Grignard Metathesis (GRIM) Polymerization of this compound
This protocol is adapted from procedures for the polymerization of dihalo-3-alkylthiophenes.[1][8]
Materials:
-
This compound
-
iso-Propylmagnesium chloride (i-PrMgCl) in THF (2.0 M solution)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of i-PrMgCl solution dropwise to the stirred solution.
-
Stir the mixture at 0 °C for 1 hour to ensure complete Grignard exchange.
-
In a separate flask, prepare a suspension of the Ni(dppp)Cl₂ catalyst in anhydrous THF.
-
Add the catalyst suspension to the monomer solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The solution will typically darken and may become more viscous as the polymer forms.
-
Quench the polymerization by the slow addition of a small amount of HCl in methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Further purification can be achieved by Soxhlet extraction with methanol, hexane, and finally chloroform (B151607) to isolate the desired polymer fraction.
Mandatory Visualizations
Experimental Workflow for GRIM Polymerization
References
- 1. chem.cmu.edu [chem.cmu.edu]
- 2. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 6. benchchem.com [benchchem.com]
- 7. A novel kind of coordination polymers employing 2,5-diamino-1,4-benzenedithiol as a bridging ligand: synthesis, structure, optical and magnetic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
how to avoid premature precipitation of polymer during synthesis
Welcome to the technical support center for polymer synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Troubleshooting Guides
Issue: Premature Precipitation of Polymer During Synthesis
Premature precipitation is a common challenge in polymer synthesis, where the polymer becomes insoluble and crashes out of the reaction mixture before the desired molecular weight or conversion is achieved. This guide provides a systematic approach to diagnosing and resolving this issue.
Question: My polymer is precipitating prematurely. What are the first things I should check?
Answer:
Start by evaluating the fundamental components of your reaction system. The most common culprits for premature precipitation are related to solubility. Consider the following initial steps:
-
Solvent Quality: Is the chosen solvent a good solvent for the polymer being synthesized? The principle of "like dissolves like" is a good starting point.[1][2] Polar polymers will dissolve better in polar solvents, and non-polar polymers in non-polar solvents.[1] If the polymer becomes insoluble in the reaction medium as it grows, it will precipitate.[3][4]
-
Temperature: Is the reaction temperature appropriate? For most polymers, solubility increases with temperature.[1][2][5] However, some polymers exhibit Lower Critical Solution Temperature (LCST) behavior, where solubility decreases as the temperature rises.[5] Ensure your reaction temperature is within a range that favors polymer solubility.
-
Concentration: Are the monomer or polymer concentrations too high? As the polymerization progresses, the concentration of the polymer increases. If it exceeds its solubility limit in the chosen solvent, it will precipitate.[6] Similarly, a high initial monomer concentration can lead to rapid polymer formation and precipitation.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect polymer solubility and lead to premature precipitation?
A1: The interaction between the polymer and the solvent is a primary factor governing solubility.[5][7] A "good" solvent will have favorable interactions with the polymer chains, keeping them in solution. Conversely, in a "poor" solvent, the polymer-polymer interactions are stronger than the polymer-solvent interactions, leading to aggregation and precipitation.[1] The polarity of both the polymer and the solvent plays a significant role; a mismatch can lead to poor solubility.[1][2] For instance, attempting to synthesize a highly polar polymer in a non-polar solvent is likely to result in premature precipitation. The nanoprecipitation technique, in fact, relies on this principle by dissolving a polymer in a good solvent and then introducing a miscible "bad solvent" to induce precipitation.[6][8]
Q2: Can the molecular weight of the polymer influence its precipitation?
A2: Yes, absolutely. As the molecular weight of a polymer increases, its solubility generally decreases.[1][2][5] During synthesis, the polymer chains grow in length. They can reach a critical molecular weight at which they are no longer soluble in the reaction medium and begin to precipitate.[3] This is a common cause of premature precipitation, especially in step-growth polymerizations where high molecular weights are targeted.[9]
Q3: What is the role of temperature in preventing premature polymer precipitation?
A3: Temperature has a significant impact on polymer solubility. For many polymer-solvent systems, increasing the temperature increases the solubility by enhancing molecular motion and the entropy of mixing.[1][2][5] This is known as an Upper Critical Solution Temperature (UCST) behavior. However, it's crucial to be aware of systems with a Lower Critical Solution Temperature (LCST), where solubility decreases with increasing temperature.[5] Therefore, optimizing the reaction temperature is key. For UCST systems, running the reaction at a higher temperature (while considering initiator decomposition rates and potential side reactions) can prevent precipitation. For LCST systems, a lower temperature would be necessary.
Q4: How can monomer and initiator concentrations be adjusted to avoid precipitation?
A4: Both monomer and initiator concentrations can influence the rate of polymerization and the final molecular weight of the polymer, which in turn affects solubility.
-
Monomer Concentration: A high initial monomer concentration can lead to a rapid increase in polymer concentration within the solvent, potentially exceeding the solubility limit and causing precipitation.[6] Gradually adding the monomer to the reaction mixture can help maintain a lower instantaneous polymer concentration.
-
Initiator Concentration: The concentration of the initiator can affect the number of growing polymer chains and their final molecular weight.[10][11] A higher initiator concentration can lead to a larger number of shorter polymer chains, which may be more soluble. Conversely, a lower initiator concentration might produce fewer, but longer, chains that are more prone to precipitation. The effect of initiator concentration can be complex and system-dependent.[10][11]
Q5: My polymer is still precipitating. What advanced strategies can I try?
A5: If basic adjustments to solvent, temperature, and concentration are not effective, consider these more advanced strategies:
-
Use a Solvent Mixture: A mixture of a good solvent and a co-solvent can sometimes improve solubility.[7] The co-solvent can help to solvate different parts of the polymer chain more effectively.
-
Change Polymerization Method: If solution polymerization is problematic, consider other techniques. For example, in dispersion polymerization, a stabilizer is used to prevent the aggregation of precipitated polymer particles.[4]
-
Introduce Solubilizing Groups: If the polymer structure allows, incorporating monomers with solubilizing side groups (e.g., ionic or bulky groups) can enhance the overall solubility of the resulting polymer.
-
Control Molecular Weight Distribution: Techniques for controlled or "living" radical polymerization (e.g., ATRP, RAFT) can provide better control over the molecular weight and its distribution, which can help in maintaining solubility.[12]
Quantitative Data Summary
The following tables summarize key parameters that can be adjusted to prevent premature polymer precipitation. The values provided are illustrative and should be optimized for each specific polymer-solvent system.
Table 1: Solvent Selection Guide Based on Polymer Polarity
| Polymer Polarity | Good Solvents (Examples) | Poor Solvents (Examples) |
| Non-Polar | Toluene, Hexane, Chloroform | Water, Methanol, DMSO |
| Polar Aprotic | Acetone, THF, DMF, DMSO | Water, Hexane |
| Polar Protic | Water, Methanol, Ethanol | Toluene, Hexane |
Table 2: General Effects of Reaction Parameters on Polymer Precipitation
| Parameter | Adjustment to Reduce Precipitation | Rationale | Potential Side Effects |
| Temperature | Increase (for UCST systems) | Increases solubility for most polymers.[1][2][5] | Faster initiator decomposition, potential for side reactions. |
| Decrease (for LCST systems) | Increases solubility for LCST polymers.[5] | Slower reaction rate. | |
| Monomer Conc. | Decrease or use slow addition | Reduces instantaneous polymer concentration.[6] | Slower reaction rate, may affect molecular weight. |
| Initiator Conc. | Adjust (system dependent) | Can alter molecular weight and number of chains.[10][11] | Changes in molecular weight and polymerization rate. |
| Stirring Rate | Increase | Improves mass transfer and prevents localized high concentrations. | May not be sufficient if solubility is very low. |
Experimental Protocols
Protocol 1: Determining Polymer Solubility in Different Solvents
This protocol provides a method to screen for suitable solvents for a given polymer synthesis.
Materials:
-
Polymer sample (if available) or a low molecular weight oligomer of the target polymer.
-
A selection of candidate solvents with varying polarities.
-
Small vials or test tubes.
-
Vortex mixer.
-
Heating block or water bath.
Procedure:
-
Weigh a small, consistent amount of the polymer or oligomer (e.g., 10 mg) into each vial.
-
Add a fixed volume of a candidate solvent (e.g., 1 mL) to each vial.
-
Vortex each vial vigorously for 2 minutes to aid dissolution.
-
Observe each vial for signs of dissolution (clear solution) or insolubility (cloudiness, precipitate).
-
For samples that do not dissolve at room temperature, gently heat them using a heating block or water bath to the intended reaction temperature.
-
Observe again for dissolution.
-
Record the solubility of the polymer in each solvent at both room temperature and the elevated temperature.
-
Select the solvent that provides the best solubility for your synthesis.
Protocol 2: Optimization of Monomer Concentration via Slow Addition
This protocol describes a method to avoid high instantaneous polymer concentrations that can lead to precipitation.
Materials:
-
Reaction vessel with a reflux condenser and magnetic stirrer.
-
Syringe pump or dropping funnel.
-
Monomer, solvent, and initiator.
Procedure:
-
Set up the reaction vessel with the chosen solvent and initiator.
-
Heat the reaction mixture to the desired temperature under an inert atmosphere.
-
Instead of adding all the monomer at once, dissolve the monomer in a small amount of the reaction solvent and load it into a syringe pump or dropping funnel.
-
Slowly add the monomer solution to the reaction vessel over a prolonged period (e.g., 2-4 hours).
-
Maintain the reaction temperature and stirring throughout the addition and for the remainder of the reaction time.
-
Monitor the reaction for any signs of precipitation.
-
At the end of the reaction, cool the mixture and isolate the polymer.
Visualizations
Caption: Troubleshooting workflow for premature polymer precipitation.
Caption: Experimental workflow for slow monomer addition.
References
- 1. (h) Explain different factors which affect the solubility of polymers? (3.. [askfilo.com]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Precipitation polymerization - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Recent advances in nanoprecipitation: from mechanistic insights to applications in nanomaterial synthesis - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00006H [pubs.rsc.org]
- 9. reddit.com [reddit.com]
- 10. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Technical Support Center: Refining Workup Procedures for Reactions Involving 2,5-Diiodothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining workup procedures for chemical reactions involving 2,5-diiodothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the workup of reactions with this compound?
A1: The primary challenges include the removal of residual palladium catalyst, purification from unreacted starting material and mono-substituted intermediates, and the elimination of byproducts from the coupling partners (e.g., boronic acid derivatives in Suzuki reactions or tin compounds in Stille reactions). The presence of iodine can also sometimes lead to colored impurities.
Q2: How can I effectively remove the palladium catalyst from my reaction mixture?
A2: Several methods can be employed for palladium removal. A common starting point is to filter the reaction mixture through a pad of Celite®. For more persistent palladium residues, treatment with activated carbon or the use of commercially available metal scavengers is effective. In some cases, precipitation of the product and washing with an appropriate solvent can leave the palladium catalyst behind in the solution.
Q3: My product is contaminated with unreacted this compound. What is the best way to separate them?
A3: Separation of the desired product from unreacted this compound can typically be achieved by column chromatography on silica (B1680970) gel. Due to the nonpolar nature of this compound, a nonpolar eluent system (e.g., hexanes or a low percentage of ethyl acetate (B1210297) in hexanes) will usually elute it before the more polar product. Recrystallization can also be an effective purification method if a suitable solvent system is found.
Q4: I've performed a Stille coupling and am struggling to remove the tin byproducts. What do you recommend?
A4: Tin byproducts from Stille couplings can be challenging to remove. A standard method involves an aqueous workup with a saturated solution of potassium fluoride (B91410) (KF). The fluoride ions react with the tin byproducts to form insoluble trialkyltin fluoride, which can then be removed by filtration. Stirring the organic phase with the KF solution for an extended period (30 minutes to several hours) is often necessary for complete removal.
Q5: After a Sonogashira coupling, I observe a significant amount of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this and remove the byproduct?
A5: Minimizing Glaser coupling involves ensuring strictly anaerobic (oxygen-free) conditions, as this side reaction is often promoted by oxygen. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. Removal of the homocoupled alkyne byproduct is typically accomplished via column chromatography, as its polarity will likely differ from the desired cross-coupled product.
Troubleshooting Guides
Issue 1: Persistent Palladium Contamination
Question: I have tried filtration through Celite®, but my product is still contaminated with a black or grey solid, which I suspect is palladium. What are the next steps?
Answer:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Add a small amount of activated carbon (approximately 10% by weight of the crude product) and stir the suspension at room temperature for 1-2 hours. Filter the mixture through a fresh pad of Celite® to remove the carbon and adsorbed palladium. Be aware that some product may also be adsorbed, so this may lead to a slight decrease in yield.
-
Metal Scavengers: For particularly stubborn cases, consider using a commercially available metal scavenger. These are typically silica- or polymer-bound thiols or other ligands that chelate to the palladium. The scavenger is added to a solution of the crude product, stirred for a specified time, and then removed by filtration.
-
Aqueous Wash with a Chelating Agent: In some instances, washing the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute solution of sodium sulfide (B99878) can help to sequester the palladium into the aqueous phase.
Issue 2: Incomplete Reaction and Mixture of Products
Question: My reaction has not gone to completion, and I have a mixture of the desired di-substituted product, the mono-substituted intermediate, and unreacted this compound. How should I approach the purification?
Answer:
This scenario almost always requires careful column chromatography. The separation strategy will depend on the polarity differences between the three components.
-
This compound (Starting Material): Very nonpolar.
-
Mono-substituted Product: Intermediate polarity.
-
Di-substituted Product: Polarity will depend on the nature of the coupled group, but it is often the most polar of the three.
A gradient elution on a silica gel column, starting with a very nonpolar solvent (e.g., 100% hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate), will typically allow for the sequential elution of the three components. Careful monitoring of the fractions by thin-layer chromatography (TLC) is crucial.
Issue 3: Difficulty Removing Tin Byproducts from a Stille Reaction
Question: I have washed my organic layer multiple times with aqueous KF, but I still see tin residues in my 1H NMR spectrum. What can I do?
Answer:
-
Increase Stirring Time and Vigorousness: Ensure that you are stirring the biphasic mixture of your organic layer and the KF solution vigorously for an extended period. Sometimes, several hours of vigorous stirring are needed for the reaction to complete.
-
Filter through KF/Celite®: A plug of potassium fluoride mixed with Celite® can be used for filtration. Dissolve your crude product in a suitable solvent and pass it through the KF/Celite® plug.
-
Alternative Workup: An alternative to KF is to treat the reaction mixture with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), which can also precipitate out tin salts. Another method involves the use of iodine to convert the tin residues to the corresponding iodides, which can be easier to remove.
Data Presentation
Table 1: Comparison of Palladium Removal Techniques
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration through Celite® | Moderate | Simple, fast | May not remove finely dispersed or soluble palladium species. |
| Activated Carbon | High | Effective for many palladium forms | Can adsorb the desired product, reducing yield. |
| Metal Scavengers | Very High | Highly selective for palladium | Higher cost compared to other methods. |
| Aqueous Wash (Chelator) | Moderate | Can be effective for ionic palladium | May not remove metallic palladium (Pd(0)). |
Table 2: Solvent Systems for Purification by Column Chromatography
| Reaction Type | Product Type | Recommended Eluent System (Silica Gel) |
| Suzuki Coupling | Di-aryl thiophene | Gradient of 0-20% Ethyl Acetate in Hexanes |
| Sonogashira Coupling | Di-alkynyl thiophene | Gradient of 0-15% Ethyl Acetate in Hexanes |
| Stille Coupling | Di-stannyl thiophene | Gradient of 0-10% Diethyl Ether in Hexanes |
Experimental Protocols
Protocol 1: General Workup Procedure for a Suzuki Coupling Reaction of this compound
-
Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Workup for Removal of Tin Byproducts from a Stille Coupling
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
KF Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (3 x 50 mL). Shake vigorously for at least 15-30 minutes for each wash. A white precipitate of trialkyltin fluoride may be observed.
-
Filtration: If a significant amount of precipitate forms, filter the entire biphasic mixture through a pad of Celite®.
-
Separation and Further Washing: Separate the organic layer and wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Further purification can be achieved by column chromatography if necessary.
Mandatory Visualization
Caption: A generalized workflow for the workup of reactions involving this compound.
Caption: A decision tree for troubleshooting the removal of palladium catalyst.
Technical Support Center: Troubleshooting Inconsistent Performance in OFETs from 2,5-diiodothiophene Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the fabrication and characterization of Organic Field-Effect Transistors (OFETs) based on polymers derived from 2,5-diiodothiophene.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.
Device Fabrication Issues
Question: Why is there significant device-to-device variation in performance, even on the same substrate?
Answer: Device-to-device variability often stems from inconsistencies in the fabrication process. Key factors to investigate include:
-
Non-uniform Semiconductor Film: Inhomogeneous aggregation of the this compound polymer during spin-coating or other deposition methods can lead to variations in film thickness, morphology, and crystallinity across the substrate.
-
Troubleshooting Steps:
-
Optimize Polymer Solution: Ensure the polymer is fully dissolved. Gentle heating or extended stirring might be necessary. Consider filtering the solution to remove any aggregates. The concentration of the polymer solution is a critical parameter that must be optimized.[1]
-
Control Deposition Environment: Perform spin-coating in a controlled environment (e.g., a glovebox) to minimize solvent evaporation rate fluctuations and contamination.
-
Substrate Surface Treatment: Inconsistent or incomplete surface treatment of the dielectric layer can lead to variations in the growth of the semiconductor film. Ensure a uniform and reproducible surface energy.[2][3]
-
-
-
Contact Resistance Variations: The interface between the source/drain electrodes and the organic semiconductor is crucial for efficient charge injection.[4] Variations in contact quality can significantly impact device performance.
Question: My OFETs have very low charge carrier mobility. What are the potential causes and solutions?
Answer: Low mobility is a common issue and can be attributed to several factors related to the material and the device architecture.
-
Poor Molecular Ordering: The charge transport in conjugated polymers is highly dependent on the degree of π-π stacking and intermolecular order.[7]
-
Troubleshooting Steps:
-
Thermal Annealing: Annealing the polymer film after deposition can promote molecular ordering and improve crystallinity. The optimal annealing temperature and time need to be determined experimentally.
-
Solvent Selection: The choice of solvent can influence the polymer's self-assembly during film formation.[8] Experiment with different solvents or solvent mixtures.
-
Polymer Molecular Weight: A higher molecular weight generally promotes better film formation and long-range order.[9]
-
-
-
Presence of Traps: Charge traps at the semiconductor-dielectric interface or within the bulk of the semiconductor can immobilize charge carriers and reduce mobility.[10]
-
Troubleshooting Steps:
-
Dielectric Surface Passivation: Use self-assembled monolayers (SAMs) like octadecyltrichlorosilane (B89594) (OTS) on the dielectric surface to passivate trap states.[2]
-
High-Purity Materials: Ensure the purity of the polymer and all other materials used in the fabrication process to minimize impurity-related traps.
-
-
-
High Contact Resistance: A large potential barrier at the source/drain contacts can impede charge injection, leading to an underestimation of the intrinsic mobility.[4][11]
-
Troubleshooting Steps:
-
Electrode Work Function: Choose electrode materials with a work function that aligns with the HOMO level of your p-type this compound polymer to facilitate hole injection.
-
Four-Point Probe Measurements: To decouple the channel resistance from the contact resistance, consider using a four-point probe measurement setup.[11]
-
-
Device Characterization Issues
Question: The transfer characteristics of my OFETs show a large hysteresis. What causes this and how can I reduce it?
Answer: Hysteresis in the transfer curve is often caused by slow charge trapping and de-trapping events, or mobile ions within the dielectric.
-
Charge Trapping: Traps at the semiconductor/dielectric interface are a primary cause of hysteresis.
-
Troubleshooting Steps:
-
Surface Passivation: As with low mobility, passivating the dielectric surface with a SAM can significantly reduce trap-related hysteresis.[2]
-
Measurement Conditions: Performing measurements in a vacuum or inert atmosphere can reduce the influence of atmospheric adsorbates like water and oxygen, which can act as traps.[12]
-
-
-
Mobile Ions: Some dielectric materials may contain mobile ions that drift under the influence of the gate field, leading to a shift in the threshold voltage and hysteresis.
-
Troubleshooting Steps:
-
Dielectric Choice: Select a high-quality, non-polar dielectric material with low ionic contamination.
-
Pulsed Measurements: Using pulsed I-V measurements can minimize the time available for ion drift and charge trapping, thereby reducing hysteresis.[12]
-
-
Question: My OFETs have a high off-current and a low on/off ratio. How can I improve this?
Answer: A high off-current can be due to several factors, leading to a poor on/off ratio.
-
Gate Leakage Current: A significant current flowing through the gate dielectric can contribute to the measured drain current, especially in the off-state.
-
Troubleshooting Steps:
-
Dielectric Quality: Ensure the dielectric layer is pinhole-free and has a high breakdown strength.
-
Monitor Gate Current: During characterization, simultaneously measure the gate current to ensure it is significantly lower (at least two orders of magnitude) than the drain current.[13]
-
-
-
Bulk Conductivity: If the semiconductor film is too thick or has a high intrinsic conductivity, it can lead to a significant current flow even when the channel is "off".
-
Troubleshooting Steps:
-
Optimize Film Thickness: Reduce the thickness of the semiconductor layer.
-
Material Purity: Impurities can increase the bulk conductivity. Ensure high-purity materials are used.
-
-
Frequently Asked Questions (FAQs)
What are typical performance metrics for thiophene-based polymer OFETs?
The performance of thiophene-based polymer OFETs can vary widely depending on the specific polymer structure, device architecture, and fabrication conditions. However, here is a general range of expected values for well-optimized devices:
| Performance Metric | Typical Range |
| Hole Mobility (μ) | 0.01 - 1.0 cm²/Vs |
| On/Off Current Ratio (I_on/I_off) | 10⁴ - 10⁷ |
| Threshold Voltage (V_th) | 0 to -20 V |
| Subthreshold Swing (S) | 0.5 - 2.0 V/decade |
Note: These are general ranges, and specific values for this compound-based polymers may differ.
How does the presence of iodine in the this compound monomer affect the polymer and device properties?
The iodine atoms in the this compound monomer can influence the resulting polymer in several ways:
-
Synthesis: The carbon-iodine bond is a key reactive site for polymerization reactions like Kumada catalyst-transfer polycondensation (KCTP) and Stille coupling, enabling the synthesis of well-defined polymers.
-
Electronic Properties: The electronegativity of iodine can influence the electronic energy levels (HOMO/LUMO) of the polymer, which in turn affects charge injection and transport.
-
Solubility and Morphology: The bulky iodine atoms can impact the polymer's solubility and its ability to self-assemble into well-ordered structures in the solid state. This can have a direct effect on the charge carrier mobility.
-
Stability: The carbon-iodine bond can be susceptible to degradation under certain conditions (e.g., exposure to UV light or high temperatures), which may affect the long-term stability of the OFETs.
What is the importance of the dielectric material in OFET performance?
The dielectric layer is a critical component of an OFET and significantly influences its performance in several ways:
-
Capacitance: The capacitance of the dielectric determines the number of charge carriers that can be induced in the semiconductor channel for a given gate voltage. A higher capacitance can lead to lower operating voltages.[2]
-
Interface Quality: The interface between the dielectric and the organic semiconductor is where charge transport occurs. A smooth, low-trap-density interface is essential for high mobility and low hysteresis.[2][14]
-
Leakage Current: The dielectric must be a good insulator to prevent leakage current from the gate electrode, which can interfere with the transistor's operation.[2]
Experimental Protocols
Standard OFET Fabrication Protocol (Bottom-Gate, Top-Contact)
-
Substrate Cleaning:
-
Use heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the substrate.
-
Clean the substrates by sonicating in a sequence of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and to create a hydrophilic surface.[13]
-
-
Dielectric Surface Treatment (Optional but Recommended):
-
To create a hydrophobic surface and passivate traps, treat the SiO₂ surface with a self-assembled monolayer (SAM) like octadecyltrichlorosilane (OTS).
-
This can be done by immersing the substrates in a dilute solution of OTS in an anhydrous solvent (e.g., toluene (B28343) or hexane) for a specified time, followed by rinsing and annealing.
-
-
Semiconductor Deposition:
-
Prepare a solution of the this compound polymer in a suitable solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (e.g., 5-10 mg/mL).
-
Deposit the polymer film onto the substrate using a technique like spin-coating. The spin speed and time should be optimized to achieve the desired film thickness.
-
-
Thermal Annealing:
-
Anneal the semiconductor film on a hotplate in a nitrogen-filled glovebox. The annealing temperature and time should be optimized for the specific polymer.
-
-
Electrode Deposition:
-
Deposit the source and drain electrodes (e.g., gold) on top of the semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
OFET Characterization Protocol
-
Measurement Setup:
-
Place the fabricated OFETs in a probe station. For air-sensitive materials, the probe station should be in a vacuum or an inert atmosphere (e.g., nitrogen).
-
Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.
-
-
Transfer Characteristics Measurement:
-
Apply a constant, high drain-source voltage (V_DS) (e.g., -60 V for a p-type device).
-
Sweep the gate-source voltage (V_GS) from a positive value (e.g., +20 V) to a negative value (e.g., -80 V) and measure the drain current (I_D).
-
Perform a forward and backward sweep to assess hysteresis.
-
-
Output Characteristics Measurement:
-
Apply a constant gate-source voltage (V_GS) (e.g., 0 V, -20 V, -40 V, -60 V).
-
Sweep the drain-source voltage (V_DS) from 0 V to a negative value (e.g., -80 V) and measure the drain current (I_D).
-
Repeat for several different constant V_GS values.
-
Visualizations
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Performance Optimization Strategies for Polymer Organic Field-Effect Transistors as Sensing Platforms | CoLab [colab.ws]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In situ tuning of the performance of polymer field-effect transistors by soft plasma etching - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00190C [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. reddit.com [reddit.com]
- 13. High-performance n-type polymer field-effect transistors with exceptional stability - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC03294B [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
challenges in scaling up the synthesis of 2,5-diiodothiophene-based polymers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of 2,5-diiodothiophene-based polymers.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Yield or Molecular Weight | Imprecise Stoichiometry: In step-growth polymerizations like Stille coupling, a precise 1:1 ratio of comonomers is critical for achieving high molecular weight.[1][2] Monomer Impurity: Impurities in the this compound or comonomer can act as chain terminators or poison the catalyst.[1] Inactive Catalyst: The catalyst, particularly air-sensitive Pd(0) or Ni(0) complexes, may have degraded due to improper handling or storage.[1][2] Poor Polymer Solubility: The growing polymer chain may precipitate out of the solution if the solvent is not optimal or the side-chains do not provide enough solubility, prematurely ending the polymerization.[1][3] Side Reactions: Homocoupling of organostannane reagents in Stille polycondensation is a common side reaction that disrupts stoichiometry and limits molecular weight.[1][4] | Verify Stoichiometry: Accurately measure all reagents. For Stille polymerizations, a slight excess of the distannyl monomer may be needed to ensure the generation of the active Pd(0) catalyst from a Pd(II) precursor.[1] Purify Monomers: Purify all monomers immediately before use through recrystallization, sublimation, or column chromatography. Verify purity via NMR or melting point analysis. Use Fresh/Active Catalyst: Use freshly opened, high-purity catalysts. Pd₂(dba)₃ is often more air-stable than Pd(PPh₃)₄.[1] Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[2] Optimize Solvent and Temperature: Increase the reaction temperature to improve solubility.[1] If precipitation persists, consider a solvent with a higher boiling point or better solubilizing power for conjugated polymers (e.g., o-dichlorobenzene, chlorobenzene). Optimize Reaction Conditions: Carefully select ligands and reaction temperature to minimize side reactions. The choice of ligand (e.g., AsPh₃, P(2-furyl)₃) can significantly influence reactivity and suppress homocoupling.[1] |
| Broad Polydispersity (Đ > 1.5) | Step-Growth Mechanism: Polymerization methods like Stille coupling are step-growth processes, which inherently produce polymers with a broader molecular weight distribution (Đ approaching 2).[4] Uncontrolled Initiation/Termination: In chain-growth methods like Kumada Catalyst-Transfer Polycondensation (KCTP), slow initiation or premature termination can lead to a broader distribution of chain lengths. Side Reactions: Chain-terminating side reactions or homocoupling defects lead to a wider range of polymer chain sizes.[4] | Select a Chain-Growth Method: For applications requiring low dispersity, use a chain-growth method like Kumada Catalyst-Transfer Polycondensation (KCTP/GRIM), which is a quasi-living polymerization and can produce polymers with narrow dispersity (Đ < 1.3).[3][5] Control Catalyst Activity: In KCTP, the choice of ligand is critical for controlling the polymerization. Moderately hindered ligands can improve control and lead to lower dispersity.[6] Purify and Blend: While challenging, purification techniques like HPLC can narrow the dispersity.[7] Alternatively, blending two polymer batches with different, narrow dispersities can be used to precisely target an intermediate dispersity value.[8][9] |
| Inconsistent Batch-to-Batch Results | Atmospheric Contamination: Trace amounts of oxygen or moisture can interfere with the catalyst and organometallic intermediates, leading to variable results.[1] Reagent Purity Variation: The purity of monomers, solvents, and catalysts can vary between lots. Temperature Fluctuations: Poor temperature control, especially during large-scale reactions where heat transfer is less efficient, can affect reaction rates and the prevalence of side reactions. | Maintain Inert Atmosphere: Use robust Schlenk line or glovebox techniques. Ensure solvents are thoroughly dried and degassed before use. Standardize Reagents: Qualify new batches of reagents before use in large-scale synthesis. Purify monomers before each reaction. Ensure Uniform Heating & Mixing: Use a well-calibrated heating mantle and overhead mechanical stirrer for large-scale reactions to ensure a homogenous reaction temperature and mixture. For even better control, consider continuous-flow synthesis setups.[5][10] |
| High Levels of Catalyst Residue After Purification | Ineffective Purification Method: Simple precipitation may not be sufficient to remove all residual palladium or nickel catalyst, which can be trapped within the polymer matrix. Strong Catalyst-Polymer Interaction: The catalyst can coordinate with the π-system of the conjugated polymer, making it difficult to remove. | Use Sequential Soxhlet Extraction: A multi-step Soxhlet extraction using a sequence of solvents (e.g., methanol (B129727) to remove oligomers, followed by hexanes, and finally chloroform (B151607) or chlorobenzene (B131634) to extract the desired polymer) is a standard and effective method.[3][7] Employ Preparative HPLC: For applications requiring very high purity, High-Performance Liquid Chromatography (HPLC) is superior to Soxhlet extraction for removing residual palladium and narrowing dispersity.[7] Metal Scavengers: Consider washing the polymer solution with metal scavenging solutions (e.g., aqueous thiourea (B124793) or sodium diethyldithiocarbamate) before precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the synthesis of this compound-based polymers?
A1: The most critical parameters are:
-
Monomer Purity and Stoichiometry: As with small-scale reactions, high monomer purity and precise stoichiometric balance are essential to achieve high molecular weights, especially in step-growth polymerizations.[1][2]
-
Inert Atmosphere: Reactions involving organometallic intermediates (common in both Stille and Kumada couplings) are highly sensitive to air and moisture.[1] Maintaining a strictly inert atmosphere is crucial for reproducibility.
-
Temperature Control and Mixing: Efficient heat transfer and homogenous mixing become challenging at scale. Non-uniform temperature can lead to side reactions and broader polydispersity.
-
Solvent Selection: The solvent must keep the growing polymer chains soluble to allow for continued reaction and the attainment of high molecular weight.[1][3]
Q2: How do I choose between Kumada Catalyst-Transfer Polycondensation (KCTP) and Stille Polycondensation?
A2: The choice depends on the desired polymer properties.
-
Kumada (KCTP/GRIM): This is the preferred method for producing highly regioregular polymers like P3HT with controlled molecular weights and low dispersity (Đ < 1.3).[5] It behaves as a chain-growth, quasi-living polymerization.[3] The process typically uses a nickel catalyst (e.g., Ni(dppp)Cl₂).[5]
-
Stille Polycondensation: This is a more versatile step-growth method that can be used for a wider variety of comonomers. However, it generally results in polymers with broader molecular weight distributions.[4] A major drawback is the use of toxic organotin (organostannane) reagents and the generation of stoichiometric tin byproducts that can be difficult to remove.[11]
Q3: How can I reliably control the final molecular weight of the polymer?
A3: For chain-growth polymerizations like KCTP, the molecular weight can be controlled by adjusting the monomer-to-catalyst (or initiator) ratio ([M]₀/[I]₀).[3][5] A higher ratio generally leads to a higher molecular weight. This relationship is a key indicator of a controlled, "living-like" polymerization process.[3]
Q4: What is the best practice for purifying large batches of thiophene-based polymers?
A4: The industry-standard method is sequential Soxhlet extraction.[3][7] A typical procedure involves:
-
Washing with methanol to remove the catalyst and low molecular weight oligomers.
-
Washing with a medium-solubility solvent like acetone (B3395972) or hexanes to remove intermediate-length oligomers.
-
Extracting the final high molecular weight polymer with a good solvent like chloroform, chlorobenzene, or THF.[3] The polymer is then recovered by precipitating this final fraction into methanol.[12]
Q5: Are there alternatives to traditional batch processing for scaling up production?
A5: Yes, continuous-flow synthesis is an excellent alternative for scaling up.[5][10] It offers significant advantages over batch reactions, including precise control over reaction time and temperature, improved safety, and straightforward scalability, which can lead to reduced production costs and improved batch-to-batch consistency.[5][10][13]
Quantitative Data
Table 1: Effect of Monomer/Catalyst Ratio on Molecular Weight in Continuous Flow Synthesis of P3HT
Data adapted from a continuous-flow synthesis using 2,5-dibromo-3-hexylthiophene (B54134) and Ni(dppp)Cl₂ catalyst, which demonstrates principles applicable to diiodo-based monomers.
| Entry | [Monomer]₀ / [Catalyst]₀ Ratio | Number-Average Molecular Weight (Mₙ, kDa) | Polydispersity (Đ) |
| 1 | 50 | 6.2 | 1.5 |
| 2 | 100 | 9.6 | 1.8 |
| 3 | 150 | 21.3 | 1.6 |
| 4 | 200 | 37.7 | 1.7 |
| (Data derived from studies on continuous-flow synthesis of P3HT, illustrating the trend of increasing molecular weight with the monomer-to-catalyst ratio)[10] |
Table 2: Comparison of Purification Methods for Conjugated Polymers
| Purification Method | Key Advantage | Impact on Polydispersity (Đ) | Impact on Catalyst Residue (e.g., Pd) |
| Precipitation | Simple and fast | Minimal change | Ineffective for strongly bound catalyst |
| Soxhlet Extraction | Effective at removing oligomers and some catalyst | Can narrow Đ by removing low MW fractions | Good reduction in catalyst levels |
| HPLC | Highest purity achievable | Superior at narrowing Đ | Most effective method for catalyst removal |
| (This table summarizes findings on the effectiveness of different purification techniques for conjugated polymers)[7] |
Experimental Protocols
Protocol 1: Synthesis of Poly(3-hexylthiophene) (P3HT) via Kumada Catalyst-Transfer Polycondensation (KCTP)
This protocol is adapted for 2,5-diiodo-3-hexylthiophene.
Materials:
-
2,5-diiodo-3-hexylthiophene (monomer)
-
Isopropylmagnesium chloride (i-PrMgCl) in THF (Grignard reagent)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (catalyst)
-
Anhydrous tetrahydrofuran (B95107) (THF), inhibitor-free
-
Methanol
-
Hydrochloric acid (2 M)
Procedure:
-
Monomer Preparation: Under an inert argon atmosphere, dissolve 2,5-diiodo-3-hexylthiophene (1 equivalent) in anhydrous THF in a flame-dried Schlenk flask.
-
Grignard Metathesis: Cool the solution to 0 °C. Slowly add i-PrMgCl (1.0 equivalent) dropwise while stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the thiophene (B33073) Grignard monomer.
-
Polymerization: In a separate flask, prepare a stock solution of Ni(dppp)Cl₂ in anhydrous THF. Add the appropriate amount of the catalyst solution to the monomer solution to achieve the desired monomer-to-catalyst ratio. The solution will typically darken upon catalyst addition.
-
Reaction: Allow the polymerization to proceed at room temperature. The reaction time can vary from 1 to 4 hours, depending on the desired molecular weight. The solution will become more viscous as the polymer forms.
-
Quenching: Quench the reaction by slowly pouring the viscous polymer solution into a beaker containing methanol with a small amount of 2 M HCl. This will cause the polymer to precipitate.
-
Isolation: Stir the precipitate in methanol for 30 minutes, then collect the solid polymer by filtration. Wash the polymer with additional methanol to remove any remaining salts or catalyst.
-
Drying: Dry the collected polymer under vacuum at 40 °C until a constant weight is achieved. The crude polymer can now be purified.
Protocol 2: Purification via Sequential Soxhlet Extraction
Procedure:
-
Place the dried, crude polymer into a cellulose (B213188) extraction thimble and load it into a Soxhlet extractor.
-
Methanol Wash: Extract the polymer with methanol for 24 hours to remove any remaining initiator, catalyst residues, and low molecular weight oligomers. Discard the methanol fraction.
-
Hexanes Wash: Replace the solvent with hexanes and extract for another 24 hours. This step removes short-chain oligomers. Discard the hexanes fraction.
-
Chloroform Extraction: Replace the solvent with chloroform (or another suitable solvent like chlorobenzene) and extract for 24 hours. The high molecular weight polymer will be soluble in this fraction.
-
Final Precipitation: Concentrate the chloroform solution using a rotary evaporator. Precipitate the purified polymer by adding the concentrated solution dropwise into a large volume of vigorously stirred methanol.
-
Final Collection: Collect the purified polymer by filtration and dry under vacuum to a constant weight.
Visualizations
// Nodes start [label="Problem Encountered\n(e.g., Low Mn, High Đ)", shape=ellipse, fillcolor="#FBBC05"]; check_purity [label="Check Monomer and\nSolvent Purity", fillcolor="#F1F3F4"]; check_stoich [label="Verify Stoichiometry\nand Weighing", fillcolor="#F1F3F4"]; check_atmosphere [label="Ensure Inert\nAtmosphere", fillcolor="#F1F3F4"]; check_catalyst [label="Assess Catalyst\nActivity/Loading", fillcolor="#F1F3F4"]; check_conditions [label="Review Reaction\nTemp. & Time", fillcolor="#F1F3F4"];
purity_issue [label="Impurity Detected?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; stoich_issue [label="Stoichiometry Error?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; atmosphere_issue [label="Air/Moisture Leak?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst_issue [label="Catalyst Issue?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
purify [label="Action: Purify\nMonomers/Solvents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; reweigh [label="Action: Re-weigh\nReagents Carefully", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; improve_setup [label="Action: Check Setup\for Leaks, Purge Lines", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; new_catalyst [label="Action: Use Fresh\nCatalyst, Adjust Ratio", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Re-run Experiment", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> {check_purity, check_stoich, check_atmosphere, check_catalyst, check_conditions}; check_purity -> purity_issue; purity_issue -> purify [label="Yes"]; purity_issue -> check_stoich [label="No"]; purify -> end;
check_stoich -> stoich_issue; stoich_issue -> reweigh [label="Yes"]; stoich_issue -> check_atmosphere [label="No"]; reweigh -> end;
check_atmosphere -> atmosphere_issue; atmosphere_issue -> improve_setup [label="Yes"]; atmosphere_issue -> check_catalyst [label="No"]; improve_setup -> end;
check_catalyst -> catalyst_issue; catalyst_issue -> new_catalyst [label="Yes"]; catalyst_issue -> check_conditions [label="No"]; new_catalyst -> end;
check_conditions -> end [style=dashed]; } enddot Caption: A troubleshooting decision tree for scaling up polymer synthesis.
// Nodes cat_cycle [label="Catalytic Cycle", shape=ellipse, fillcolor="#FBBC05"]; polymer_chain [label="Polymer Chain\n(P-Ni(II)-X)", fillcolor="#F1F3F4"]; monomer [label="Grignard Monomer\n(Ar-MgX)", fillcolor="#F1F3F4"]; transmetalation [label="Transmetalation", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF", fixedsize=true, width=2, height=1]; reductive_elim [label="Reductive Elimination", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=2, height=1]; new_chain [label="Elongated Chain\n(P-Ar)", fillcolor="#F1F3F4"]; cat_transfer [label="Catalyst Transfer\n(Intramolecular)", fillcolor="#F1F3F4"];
// Edges cat_cycle -> polymer_chain [style=invis]; polymer_chain -> transmetalation [label="+ Monomer"]; monomer -> transmetalation; transmetalation -> reductive_elim; reductive_elim -> new_chain [label="Forms C-C bond"]; new_chain -> cat_transfer; cat_transfer -> polymer_chain [label="Regenerates\nActive End"]; } enddot Caption: The Kumada Catalyst-Transfer Polycondensation (KCTP) cycle.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Controlled synthesis of poly(3-hexylthiophene) in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kumada catalyst transfer polycondensation for controlled synthesis of polyfluorenes using 1,3-bis(diarylphosphino)propanes as ligands - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the direct arylation polycondensation of silole-thiophene-S,S-dioxide monomers [morressier.com]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Stille Polymerization: A Comparative Guide to 2,5-Diiodothiophene and 2,5-Dibromothiophene
For researchers, scientists, and drug development professionals engaged in the synthesis of conjugated polymers, the choice of monomers is a critical factor that dictates the efficiency of the polymerization process and the properties of the resulting materials. In the realm of Stille polymerization for the synthesis of polythiophenes, 2,5-diiodothiophene and 2,5-dibromothiophene (B18171) are two common dihalide monomers. This guide provides an objective comparison of their performance, supported by established principles of cross-coupling chemistry and illustrative experimental data.
Reactivity and Performance: A Tale of Two Halogens
The fundamental difference in the performance of this compound and 2,5-dibromothiophene in Stille polymerization stems from the inherent reactivity of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the reactivity of organic halides generally follows the order: I > Br > Cl > F. This trend is primarily attributed to the bond dissociation energy of the carbon-halogen bond, where the weaker carbon-iodine bond is more readily cleaved during the oxidative addition step of the catalytic cycle.
Consequently, this compound is the more reactive monomer compared to 2,5-dibromothiophene.[1] This higher reactivity can translate to several advantages in a polymerization setting:
-
Milder Reaction Conditions: Polymerizations with this compound can often be carried out at lower temperatures and with shorter reaction times.
-
Higher Reaction Rates: The faster oxidative addition leads to a more rapid overall polymerization rate.
-
Potentially Higher Molecular Weights: Under optimized conditions, the higher reactivity can facilitate the formation of longer polymer chains, leading to higher number-average (Mn) and weight-average (Mw) molecular weights.
-
Lower Catalyst Loadings: The ease of the oxidative addition step may allow for the use of lower concentrations of the palladium catalyst.
However, the high reactivity of this compound can also present challenges, such as a greater propensity for side reactions if the polymerization conditions are not carefully controlled. In contrast, while 2,5-dibromothiophene is less reactive, it is often more readily available and cost-effective, making it a pragmatic choice for many applications.
Quantitative Data from Experimental Studies
Table 1: Illustrative Performance Data for Stille Polymerization
| Dihalothiophene Monomer | Comonomer | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| 2,5-Diiodobenzene* | 2,5-Bis(trimethylstannyl)thiophene (B1590012) | Pd₂(dba)₃ / P(o-tol)₃ | Toluene | 110 | 16 | 95 | 25.3 | 58.2 | 2.3 |
| 2,5-Dibromothiophene** | 2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene | Pd(PPh₃)₄ | Toluene | 110 | 48 | 85 | 15.1 | 33.2 | 2.2 |
*Data is for 1,4-bis(hexyloxy)-2,5-diiodobenzene (B122376) as a proxy for a diiodo-aromatic monomer to illustrate typical results. **Data is for a representative Stille polymerization involving a dibromo-aromatic and a distannyl-thiophene derivative.
Experimental Protocols
Below are generalized experimental protocols for the Stille polymerization of this compound and 2,5-dibromothiophene with 2,5-bis(trimethylstannyl)thiophene. These protocols are illustrative and may require optimization for specific applications.
Stille Polymerization of this compound
Materials:
-
This compound
-
2,5-Bis(trimethylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous and degassed toluene
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask, under an inert atmosphere (e.g., argon), dissolve equimolar amounts of this compound and 2,5-bis(trimethylstannyl)thiophene in anhydrous toluene.
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine (B1218219) ligand (e.g., P(o-tol)₃, 4-8 mol%).
-
Degas the reaction mixture by several freeze-pump-thaw cycles.
-
Heat the mixture to reflux (typically 90-110 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by techniques such as GPC or by observing the increase in viscosity of the solution.
-
After completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Further purification can be achieved by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.
Stille Polymerization of 2,5-Dibromothiophene
Materials:
-
2,5-Dibromothiophene
-
2,5-Bis(trimethylstannyl)thiophene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous and degassed toluene
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask, under an inert atmosphere, dissolve equimolar amounts of 2,5-dibromothiophene and 2,5-bis(trimethylstannyl)thiophene in anhydrous toluene.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%).
-
Degas the reaction mixture thoroughly.
-
Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 24-48 hours. The longer reaction time and potentially higher temperature are often necessary to compensate for the lower reactivity of the bromide.
-
Follow steps 5-8 from the this compound protocol for reaction monitoring, workup, and purification.
Visualizing the Stille Polymerization Workflow
The following diagrams illustrate the key stages of the Stille polymerization process.
Caption: Generalized workflow for Stille polymerization of dihalothiophenes.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
The choice between this compound and 2,5-dibromothiophene for Stille polymerization involves a trade-off between reactivity and practical considerations such as cost and availability. This compound offers the advantage of higher reactivity, potentially leading to higher molecular weight polymers under milder conditions. In contrast, 2,5-dibromothiophene is a more stable and often more economical option, though it may require more forcing reaction conditions. The optimal choice will depend on the specific synthetic goals, the desired polymer properties, and the overall cost-effectiveness of the process. Researchers should carefully consider these factors and perform optimization studies to achieve the desired outcomes for their specific polythiophene synthesis.
References
A Comparative Guide to Organic Field-Effect Transistors (OFETs) Derived from Diiodo- vs. Dibromo-Thiophene Monomers
For Researchers, Scientists, and Drug Development Professionals
The performance of organic field-effect transistors (OFETs), a cornerstone of flexible and printed electronics, is intrinsically linked to the molecular design of the organic semiconductor. Thiophene-based polymers are a prominent class of materials in this field, and the choice of halogenated monomers—specifically diiodo- versus dibromo-thiophenes—can significantly influence the resulting polymer's properties and, consequently, the device's performance. This guide provides an objective comparison of OFETs fabricated from these two monomer classes, supported by available data and outlining the experimental pathways for their synthesis and device fabrication.
Performance Comparison
The choice between diiodo- and dibromo-thiophene monomers impacts key OFET performance metrics such as charge carrier mobility (μ), which dictates the switching speed of the transistor, and the on/off ratio, which is crucial for distinguishing between the "on" and "off" states. The following table summarizes typical performance characteristics of OFETs based on poly(3-bromothiophene) (P3BT) and poly(3-iodothiophene) (P3IT), polymers derived from the respective dihalo-monomers.
| Polymer Semiconductor | Halogenated Monomer | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio |
| Poly(3-bromothiophene) (P3BT) | 2,5-dibromo-3-alkylthiophene | ~10⁻² - 10⁻¹ | > 10⁵ |
| Poly(3-iodothiophene) (P3IT) | 2,5-diiodo-3-alkylthiophene | ~10⁻³ - 10⁻² | > 10⁴ |
Note: The performance of OFETs is highly dependent on various factors including the specific polymer synthesis method, molecular weight, regioregularity, thin-film processing conditions, device architecture, and the dielectric interface.
Generally, OFETs based on polymers from dibromo-thiophene monomers, such as the well-studied poly(3-hexylthiophene) (P3HT), tend to exhibit higher hole mobilities. This is often attributed to the more established synthetic routes for these polymers, which allow for greater control over polymer properties like regioregularity and molecular weight, leading to more ordered thin-film microstructures that are conducive to efficient charge transport.
Logical Workflow: From Monomer to OFET Performance
The following diagram illustrates the relationship between the choice of halogenated thiophene (B33073) monomer, the polymerization process, the resulting polymer characteristics, and the final OFET performance.
Caption: Monomer choice influences polymer properties and OFET performance.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon scientific findings. Below are representative methodologies for the synthesis of the polymer and the fabrication of OFETs.
Synthesis of Poly(3-hexylthiophene) (P3HT) from 2,5-dibromo-3-hexylthiophene
The Grignard Metathesis (GRIM) polymerization is a widely used method for synthesizing regioregular P3HT.
Materials:
-
2,5-dibromo-3-hexylthiophene
-
tert-Butylmagnesium chloride in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
All glassware is dried in an oven and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
-
2,5-dibromo-3-hexylthiophene is dissolved in anhydrous THF in a reaction flask.
-
The solution is cooled to 0°C, and a solution of tert-butylmagnesium chloride in THF is added dropwise. The mixture is stirred for a specified period to allow for the formation of the Grignard reagent.
-
A suspension of the Ni(dppp)Cl₂ catalyst in anhydrous THF is then added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for several hours to facilitate polymerization.
-
The polymerization is quenched by the addition of methanol, followed by acidification with HCl.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated P3HT is collected by filtration, washed with methanol, and dried under vacuum.
-
Further purification is typically performed by Soxhlet extraction with methanol, hexane, and finally chloroform (B151607) to remove impurities and low molecular weight oligomers. The chloroform fraction containing the desired polymer is collected and the solvent is removed to yield the purified P3HT.
Synthesis of Poly(iodothiophene) from Diiodo-thiophene Monomers
The synthesis of high-quality poly(iodothiophene)s is less commonly reported in the literature compared to their brominated counterparts. However, methods such as Stille coupling or direct arylation polymerization (DArP) could be employed. A key precursor, such as 2-bromo-3-hexyl-5-iodothiophene (B174538), can be synthesized, which can then potentially be used in polymerization reactions.
Synthesis of 2-bromo-3-hexyl-5-iodothiophene (Monomer Precursor):
-
2-bromo-3-hexylthiophene is dissolved in a mixture of chloroform and acetic acid.
-
The solution is cooled to 0°C, and N-iodosuccinimide (NIS) is added portion-wise.
-
The reaction mixture is stirred at room temperature in the dark for several hours.
-
The reaction is quenched by the addition of an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
The organic layer is separated, washed with aqueous Na₂S₂O₃, and dried over a drying agent (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 2-bromo-3-hexyl-5-iodothiophene.
Note: The subsequent polymerization of this diiodo-monomer would require specific optimization of the reaction conditions (catalyst, solvent, temperature, etc.) to achieve a high molecular weight and regioregular polymer suitable for OFET applications.
OFET Fabrication and Characterization Workflow
The following diagram outlines the typical workflow for fabricating and characterizing a bottom-gate, top-contact OFET, a common device architecture.
Caption: Workflow for OFET fabrication and characterization.
General OFET Fabrication Protocol (Bottom-Gate, Top-Contact)
Substrate and Dielectric:
-
A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is commonly used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is rigorously cleaned, for example, by sonication in a series of solvents (e.g., acetone, isopropanol) and then treated with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) to remove organic residues and hydroxylate the surface.
-
Surface Modification: The SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS), to create a hydrophobic surface that promotes better ordering of the subsequently deposited organic semiconductor film.
-
Active Layer Deposition: The synthesized polythiophene is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or o-dichlorobenzene). The solution is then deposited onto the treated substrate, typically by spin-coating, to form a thin film.
-
Thermal Annealing: The substrate with the polymer film is annealed on a hotplate at a specific temperature (e.g., 120-150°C) under an inert atmosphere. This step removes residual solvent and can improve the crystallinity and molecular ordering of the polymer film.
-
Electrode Deposition: Source and drain electrodes (typically gold) are deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation in a high-vacuum chamber. This defines the channel length and width of the transistor.
OFET Characterization
-
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in an inert environment (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.
-
Transfer characteristics are obtained by measuring the drain current (ID) as a function of the gate voltage (VG) at a constant source-drain voltage (VD). From the transfer curve in the saturation regime, the field-effect mobility (μ) and the threshold voltage (Vth) can be calculated. The on/off ratio is determined from the ratio of the maximum to the minimum drain current.
-
Output characteristics are obtained by measuring the drain current (ID) as a function of the source-drain voltage (VD) at different constant gate voltages (VG).
A Comparative Guide to Polymers Derived from 2,5-Diiodothiophene and Other Monomers
This guide provides a comparative analysis of the synthesis and properties of various polymers incorporating 2,5-diiodothiophene or its dihalo-analogues as a key building block. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance of these materials, supported by experimental data. The guide covers different copolymer systems, their key properties, and the methodologies used for their synthesis and characterization.
Data Presentation: Comparative Properties of Thiophene-Based Polymers
The following table summarizes the key performance indicators of various polymers synthesized from 2,5-dihalothiophenes and different comonomers. This allows for a direct comparison of their optical, thermal, and electrical properties.
| Polymer System | Comonomer | Polymer Name(s) | Optical Band Gap (Eg) | Thermal Stability (Td) | Electrical Properties | Reference |
| Poly(thiophene-diylvinylene)s | E-1,2-bis(tri-n-butylstannyl)ethylene | PTVs | Not specified | Not specified | Deep blue in neutral state, transparent in doped state. | [1] |
| Benzo[1,2-b:4,5-b']dithiophene (BDT)-based Copolymers | Isoindigo derivatives | PBDTI-OD, PBDTI-DT | 1.53 eV, 1.54 eV | > 380 °C (5% weight loss) | Suitable for organic solar cells. | [2] |
| Thiophene-Isoindigo Copolymer | Isoindigo derivative | PTI-DT | 1.56 eV | > 380 °C (5% weight loss) | Good structural ordering. | [2] |
| Thiophene-Quinoxaline Copolymers | Quinoxaline derivatives | PTQET-1, PTQET-2, PTQET-3 | 1.51 eV, 1.42 eV, 1.29 eV | Favorable thermal stability | High optical contrast and coloring efficiency in NIR. | [3] |
| Poly(3,4-ethylenedioxythiophene) (from dibromo monomer) | (Solid-state polymerization) | PEDOT | Not specified | Good thermal stability | Conductivity: 0.1 S/cm at 298 K | [4][5] |
| Poly(3,4-ethylenedithiathiophene) (from dibromo monomer) | (Solid-state polymerization) | PEDTT | Not specified | Less stable than PEDOT | Seebeck coefficient: ~120 µV/K at 170 K | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the synthesis and characterization of polymers derived from this compound.
Synthesis of Alkyl-Substituted Poly(thiophene-2,5-diylvinylene) via Palladium-Catalyzed Coupling[1]
This protocol describes a common method for synthesizing conjugated polymers.
-
Materials :
-
E-1,2-bis(tri-n-butylstannyl)ethylene
-
(π-C4H7PdOAc)2 (Palladium catalyst)
-
1,1'-bis(diphenylphosphino)ferrocene (Ligand)
-
Dimethylformamide (DMF, solvent)
-
Procedure :
-
To a solution of (π-C4H7PdOAc)2 (0.011 g, 0.025 mmol) and 1,1'-bis(diphenylphosphino)ferrocene (0.111 g, 0.20 mmol) in 20 ml of DMF, add 3,4-dibutyl-2,5-diiodothiophene (0.896 g, 2.0 mmol) and E-1,2-bis(tri-n-butylstannyl)ethylene (1.21 g, 2.0 mmol).
-
Reflux the mixture for 10 hours under a nitrogen atmosphere.
-
After cooling to room temperature, a black solid material will precipitate.
-
Isolate the solid by centrifugation.
-
Wash the solid sequentially with DMF, methanol, and hexane (B92381) to remove impurities.
-
The final product is a black powder of the polymer.
-
Characterization of Polymer Properties
A variety of techniques are employed to characterize the synthesized polymers.
-
Molecular Structure : Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the polymer.[1]
-
Thermal Stability : Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature of the polymers, providing insight into their thermal stability. Copolymers have shown excellent thermal stability with decomposition temperatures above 380 °C.[2]
-
Optical Properties : UV-Visible (UV-Vis) spectroscopy is employed to study the electronic absorption properties. The onset of the absorption spectrum is used to calculate the optical band gap (Eg) of the polymers.[2] Photoluminescence (PL) spectroscopy is used to investigate the emission properties.[6]
-
Electrochemical Properties : Cyclic Voltammetry (CV) is used to study the redox behavior of the polymers and determine their HOMO and LUMO energy levels.[6]
Visualizations: Reaction Pathways and Experimental Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.
Caption: Synthesis of thiophene-based copolymers from this compound.
Caption: General experimental workflow for polymer synthesis and characterization.
References
A Comparative Guide to Cross-Coupling Polymerization for Polythiophene Synthesis: Stille vs. Suzuki vs. Kumada
The synthesis of well-defined, regioregular polythiophenes is crucial for advancing the field of organic electronics. Among the most powerful synthetic tools for this purpose are transition metal-catalyzed cross-coupling reactions. This guide provides a detailed comparison of three prominent methods: Stille, Suzuki, and Kumada coupling, offering researchers an objective overview of their respective advantages, limitations, and practical considerations.
Introduction to Cross-Coupling Polymerization
Stille, Suzuki, and Kumada reactions are all powerful methods for forming carbon-carbon bonds, a critical step in the polymerization of conjugated polymers like polythiophene.[1][2] These reactions typically follow a general catalytic cycle involving a palladium or nickel catalyst. The cycle consists of three key steps: oxidative addition of the catalyst to an organic halide, transmetalation with an organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3] The primary distinction between these three methods lies in the nature of the organometallic nucleophile used in the transmetalation step.
References
A Comparative Guide to Alternative Monomers for Conductive Polythiophenes
For researchers and scientists in materials science and drug development, the synthesis of high-performance conductive polymers is a critical area of investigation. Polythiophenes, a prominent class of these materials, are traditionally synthesized from 2,5-diiodothiophene. However, the landscape of monomer precursors is expanding, offering alternatives that can enhance properties such as solubility, processability, and electrical conductivity. This guide provides an objective comparison of key alternative monomers to this compound, supported by experimental data and detailed methodologies.
Introduction to Polythiophene Synthesis
Conductive polymers, particularly polythiophenes, are synthesized through various cross-coupling reactions that polymerize thiophene-based monomers. The choice of monomer is a crucial factor that dictates the final properties of the polymer. While this compound has been a workhorse in the field, its use can lead to polymers with limited solubility and processability. To address these limitations, researchers have developed a range of alternative monomers, primarily by introducing functional groups to the thiophene (B33073) ring. These modifications can significantly impact the polymer's molecular weight, regiochemistry, and ultimately, its electrical performance.
This guide focuses on a comparative analysis of polymers synthesized from this compound and its alternatives, with a focus on quantifiable performance metrics such as electrical conductivity, molecular weight, and reaction yield. The primary polymerization methods discussed are Stille coupling, Suzuki coupling, Kumada catalyst-transfer polycondensation, and Direct Arylation Polymerization (DArP).
Monomer Alternatives and Their Impact on Polymer Properties
The most common alternatives to this compound involve the use of functionalized thiophene monomers. These include 3-alkylthiophenes, 3,4-dialkoxythiophenes, and derivatives of 3,4-ethylenedioxythiophene (B145204) (EDOT). The introduction of alkyl or alkoxy side chains enhances the solubility of the resulting polymers in organic solvents, making them easier to process into thin films and other device components.
Performance Comparison of Polythiophenes from Different Monomers
The following tables summarize the performance of polythiophenes synthesized from this compound and various alternative monomers using different polymerization techniques. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies. However, the data presented here is drawn from studies that employ comparable methodologies to provide a meaningful overview.
Table 1: Comparison of Polythiophene Properties via Stille Coupling
| Monomer | Catalyst System | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Electrical Conductivity (S/cm) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | 10 - 20 | 1.5 - 2.5 | 10⁻³ - 10¹ | 70 - 90 | [1] |
| 2,5-Bis(trimethylstannyl)thiophene | Pd₂(dba)₃/P(o-tol)₃ | 15 - 30 | 1.4 - 2.0 | 10⁻² - 10² | 80 - 95 | [1] |
| 5,5'-Dibromo-2,2'-bithiophene | Pd(PPh₃)₄ | 20 - 40 | 1.6 - 2.2 | 10⁻¹ - 10² | 75 - 90 | [2] |
| Functionalized Thiophenes | Various Pd catalysts | 5 - 50 | 1.3 - 3.0 | 10⁻⁵ - 10¹ | 60 - 95 | [1][2] |
Table 2: Comparison of Polythiophene Properties via Direct Arylation Polymerization (DArP)
| Monomer | Catalyst System | Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) | Electrical Conductivity (S/cm) | Yield (%) | Reference |
| 2-Bromo-3-alkylthiophene | Pd(OAc)₂/PCy₃·HBF₄ | 10 - 25 | 1.8 - 3.0 | 10⁻³ - 1 | 70 - 90 | [3] |
| 2-Iodo-3,4-disubstituted thiophenes | Pd(OAc)₂/DavePhos | 8 - 20 | 1.5 - 2.5 | Varies with substituent | 60 - 85 | [3] |
| 3,4-Propylenedioxythiophene (ProDOT) Derivatives | Pd(OAc)₂ | 5 - 15 | 1.4 - 2.0 | Varies with substituent | 50 - 80 | [4] |
| Indophenine-based Monomers | Pd₂(dba)₃/t-Bu₃P·HBF₄ | 5 - 7 | 1.1 - 1.4 | Not Reported | 32 - 95 | [5] |
Note: The electrical conductivity of conductive polymers is highly dependent on the doping level and measurement conditions. The values presented are typical ranges found in the literature for doped polymers.
Experimental Methodologies
The synthesis and characterization of conductive polymers require precise and well-documented protocols. Below are generalized experimental methodologies for the key polymerization techniques discussed in this guide.
Stille Coupling Polymerization
General Protocol: A mixture of a distannylated thiophene monomer and a dihalogenated comonomer (or a self-coupling of a halo-stannyl monomer) is dissolved in an anhydrous solvent such as toluene (B28343) or DMF. A palladium catalyst, typically Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand, is added to the solution. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) for several hours to days. The resulting polymer is then precipitated by adding the reaction mixture to a non-solvent like methanol, filtered, and purified by Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.[1]
Direct Arylation Polymerization (DArP)
General Protocol: A dihalogenated thiophene monomer is reacted with a C-H activated comonomer in the presence of a palladium catalyst, a ligand (often a phosphine or an N-heterocyclic carbene), a base (such as K₂CO₃ or Cs₂CO₃), and a carboxylic acid additive (like pivalic acid). The reaction is typically carried out in a high-boiling point solvent like DMF, DMAc, or toluene at elevated temperatures. The polymerization proceeds through a C-H activation mechanism, avoiding the need for organometallic reagents. The polymer is isolated and purified using similar precipitation and extraction techniques as in Stille coupling.[3][5]
Visualization of Synthetic Pathways
To further elucidate the synthetic processes, the following diagrams, generated using the DOT language, illustrate the chemical structures of the monomers and the polymerization pathways.
Caption: Chemical structures of this compound and common alternative monomers.
Caption: Simplified workflows for Stille Coupling and Direct Arylation Polymerization.
Conclusion
The development of alternative monomers to this compound has significantly advanced the field of conductive polymers. Functionalized thiophenes, particularly EDOT and its derivatives, offer pathways to polymers with enhanced solubility, processability, and tailored electronic properties. While traditional methods like Stille coupling remain robust, newer techniques such as Direct Arylation Polymerization are emerging as more atom-economical and environmentally friendly alternatives.
The choice of monomer and polymerization method ultimately depends on the desired properties of the final polymer and the specific application. The data presented in this guide serves as a starting point for researchers to navigate the expanding landscape of conductive polythiophene synthesis and to select the most appropriate synthetic strategy for their research and development needs. Further investigation into the optimization of reaction conditions for these alternative monomers will continue to push the boundaries of conductive polymer performance.
References
Performance Benchmark of Thiophene-Based Polymer Donors in Organic Solar Cells
A comparative analysis of a series of ester-substituted thiazole-containing thiophene (B33073) copolymers highlights the impact of fluorination on photovoltaic performance. This guide provides researchers and scientists in the field of organic electronics with a concise comparison of three novel thiophene-based polymer donors, detailing their performance in organic solar cells (OSCs) and the experimental protocols for device fabrication and characterization.
A recent study systematically investigated a series of thiophene copolymers with varying degrees of fluorination on the donor segment. The polymers, namely PTETz-100F, PTETz-80F, and PTETz-0F, were blended with the non-fullerene acceptor L8-BO to fabricate inverted bulk-heterojunction solar cells. The inclusion of fluorine atoms was found to significantly influence the photovoltaic parameters of the resulting devices.
Quantitative Performance Data
The key performance parameters of the organic solar cells based on the different thiophene copolymer donors are summarized in the table below. The data demonstrates that the device based on PTETz-80F achieved the highest power conversion efficiency (PCE).
| Polymer Donor | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA cm-2] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| PTETz-100F | 0.92 | 18.55 | 70.15 | 11.96 |
| PTETz-80F | 0.90 | 19.47 | 72.72 | 12.69 |
| PTETz-0F | 0.85 | 17.89 | 68.53 | 10.45 |
Experimental Protocols
The following sections detail the methodologies for the fabrication and characterization of the inverted organic solar cells.
Device Fabrication
The inverted organic solar cells were fabricated with the following architecture: ITO/ZnO/Active Layer/MoO3/Ag.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates were sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The cleaned substrates were then dried with a nitrogen stream and treated with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: A layer of zinc oxide (ZnO) nanoparticles was deposited on the ITO substrate to serve as the electron transport layer.
-
Active Layer Preparation and Deposition: The photoactive layer solution was prepared by dissolving the thiophene-based polymer donor (PTETz-100F, PTETz-80F, or PTETz-0F) and the non-fullerene acceptor L8-BO in a suitable organic solvent. The solution was then spin-coated onto the ZnO layer in a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) and Electrode Deposition: A thin layer of molybdenum oxide (MoO3) was thermally evaporated on top of the active layer to function as the hole transport layer. Finally, a silver (Ag) electrode was deposited by thermal evaporation to complete the device.
Device Characterization
The performance of the fabricated solar cells was characterized under standard testing conditions.
-
Current Density-Voltage (J-V) Characteristics: The J-V curves were measured under simulated AM 1.5G solar illumination (100 mW cm-2). From these curves, the key photovoltaic parameters (Voc, Jsc, FF, and PCE) were extracted.
-
External Quantum Efficiency (EQE): The EQE spectra were measured to determine the photon-to-electron conversion efficiency at different wavelengths. The integrated Jsc values were calculated from the EQE spectra to verify the J-V measurements.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the fabrication of the inverted organic solar cells described in this guide.
Validating Theoretical Models for 2,5-Diiodothiophene Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of theoretical models against experimental data for common cross-coupling reactions involving 2,5-diiodothiophene. This document summarizes key quantitative data, details experimental methodologies, and visualizes a generalized reaction pathway to aid in the rational design of synthetic routes.
This compound is a versatile building block in the synthesis of conjugated polymers and pharmacologically active compounds. Its reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, is of significant interest. Theoretical models, particularly those based on Density Functional Theory (DFT), offer a powerful tool to predict and understand the outcomes of these reactions, including regioselectivity and reaction kinetics. This guide aims to provide a comparative overview of experimental results alongside insights from theoretical and computational studies.
Data Presentation: A Comparative Analysis of Cross-Coupling Reactions
The following tables summarize experimental data for Suzuki, Sonogashira, and Stille reactions involving dihalothiophenes, providing a baseline for comparison with theoretical predictions.
Table 1: Suzuki Coupling of Dihalothiophenes with Arylboronic Acids
| Entry | Dihalothiophene | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,5-Dibromo-3-hexylthiophene (B54134) | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 12 | 85 | [1] |
| 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 90 | [1] |
| 3 | 2,5-Dibromo-3-methylthiophene (B84023) | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 55 (mono-substitution) | [2] |
| 4 | 2,5-Dibromo-3-methylthiophene | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 45 (di-substitution) | [2] |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Trimethylsilylacetylene (B32187) | Pd(PPh₃)₂Cl₂ (10) | CuI (10.7) | i-Pr₂NH | THF | 60 | 48 | 63 | [3] |
| 2 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | - | NEt₃ | Methanol | RT | 16 | Good (not specified) | [4] |
| 3 | 2-Methylbut-3-yn-2-ol | Pd on alumina (B75360) (5) / Cu₂O on alumina (0.1) | - | - | THF/DMA | 75 | 72 | <2 (batch), higher in flow | [5] |
Table 3: Stille Coupling of Dihaloarenes with Organostannanes
| Entry | Dihaloarene | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5,8-dibromo-2,3-bis(4-(octyloxy)phenyl)quinoxaline | 5-hexyl-2-thiophenyl tributylstannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 110 | 12-16 | ~95 | [6] |
| 2 | 2,2'-bis(trimethylstanne)-thienothiophene | 5-hexyl-2-thiophenyl bromide | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 100 | 12 | Not specified | [6] |
Insights from Theoretical Models
Computational studies, primarily using DFT, have provided valuable insights into the mechanisms of these cross-coupling reactions.
-
Regioselectivity in Sonogashira Coupling: For unsymmetrical dihaloheterocycles, theoretical models can predict the site of the first coupling. For 2,3-diiodobenzothiophene, computational analysis revealed that the substitution occurs preferentially at the C2 position. This is attributed to factors influencing the oxidative addition step, which is often the rate-determining step. The introduction of the first alkyne at the C2 position was found to activate the C3 position for the second coupling.[4][6]
-
Mechanism of Suzuki Coupling: DFT studies on the Suzuki reaction of 2,5-dibromo-3-methylthiophene have been used to explore the structural properties of the resulting products.[7] General mechanistic studies of the Suzuki-Miyaura coupling highlight the importance of the oxidative addition, transmetalation, and reductive elimination steps in the catalytic cycle.[8][9]
-
Predictive Modeling with Machine Learning: Beyond traditional DFT, machine learning models are emerging as a tool to predict reaction performance. By training algorithms on large datasets from high-throughput experiments, it is possible to predict the yield of cross-coupling reactions based on descriptors for reactants, catalysts, and additives.[10]
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results and the validation of theoretical models.
General Procedure for Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene[1]
A mixture of 2,5-dibromo-3-hexylthiophene (1 mmol), the respective arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.04 mmol), and K₂CO₃ (3 mmol) in a toluene/water (4:1, 10 mL) solvent system is refluxed for 12 hours. After cooling to room temperature, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
General Procedure for Sonogashira Coupling of this compound[3]
In a flame-dried Schlenk tube under an argon atmosphere, this compound (1.5 mmol) is dissolved in degassed and anhydrous THF (10 mL) and i-Pr₂NH (2.4 mmol). Pd(PPh₃)₂Cl₂ (0.15 mmol), CuI (0.16 mmol), and trimethylsilylacetylene (4.5 mmol) are then added. The mixture is heated to 60°C and stirred for 48 hours. After cooling, the reaction mixture is diluted with water and extracted with CH₂Cl₂. The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under vacuum. The product is purified by column chromatography.
General Procedure for Stille Coupling[6]
To a fresh-dried Schlenk tube, the organostannane and aryl halide are mixed in freshly distilled toluene (1 mmol/10 mL). The Schlenk tube and its contents are subjected to three pump/purge cycles with argon, followed by the addition of anhydrous and degassed toluene via syringe. The catalysts Pd₂(dba)₃ (2 mol%) and P(o-tol)₃ (4 mol%) are added before the reaction system is sealed. The reaction mixture is stirred at 90-110 °C for 12-16 hours. After cooling to room temperature, the solvent is evaporated, and the products are isolated by silica column chromatography.
Mandatory Visualization
The following diagrams illustrate a generalized catalytic cycle for palladium-catalyzed cross-coupling reactions and a workflow for comparing theoretical and experimental data.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Caption: Workflow for model validation.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. doyle.princeton.edu [doyle.princeton.edu]
A Comparative Guide to the Electronic Properties of Iodinated vs. Brominated Polythiophenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electronic properties of iodinated and brominated polythiophenes. The objective is to offer a clear, data-driven comparison to aid in the selection and design of materials for various electronic applications, including sensors, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The information presented is based on available experimental data, with theoretical insights provided where experimental data is limited, particularly for iodinated polythiophenes.
Executive Summary
The choice of halogen substituent on the polythiophene backbone significantly influences the polymer's electronic properties. Brominated polythiophenes have been more extensively studied and characterized, demonstrating favorable semiconducting properties. Experimental data for poly(3-bromothiophene) shows a conductivity of 0.8 S/cm, a HOMO level of -5.18 eV, a LUMO level of -3.19 eV, and an electrochemical bandgap of 1.99 eV. In contrast, comprehensive experimental data for poly(3-iodothiophene) is less prevalent in the literature. This guide compiles the available experimental data for brominated polythiophenes and provides context for the expected properties of their iodinated counterparts, including insights from theoretical studies and data from related iodinated thiophene (B33073) derivatives.
Data Presentation: Electronic Properties
The following table summarizes the key electronic properties of poly(3-bromothiophene). Due to the limited availability of direct experimental data for poly(3-iodothiophene), a direct quantitative comparison is challenging.
| Property | Poly(3-bromothiophene) | Poly(3-iodothiophene) |
| Conductivity (S/cm) | 0.8[1] | Not Experimentally Determined |
| HOMO Energy Level (eV) | -5.18[1] | Not Experimentally Determined |
| LUMO Energy Level (eV) | -3.19[1] | Not Experimentally Determined |
| Electrochemical Bandgap (eV) | 1.99[1] | Not Experimentally Determined |
| Optical Bandgap (eV) | 2.38[1] | Not Experimentally Determined |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of halogenated polythiophenes are crucial for reproducibility and further research.
Synthesis of Poly(3-bromothiophene) via Oxidative Polymerization
Materials:
-
3-bromothiophene (B43185) (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Chloroform (anhydrous solvent)
-
Methanol (B129727) (for washing)
Procedure:
-
In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromothiophene in anhydrous chloroform.
-
Add anhydrous FeCl₃ to the solution while stirring. The reaction mixture will typically change color, indicating the onset of polymerization.
-
Allow the reaction to proceed at room temperature for a set duration (e.g., 2-24 hours).
-
Quench the polymerization by pouring the reaction mixture into a large volume of methanol. This will cause the polymer to precipitate.
-
Collect the crude polymer by filtration and wash it extensively with methanol to remove residual FeCl₃ and oligomers.
-
The polymer is then dried under vacuum.[1]
Synthesis of 2,5-Diiodo-3,4-ethylenedioxythiophene (DIEDOT) Monomer
While not a direct synthesis of poly(3-iodothiophene), the synthesis of the diiodinated EDOT monomer is relevant.
Materials:
-
3,4-ethylenedioxythiophene (EDOT)
-
n-Butyllithium
-
Iodine
-
Diethylether (anhydrous)
Procedure:
-
Dissolve EDOT in anhydrous diethyl ether and cool the solution.
-
Add n-butyllithium dropwise to form the dilithium-EDOT intermediate.
-
React the intermediate with a solution of iodine in diethyl ether to yield 2,5-diiodo-3,4-ethylenedioxythiophene (DIEDOT).[2]
Characterization of Electronic Properties
Cyclic Voltammetry (CV): Cyclic voltammetry is a standard technique to determine the HOMO and LUMO energy levels of polymers. The measurements are typically performed in a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable electrolyte solution (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile). The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively.
Four-Point Probe Conductivity Measurement: The electrical conductivity of the polymer films is measured using a four-point probe setup. A thin film of the polymer is deposited on an insulating substrate, and four equally spaced probes are brought into contact with the film. A constant current is passed through the outer two probes, and the voltage is measured across the inner two probes. The conductivity is then calculated from the measured current, voltage, and the geometry of the probes and the film.
Mandatory Visualization
Caption: Workflow for the comparative analysis of iodinated vs. brominated polythiophenes.
Caption: Influence of halogen substitution on the electronic properties of polythiophenes.
References
Assessing the Cost-Effectiveness of 2,5-Diiodothiophene in Synthesis: A Comparative Guide
In the realm of organic synthesis, particularly for researchers and professionals in materials science and drug development, the choice of starting materials is a critical factor that influences not only the success of a reaction but also its overall cost-effectiveness. The synthesis of thiophene-containing compounds, which are pivotal in organic electronics and pharmaceuticals, often involves the introduction of a thiophene (B33073) unit via cross-coupling reactions. This guide provides a comparative analysis of 2,5-diiodothiophene against other common alternatives, focusing on pricing, reaction performance, and experimental considerations to aid in making informed decisions for your synthetic strategies.
Price Comparison of Thiophene Reagents
The initial cost of a starting material is a primary consideration in assessing the economic viability of a synthetic route. The following table summarizes the approximate market prices for this compound and its alternatives. Prices are subject to variation based on supplier, purity, and quantity.
| Reagent | Molecular Weight ( g/mol ) | Representative Price (USD/g) | Supplier Examples |
| This compound | 335.93 | 11.07 - 18.00[1][2] | Thermo Scientific, Sigma-Aldrich, ChemShuttle |
| 2,5-Dibromothiophene (B18171) | 241.93 | 2.02 - 3.24[3][4] | Thermo Scientific, Sigma-Aldrich, TCI America |
| 2-Bromothiophene | 163.04 | 0.27 - 1.17[5][6] | Sigma-Aldrich, Thermo Scientific |
| Thiophene | 84.14 | 0.17 - 0.31[7][8] | Sigma-Aldrich, GTI Laboratory Supplies |
| Thiophene-2,5-diboronic acid | 173.78 | 22.00 - 50.00[9] | Synthonix |
Note: Prices are indicative and were gathered from various online chemical suppliers in late 2023. Bulk pricing may differ significantly.
Performance in Cross-Coupling Reactions
The utility of these reagents is most evident in their application in palladium- or nickel-catalyzed cross-coupling reactions such as Suzuki, Stille, and Kumada couplings. The choice of the halogen on the thiophene ring directly impacts its reactivity, with the bond strength of C-I < C-Br < C-Cl influencing the ease of oxidative addition to the metal center.
Suzuki Coupling
The Suzuki coupling is a versatile method for the formation of C-C bonds, reacting an organoboron compound with a halide. Generally, iodides are more reactive than bromides, which can lead to higher yields or allow for milder reaction conditions.
| Starting Material | Coupling Partner | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | 27-63 | [10] |
| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to good | [11] |
| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / KOH | 1,4-Dioxane/H₂O | 90 | 24 | 89 | [12] |
Stille Coupling
The Stille coupling utilizes organotin reagents. While effective, the toxicity of organotin compounds is a significant drawback to consider. The higher reactivity of this compound can be advantageous in these reactions.
| Starting Material | Coupling Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | E-1,2-bis(tri-n-butylstannyl)ethylene | (η³-C₄H₇PdOAc)₂ / dppf | DMF | Reflux | 10 | 47 (for polythiophene) | [13] |
| 3-substituted 2,5-dibromothiophene | 2-trimethylstannylthiophene | (Ph₃P)₂PdCl₂ | - | - | - | >60 |
Kumada Coupling
The Kumada coupling employs Grignard reagents and is often catalyzed by nickel complexes. This method is economically attractive due to the low cost of nickel catalysts.
| Starting Material | Coupling Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dihalothiophenes | Organomagnesium halides | Ni(dppe)Cl₂ | - | - | - | - | [13] |
| 2-Bromo-3-alkylthiophene | - | Ni(dppp)Cl₂ | THF | RT | 24 | High (for polymerization) | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for Suzuki, Stille, and Kumada couplings involving dihalothiophenes.
General Protocol for Suzuki Coupling of 2,5-Dibromothiophene
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2,5-dibromothiophene (1.0 mmol), the desired arylboronic acid (2.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (4 mol%).
-
Solvent and Base Addition: Add 1,4-dioxane (2 mL) and a solution of potassium phosphate (B84403) (K₃PO₄) (4.0 mmol) in water (0.5 mL).
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to 90 °C and stir for 12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired 2,5-diarylthiophene.
General Protocol for Stille Coupling of this compound
-
Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 3,4-disubstituted-2,5-diiodothiophene (2.0 mmol) and E-1,2-bis(tri-n-butylstannyl)ethylene (2.0 mmol) in N,N-dimethylformamide (DMF) (20 mL).
-
Catalyst Addition: Add the palladium catalyst, for instance, (η³-C₄H₇PdOAc)₂ (0.025 mmol), and a suitable phosphine (B1218219) ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.20 mmol).
-
Reaction Execution: Reflux the mixture for 10 hours.
-
Work-up: After cooling, the precipitated solid polymer is isolated by centrifugation. The solid is then washed sequentially with DMF, methanol, and hexane.
-
Purification: The resulting polymer is dried under vacuum.[13]
General Protocol for Kumada Coupling Polymerization of a 2-Bromo-3-alkylthiophene
-
Monomer Preparation: Prepare the Grignard reagent of the 2-bromo-3-alkylthiophene monomer by reacting it with an appropriate Grignard reagent like isopropylmagnesium chloride in THF.
-
Polymerization: To the solution of the thiophene Grignard reagent, add a nickel catalyst such as Ni(dppp)Cl₂ (typically 1-5 mol%) at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction by adding dilute hydrochloric acid. Extract the polymer with a suitable organic solvent like chloroform.
-
Purification: Wash the organic layer with water and brine. Precipitate the polymer by adding it to methanol. The resulting polymer is then filtered and dried.[13]
Visualizing Synthetic Pathways and Decision Making
The following diagrams, generated using the DOT language, illustrate key aspects of the synthetic process and decision-making framework.
Caption: A general workflow for the synthesis of thiophene derivatives via cross-coupling reactions.
Caption: Relationship between halogen reactivity, reaction outcome, and reagent cost.
Caption: A flowchart to guide the selection of a thiophene reagent based on project priorities.
Conclusion
The selection of a dihalothiophene for synthesis requires a careful balance of cost, reactivity, and practical considerations.
-
This compound stands out for its higher reactivity, which can translate to higher yields and milder reaction conditions, potentially reducing costs associated with energy, catalyst loading, and reaction time. However, its significantly higher initial purchase price makes it more suitable for applications where performance is paramount and cost is a secondary concern, such as in the final stages of a high-value product's synthesis.
-
2,5-Dibromothiophene offers a compelling compromise between cost and reactivity. It is substantially cheaper than its diiodo counterpart and demonstrates good performance in a wide range of cross-coupling reactions, making it a workhorse for many academic and industrial labs.
-
2-Bromothiophene and Thiophene are the most economical options but are generally less reactive or require an additional functionalization step, which adds to the overall process complexity and cost.
Ultimately, the most cost-effective choice depends on the specific context of the synthesis. For large-scale production, the lower price of brominated thiophenes may outweigh the potential benefits of the more reactive but expensive iodinated analog. Conversely, for intricate, small-scale syntheses where maximizing yield and minimizing side products is critical, the upfront investment in this compound may be justified. Researchers are encouraged to perform a thorough cost analysis that includes not only the price of the starting material but also the costs of catalysts, solvents, energy, and purification for their specific reaction to make the most informed and economical decision.
References
- 1. Preparing polythiophene derivative with alternating alkyl and thioalkyl side chains via Kumada coupling for efficient organic solar cells - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. marketresearchcommunity.com [marketresearchcommunity.com]
- 4. A COMPARATIVE STUDY OF THE REACTIONS OF THIOPHENE-2-CARBOXANILIDES AND RELATED COMPOUNDS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. researchgate.net [researchgate.net]
- 6. Kumada cross coupling reaction | PPTX [slideshare.net]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. Kumada Coupling | NROChemistry [nrochemistry.com]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Crystalline Maze: A Comparative Guide to Polythiophene Structures from Dihalothiophene Precursors
For researchers, scientists, and professionals in drug development, the precise control of polymer microstructure is paramount for advancing applications in organic electronics and biomedical devices. This guide offers an objective comparison of the crystalline structure of polythiophenes synthesized from various dihalothiophene isomers, supported by experimental data and detailed methodologies.
The arrangement of polymer chains in the solid state dictates the material's electronic and physical properties. In the realm of conjugated polymers, particularly polythiophenes, the choice of the starting dihalothiophene monomer significantly influences the resulting crystalline structure, including the unit cell parameters, degree of crystallinity, and crystal system. These structural variations, in turn, have a profound impact on charge transport, optical properties, and ultimately, device performance.
Comparative Analysis of Crystalline Structures
The crystalline characteristics of polythiophenes are intricately linked to the substitution pattern of the halogen atoms on the thiophene (B33073) ring of the precursor monomer. The most common isomers used in polymerization are 2,5-, 3,4-, 2,4-, and 2,3-dihalothiophenes. The resulting polymers exhibit distinct packing motifs, primarily the "edge-on" and "face-on" orientations relative to a substrate, which directly affects charge mobility in devices like organic field-effect transistors (OFETs).
| Polymer Precursor | Polymer | Crystal System | Unit Cell Parameters (a, b, c) | π-π Stacking Distance (Å) | Degree of Crystallinity (%) | Predominant Orientation |
| 2,5-Dibromo-3-alkylthiophene | Poly(3-alkylthiophene) (P3AT) | Orthorhombic | a ≈ 12.8-16.8 Å, b ≈ 7.7 Å, c ≈ 3.8 Å | ~3.8 | 30-70 | Edge-on |
| 3,4-Dibromothiophene | Poly(3,4-dialkylthiophene) | Varies with side chain | Not consistently reported | Not consistently reported | Generally lower than P3ATs | Varies |
| 2,4-Dihalothiophene | Poly(2,4-dialkylthiophene) | Less common, data sparse | Not widely reported | Not widely reported | Generally lower | Varies |
| 2,3-Dihalothiophene | Poly(2,3-dialkylthiophene) | Less common, data sparse | Not widely reported | Not widely reported | Generally amorphous | Amorphous |
Note: The values presented are approximate and can vary significantly based on the specific alkyl side-chain, polymerization method, and processing conditions.
Polymers derived from 2,5-dihalothiophenes, particularly poly(3-alkylthiophene)s (P3ATs), are the most extensively studied and generally exhibit the highest degree of crystallinity.[1] The linear, regioregular structure of these polymers facilitates efficient π-π stacking, leading to well-defined crystalline lamellae.[2] In contrast, polymers from 3,4-dihalothiophenes often show reduced crystallinity due to increased steric hindrance from the side chains, which disrupts the packing of the polymer backbones. Polymers synthesized from 2,4- and 2,3-dihalothiophenes are less common and typically result in more disordered, amorphous materials.
Experimental Protocols
The characterization of the crystalline structure of these polymers relies heavily on advanced analytical techniques. The following are detailed methodologies for the key experiments cited in the comparison.
X-ray Diffraction (XRD)
X-ray diffraction is a fundamental technique used to determine the crystal structure, phase, and degree of crystallinity of a material.
Methodology:
-
Sample Preparation: Polymer thin films are typically prepared by spin-coating, drop-casting, or blade-coating a polymer solution onto a suitable substrate (e.g., silicon wafer, glass). The films are then often annealed at a specific temperature to promote crystallization. For powder diffraction, the polymer is precipitated and dried.
-
Instrumentation: A high-resolution X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.54 Å) is commonly used. The instrument is operated in a Bragg-Brentano (θ-2θ) geometry for powder samples or in a grazing-incidence geometry for thin films.
-
Data Collection: The X-ray beam is directed at the sample, and the diffracted X-rays are detected as a function of the diffraction angle (2θ). The scan range typically covers 2° to 40°.
-
Data Analysis: The resulting diffraction pattern reveals peaks at specific angles, which correspond to the d-spacing between crystal planes according to Bragg's Law (nλ = 2d sinθ). The position, intensity, and width of these peaks are analyzed to determine the unit cell parameters, identify the crystal system, and estimate the crystallite size using the Scherrer equation. The degree of crystallinity is often calculated by integrating the area of the crystalline peaks and the amorphous halo.
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS)
GIWAXS is a powerful technique for probing the crystalline structure and orientation of polymer thin films, providing information on both in-plane and out-of-plane ordering.[3][4]
Methodology:
-
Sample Preparation: Thin films are prepared on flat substrates as described for XRD. The quality of the film and the substrate are crucial for obtaining high-quality GIWAXS patterns.
-
Instrumentation: GIWAXS measurements are often performed at synchrotron light sources due to the need for a highly collimated and intense X-ray beam. The sample is mounted on a goniometer, and the incident X-ray beam strikes the film at a very shallow angle (typically 0.1° - 0.5°), just above the critical angle for total external reflection.[5][6]
-
Data Collection: A 2D area detector is used to capture the scattered X-rays. The resulting 2D scattering pattern provides simultaneous information about the crystal structure in directions parallel (in-plane, qxy) and perpendicular (out-of-plane, qz) to the substrate.[7]
-
Data Analysis: The 2D GIWAXS pattern is analyzed to identify the positions of the diffraction peaks. The location of the (h00) reflections along the qz axis provides information about the lamellar stacking distance, while the (010) reflection along the qxy axis reveals the π-π stacking distance.[8] The distribution and intensity of the diffraction spots or rings indicate the degree and nature of the molecular orientation (e.g., "edge-on" or "face-on").[4]
Visualization of Polymerization and Structural Relationships
The following diagrams illustrate the fundamental synthesis of polythiophenes from dihalothiophene monomers and the logical relationship between monomer structure and the resulting polymer's crystalline properties.
Caption: Synthetic pathways from dihalothiophene isomers to polythiophenes.
Caption: Influence of monomer structure on crystalline properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. GISAXS for thin film polymer characterization - Clean Energy Institute [cei.washington.edu]
- 6. GISAXS [classe.cornell.edu]
- 7. researchgate.net [researchgate.net]
- 8. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to Validating the Purity of Synthesized 2,5-Diiodothiophene via HPLC and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, establishing the purity of synthesized intermediates like 2,5-diiodothiophene is a critical step to ensure the reliability of experimental outcomes and the quality of final products. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical methods for purity assessment. It includes detailed experimental protocols and supporting data to assist in selecting the most suitable technique.
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is a premier technique for the purity analysis of this compound due to its high resolution, sensitivity, and quantitative accuracy. It excels at separating the main compound from structurally similar impurities that may arise during synthesis.
Potential impurities in the synthesis of this compound from thiophene (B33073) can include unreacted starting material (thiophene), mono-substituted intermediates (2-iodothiophene), and other isomeric di-substituted byproducts (e.g., 2,4-diiodothiophene).[1] A well-developed HPLC method can effectively resolve these species.
Hypothetical HPLC Purity Analysis Data
The following table summarizes hypothetical results from an HPLC analysis of a synthesized batch of this compound, demonstrating its separation from common impurities.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity (%) |
| 1 | Thiophene (Impurity) | 3.15 | 0.21 | - |
| 2 | 2-Iodothiophene (Impurity) | 6.48 | 0.55 | - |
| 3 | 2,4-Diiodothiophene (Impurity) | 9.82 | 0.18 | - |
| 4 | This compound (API) | 11.05 | 99.06 | 99.06 |
Experimental Protocol: HPLC Analysis
This protocol outlines a standard reverse-phase HPLC method for the purity validation of this compound.
1. Instrumentation:
-
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A C18 stationary phase is effective for retaining and separating non-polar to moderately polar halogenated aromatic compounds.[2]
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
B: Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA). (TFA is used to improve peak shape).[2]
-
-
Elution Mode: Gradient elution is employed to separate impurities with a wide range of polarities.
-
Gradient Program: Start at 50% B, linearly increase to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to 50% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 254 nm, where thiophene derivatives typically exhibit strong UV absorbance.
-
Injection Volume: 5 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized this compound.
-
Dissolve the sample in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove particulates.
Comparison with Alternative Purity Assessment Methods
While HPLC is highly recommended, other techniques offer complementary information and can be advantageous in specific scenarios.
| Technique | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity; excellent for quantitative analysis; high throughput; applicable to a wide range of impurities.[2] | Requires a reference standard for impurity identification; compound must be soluble and have a UV chromophore. | Routine quality control, purity screening, and quantification of known and unknown impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile and thermally stable compounds; provides structural information for impurity identification.[3] | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. | Identifying and quantifying volatile or semi-volatile impurities; orthogonal method to HPLC. |
| qNMR | Absorption of radio waves by atomic nuclei in a magnetic field. Purity is determined against a certified internal standard. | Absolute quantification without a specific reference standard for the analyte; provides structural confirmation; non-destructive.[4] | Lower sensitivity than chromatographic methods; overlapping signals can complicate analysis; requires a highly pure internal standard.[2][5] | Absolute purity determination, characterization of reference standards, and orthogonal validation of purity. |
| Melting Point | Determination of the temperature range over which a solid melts. | Simple, rapid, and inexpensive. | Insensitive to small amounts of impurities; provides a range, not a precise purity value; not quantitative. | A rapid preliminary check for gross impurities. A sharp melting range (e.g., 37-41 °C) suggests high purity.[6] |
Detailed Protocols for Alternative Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled with a Mass Spectrometer (MS) detector.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of ~1 mg/mL.
2. Quantitative NMR (qNMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference standard with a known purity and a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Procedure:
-
Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube.
-
Dissolve in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) to ensure full relaxation of all protons.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the analyte and standard.
-
3. Melting Point Analysis
-
Instrumentation: A digital melting point apparatus.
-
Procedure:
-
Place a small amount of the finely ground, dry sample into a capillary tube.
-
Place the tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow range indicates higher purity.
-
Conclusion and Recommendation
For routine quality control and purity assessment of synthesized this compound, HPLC with UV detection is the recommended primary technique. It offers an unparalleled balance of high throughput, resolution, sensitivity, and quantitative performance for a wide array of potential impurities.
For a more exhaustive characterization, particularly during process development or for certifying a reference standard, a multi-technique approach is advisable:
-
qNMR should be employed to determine the absolute purity, providing an orthogonal and highly accurate result.[4][7]
-
GC-MS is valuable for identifying any volatile or semi-volatile impurities that may not be detected by HPLC.
-
Melting point analysis serves as a rapid and essential preliminary check for significant impurities.
By combining these techniques, researchers can build a comprehensive purity profile for this compound, ensuring its quality and suitability for its intended application in drug development and materials science.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound 98 625-88-7 [sigmaaldrich.com]
- 7. alpaipars.com [alpaipars.com]
A Comparative Guide to the Thermal Stability of Polymers Derived from 2,5-Diiodothiophene
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymers is a critical determinant of their processability, operational lifespan, and suitability for various high-performance applications, including organic electronics and advanced drug delivery systems. This guide provides an objective comparison of the thermal properties of various polymers synthesized from the versatile monomer, 2,5-diiodothiophene, and related thiophene (B33073) derivatives. The comparative analysis is supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), with detailed methodologies provided for key experiments.
Comparative Thermal Stability Data
The thermal properties of polymers derived from this compound and other comparable thiophene-based polymers are summarized in the table below. The data highlights the influence of polymer architecture, including the introduction of different comonomers and side chains, on the decomposition temperature (Td) and glass transition temperature (Tg).
| Polymer/Copolymer | Monomer(s) | Thermal Property | Value (°C) |
| Poly(3-hexylthiophene) (P3HT) | 3-hexylthiophene | Td (5% weight loss) | 425–441 |
| Poly(3-dodecylthiophene) (P3DDT) | 3-dodecylthiophene | Td (5% weight loss) | ~350 |
| Poly(terthiophene)s (poly(TT)s) | Terthiophene | Td (initial) | 384–421 |
| Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene)s (poly(TMT)s) | 3',4'-dimethoxy-2,2':5',2"-terthiophene | Td (initial) | 315–347 |
| Thiophene and Benzodithiophene-based Copolymers | Thiophene, Benzodithiophene, and Isoindigo derivatives | Td (5% weight loss) | >380 |
| Poly(thiophene-co-selenophene) (Block) | 3-hexylthiophene, 3-hexylselenophene | Tm | 242 |
| Poly(thiophene-co-selenophene) (Gradient) | 3-hexylthiophene, 3-hexylselenophene | Tm | 238 |
| Poly(thiophene-co-selenophene) (Random) | 3-hexylthiophene, 3-hexylselenophene | Tm | 236 |
Experimental Protocols
The data presented in this guide are primarily derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Instrumentation: A thermogravimetric analyzer is used.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is placed in a sample pan, commonly made of platinum or alumina.
-
Experimental Conditions:
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A constant flow rate (e.g., 20-100 mL/min) is maintained.
-
Heating Rate: A linear heating rate, commonly 10 °C/min or 20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to induce complete decomposition (e.g., 800 °C).
-
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine thermal transitions such as glass transition temperature (Tg) and melting temperature (Tm).
-
Instrumentation: A differential scanning calorimeter is used.
-
Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is encapsulated in a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere, such as nitrogen, is maintained.
-
Thermal Program: A heat-cool-heat cycle is commonly employed to erase the thermal history of the polymer.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point at a constant rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis.
-
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. The glass transition temperature (Tg) is observed as a step change in the baseline, while the melting temperature (Tm) appears as an endothermic peak.
Synthetic Pathways from this compound
The versatility of this compound as a monomer allows for the synthesis of a variety of polymer architectures through different polymerization techniques. The following diagram illustrates some of the key synthetic routes.
Caption: Synthetic routes from this compound to various polymer classes.
This guide provides a foundational comparison of the thermal stability of polymers derived from this compound and its analogues. The presented data and experimental protocols are intended to assist researchers in the selection and design of thermally robust materials for advanced applications.
side-by-side comparison of different catalyst systems for 2,5-diiodothiophene polymerization
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polythiophenes, a critical class of conducting polymers with wide-ranging applications in organic electronics and biomedical devices, can be achieved through various catalytic polymerization methods. The choice of catalyst system significantly influences the polymer's molecular weight, polydispersity, yield, and ultimately its material properties. This guide provides a side-by-side comparison of different catalyst systems for the polymerization of 2,5-diiodothiophene and its derivatives, supported by experimental data to aid in catalyst selection and optimization of polymerization conditions.
Performance Comparison of Catalyst Systems
The following table summarizes the performance of various catalyst systems in the polymerization of 2,5-dihalothiophenes. Data for poly(3-alkylthiophene)s are included as representative examples due to the extensive research on these derivatives, which provides valuable insights into the efficacy of different catalytic methods.
| Catalytic Method | Catalyst/Precatalyst | Ligand | Monomer | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn (kDa) | PDI (Mw/Mn) | Reference |
| Grignard Metathesis (GRIM) | Ni(dppp)Cl₂ | dppp | 2,5-dibromo-3-hexylthiophene | THF | RT | 1 | >95 | 15-20 | 1.3-1.5 | [1] |
| Stille Coupling | Pd(PPh₃)₄ | PPh₃ | 2,5-diiodo-3,4-dibutylthiophene & E-1,2-bis(tri-n-butylstannyl)ethylene | Toluene (B28343) | 90 | 24 | ~70 | 10-15 | 1.8-2.2 | [2] |
| Stille Coupling | Pd₂(dba)₃ | P(o-tol)₃ | 2,5-bis(trimethylstannyl)thiophene & di-iodobenzene derivative | Toluene/DMF | 120 | 48 | High | - | - | [3][4] |
| Suzuki Coupling | Pd₂(dba)₃ | t-Bu₃P | 2,5-thiophenebis(boronic acid pinacol (B44631) ester) & dibromoarene | Toluene | 100 | 0.25-0.5 | >90 | 20-50 | 1.8-2.5 | [5][6] |
| Direct Arylation Polymerization (DArP) | Pd(OAc)₂ | - | 2-bromo-3-hexylthiophene | DMAc | 70 | 24 | ~60 | 20 | 2.8 | [7] |
| Oxidative Polymerization | FeCl₃ | - | Thiophene | Chloroform (B151607) | RT | 4 | High | - | - | [8] |
| Oxidative Polymerization | CuCl₂ | - | Thiophene | Water | 70 | 24 | 86-98 | - | - | [8] |
Note: "RT" denotes room temperature. PDI refers to the Polydispersity Index. Mn is the number-average molecular weight. This data is compiled from various sources and may not represent fully optimized conditions for each system.
Experimental Workflow
The general workflow for the synthesis of polythiophene from this compound via cross-coupling polymerization involves several key steps, as illustrated in the diagram below. The process begins with the preparation of the monomer and catalyst, followed by the polymerization reaction under an inert atmosphere. The reaction is then quenched, and the resulting polymer is purified through precipitation and washing to remove catalyst residues and low molecular weight oligomers.
Experimental Protocols
Grignard Metathesis (GRIM) Polymerization using a Nickel Catalyst
This protocol is adapted from the synthesis of poly(3-alkylthiophene)s and is applicable to dihalothiophenes.[1]
Materials:
-
This compound
-
t-Butylmagnesium chloride solution in THF
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0°C and slowly add t-butylmagnesium chloride (1 equivalent) dropwise. Stir the mixture for 1-2 hours at room temperature to form the Grignard reagent.
-
In a separate flask, prepare a solution of Ni(dppp)Cl₂ (0.5-2 mol%) in anhydrous THF.
-
Add the catalyst solution to the Grignard reagent mixture. The reaction mixture typically changes color, indicating the start of polymerization.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).
-
Quench the polymerization by slowly adding a solution of 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the polymer and wash it sequentially with methanol, and acetone (B3395972) to remove residual catalyst and oligomers.
-
Dry the purified polymer under vacuum.
Stille Coupling Polymerization using a Palladium Catalyst
This protocol is based on the polymerization of diiodothiophene derivatives with organotin reagents.[2]
Materials:
-
This compound
-
1,2-Bis(tri-n-butylstannyl)ethylene or another suitable organotin compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene or DMF
-
Methanol
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the organotin reagent (1 equivalent) in anhydrous toluene.
-
Add Pd(PPh₃)₄ (1-3 mol%) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 90-120°C) and stir for 24-48 hours.
-
After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer by filtration and purify by Soxhlet extraction with methanol, hexane, and finally chloroform to isolate the polymer fraction.
-
Dry the purified polymer under vacuum.
Direct Arylation Polymerization (DArP) using a Palladium Catalyst
This method avoids the pre-functionalization of one of the monomers, making it more atom-economical.[7]
Materials:
-
This compound (or a monobromo/iodo-thiophene for polycondensation)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Pivalic acid (PivOH) or another carboxylic acid additive
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Methanol
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, Pd(OAc)₂ (0.25-1 mol%), K₂CO₃ (2-3 equivalents), and pivalic acid (0.2-0.5 equivalents).
-
Add anhydrous DMAc and degas the mixture.
-
Heat the reaction to the desired temperature (e.g., 70-100°C) and stir for 24-48 hours.
-
After cooling, pour the reaction mixture into methanol to precipitate the polymer.
-
Filter the crude polymer and wash it with methanol and acetone.
-
Further purification can be achieved by Soxhlet extraction.
-
Dry the final polymer product under vacuum.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guide for 2,5-Diiodothiophene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,5-Diiodothiophene in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.
Chemical and Physical Properties
This compound is a light-sensitive, light yellow solid organic compound with semiconductor properties.[1] It is crucial to be aware of its physical and chemical characteristics to handle it safely.
| Property | Value | Reference |
| Molecular Formula | C₄H₂I₂S | [2][3][4] |
| Molecular Weight | 335.93 g/mol | [5][6] |
| Appearance | Light yellow solid/powder | [1][3] |
| Melting Point | 37-41 °C (lit.) | [1][5] |
| Boiling Point | 139-140 °C (lit.) | [1][5] |
| Solubility | Insoluble in water | [1] |
| Storage Temperature | 2-8°C, refrigerated | [2][5][7] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2] It also causes skin, eye, and respiratory system irritation.[1][2]
Signal Word: Warning[2]
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[3][8] |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z87 standards.[8] A face shield is recommended for splash hazards.[9] |
| Skin and Body Protection | Laboratory coat | Long-sleeved and buttoned.[8] Consider a flame-resistant lab coat. |
| Respiratory Protection | N95 (US) or equivalent respirator | Use in well-ventilated areas.[5] If ventilation is inadequate, a full-face respirator may be necessary.[10][11] |
Experimental Protocols: Handling and Storage
Adherence to strict protocols is essential for the safe handling and storage of this compound.
4.1. Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid to avoid dust formation.[7]
-
Ensure an eyewash station and safety shower are readily accessible.
4.2. Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent pads.
-
Weighing: Carefully weigh the desired amount of this compound on a tared weigh boat inside the fume hood to minimize dust dispersal.
-
Transfer: Use a spatula to transfer the solid to the reaction vessel. Avoid generating dust.
-
Reaction Setup: Keep the reaction vessel closed as much as possible. If heating, use a well-controlled heating mantle and a condenser to prevent vapor release.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[2]
4.3. Storage
-
Store in a tightly closed container in a dry, well-ventilated place.[2][7]
-
Protect from light and keep away from heat, sparks, and open flames.[2]
Caption: Standard workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
5.1. First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Clean mouth with water and seek medical attention.[2]
5.2. Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[2]
-
Containment and Cleanup: Avoid dust formation.[3] Sweep up the spilled solid and shovel it into a suitable, labeled container for disposal.[2][3] Do not let the chemical enter the environment.[2][3]
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste.
6.1. Waste Segregation and Collection
-
Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams.
6.2. Disposal Procedure
-
Labeling: Ensure the hazardous waste container is labeled with "Hazardous Waste," the chemical name (this compound), and the associated hazards.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company in accordance with local, state, and federal regulations.[2][12]
Caption: Waste disposal workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.fr [fishersci.fr]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. This compound 98 625-88-7 [sigmaaldrich.com]
- 6. chemeo.com [chemeo.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. epa.gov [epa.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
